DB12055
Beschreibung
MK-0767 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
dual PPARalpha/gamma agonist, displays robust antihyperglycemic and hypolipidemic activities
Eigenschaften
CAS-Nummer |
934017-32-0 |
|---|---|
Molekularformel |
C20H17F3N2O5 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
5-[(2,4-dioxo-1,3-oxazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H17F3N2O5/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) |
InChI-Schlüssel |
ORZMUVMQJPGFOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)O2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK 0767; MK-0767; MK0767 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Actions of DB12055: A Technical Guide
Despite a comprehensive search of publicly available scientific and medical databases, the compound designated as DB12055 could not be definitively identified. This suggests that "this compound" may be an internal project code, a preclinical compound not yet disclosed in public forums, or a potential misidentification.
Therefore, a detailed guide on its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. The following sections outline the standard approach and the types of information that would be included in such a guide, should this compound be identified in the future.
Target Identification and Binding Characteristics
A crucial first step in elucidating a drug's mechanism of action is to identify its molecular target(s). This would involve a series of experiments to determine the protein, enzyme, receptor, or nucleic acid with which this compound interacts to exert its pharmacological effect.
Table 1: Hypothetical Binding Affinity and Selectivity Data for this compound
| Target | Binding Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Selectivity vs. Off-Targets |
| Primary Target | Radioligand Binding | Data | Data | Data | Data |
| Off-Target 1 | Enzyme Inhibition | Data | Data | Data | Data |
| Off-Target 2 | Receptor Occupancy | Data | Data | Data | Data |
| (This table would be populated with quantitative data from binding assays, such as dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) to describe the affinity and potency of this compound for its primary target and key off-targets.) |
Experimental Protocols
Protocol 1.1: Radioligand Binding Assay
This protocol would detail the methods used to determine the binding affinity of this compound. It would include specifics on the preparation of cell membranes or purified protein, the concentration range of the radiolabeled ligand and the competitor (this compound), incubation times and temperatures, and the method of detecting bound radioactivity.
Cellular and Pathway Analysis
Once the primary target is known, the next step is to understand how the interaction of this compound with its target affects cellular signaling pathways. This involves a variety of cell-based assays to measure downstream effects.
Table 2: Hypothetical Cellular Activity of this compound
| Cell Line | Pathway Investigated | Key Biomarker | EC50 (nM) | Maximum Effect (%) |
| Cancer Cell Line A | Apoptosis | Caspase-3 Activation | Data | Data |
| Immune Cell Line B | Inflammation | NF-κB Inhibition | Data | Data |
| Neuronal Cell Line C | Neurotransmission | Second Messenger Levels | Data | Data |
| (This table would summarize the functional consequences of this compound activity in various cell models, including the half-maximal effective concentration (EC50) and the maximum observed effect.) |
Signaling Pathway Visualization
Visual representations of the modulated signaling pathways are critical for understanding the mechanism of action. The following diagram illustrates a hypothetical pathway affected by this compound.
Caption: Hypothetical signaling pathway activated by this compound.
Experimental Protocols
Protocol 2.1: Western Blotting for Phosphorylated Proteins
This section would provide a step-by-step guide for performing a Western blot to detect the phosphorylation of key proteins in a signaling cascade after treatment with this compound. This would include details on cell lysis, protein quantification, gel electrophoresis, antibody concentrations, and detection methods.
Protocol 2.2: Reporter Gene Assay
A detailed protocol for a reporter gene assay (e.g., luciferase assay) would be included to quantify the effect of this compound on the transcriptional activity of a specific pathway, such as NF-κB or AP-1.
In Vivo Pharmacodynamics and Efficacy
The final piece of the mechanism of action puzzle comes from in vivo studies in animal models. These studies aim to confirm that the cellular effects observed translate to a therapeutic effect in a living organism.
Table 3: Hypothetical In Vivo Efficacy of this compound in a Disease Model
| Animal Model | Dosing Regimen | Primary Endpoint | Result | Statistical Significance |
| Xenograft Mouse Model | Data | Tumor Growth Inhibition (%) | Data | p-value |
| Inflammation Rat Model | Data | Reduction in Paw Edema (%) | Data | p-value |
| (This table would present the key findings from in vivo studies, demonstrating the efficacy of this compound in relevant disease models.) |
Experimental Workflow Visualization
The workflow for a typical in vivo study would be diagrammed to provide a clear overview of the experimental design.
Caption: Standard workflow for an in vivo efficacy study.
Experimental Protocols
Protocol 3.1: Animal Model of Disease
This section would describe the specific animal model used, including the species and strain, the method of disease induction, and the ethical considerations and approvals.
Protocol 3.2: Pharmacodynamic Biomarker Analysis
Details on the collection of tissues or blood and the methods used to analyze pharmacodynamic biomarkers (e.g., ELISA, immunohistochemistry, or flow cytometry) to confirm target engagement and downstream effects in vivo would be provided.
Unraveling the Molecular Actions of DB12055: A Technical Guide
Despite a comprehensive search of publicly available scientific and medical databases, the compound designated as DB12055 could not be definitively identified. This suggests that "this compound" may be an internal project code, a preclinical compound not yet disclosed in public forums, or a potential misidentification.
Therefore, a detailed guide on its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. The following sections outline the standard approach and the types of information that would be included in such a guide, should this compound be identified in the future.
Target Identification and Binding Characteristics
A crucial first step in elucidating a drug's mechanism of action is to identify its molecular target(s). This would involve a series of experiments to determine the protein, enzyme, receptor, or nucleic acid with which this compound interacts to exert its pharmacological effect.
Table 1: Hypothetical Binding Affinity and Selectivity Data for this compound
| Target | Binding Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Selectivity vs. Off-Targets |
| Primary Target | Radioligand Binding | Data | Data | Data | Data |
| Off-Target 1 | Enzyme Inhibition | Data | Data | Data | Data |
| Off-Target 2 | Receptor Occupancy | Data | Data | Data | Data |
| (This table would be populated with quantitative data from binding assays, such as dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) to describe the affinity and potency of this compound for its primary target and key off-targets.) |
Experimental Protocols
Protocol 1.1: Radioligand Binding Assay
This protocol would detail the methods used to determine the binding affinity of this compound. It would include specifics on the preparation of cell membranes or purified protein, the concentration range of the radiolabeled ligand and the competitor (this compound), incubation times and temperatures, and the method of detecting bound radioactivity.
Cellular and Pathway Analysis
Once the primary target is known, the next step is to understand how the interaction of this compound with its target affects cellular signaling pathways. This involves a variety of cell-based assays to measure downstream effects.
Table 2: Hypothetical Cellular Activity of this compound
| Cell Line | Pathway Investigated | Key Biomarker | EC50 (nM) | Maximum Effect (%) |
| Cancer Cell Line A | Apoptosis | Caspase-3 Activation | Data | Data |
| Immune Cell Line B | Inflammation | NF-κB Inhibition | Data | Data |
| Neuronal Cell Line C | Neurotransmission | Second Messenger Levels | Data | Data |
| (This table would summarize the functional consequences of this compound activity in various cell models, including the half-maximal effective concentration (EC50) and the maximum observed effect.) |
Signaling Pathway Visualization
Visual representations of the modulated signaling pathways are critical for understanding the mechanism of action. The following diagram illustrates a hypothetical pathway affected by this compound.
Caption: Hypothetical signaling pathway activated by this compound.
Experimental Protocols
Protocol 2.1: Western Blotting for Phosphorylated Proteins
This section would provide a step-by-step guide for performing a Western blot to detect the phosphorylation of key proteins in a signaling cascade after treatment with this compound. This would include details on cell lysis, protein quantification, gel electrophoresis, antibody concentrations, and detection methods.
Protocol 2.2: Reporter Gene Assay
A detailed protocol for a reporter gene assay (e.g., luciferase assay) would be included to quantify the effect of this compound on the transcriptional activity of a specific pathway, such as NF-κB or AP-1.
In Vivo Pharmacodynamics and Efficacy
The final piece of the mechanism of action puzzle comes from in vivo studies in animal models. These studies aim to confirm that the cellular effects observed translate to a therapeutic effect in a living organism.
Table 3: Hypothetical In Vivo Efficacy of this compound in a Disease Model
| Animal Model | Dosing Regimen | Primary Endpoint | Result | Statistical Significance |
| Xenograft Mouse Model | Data | Tumor Growth Inhibition (%) | Data | p-value |
| Inflammation Rat Model | Data | Reduction in Paw Edema (%) | Data | p-value |
| (This table would present the key findings from in vivo studies, demonstrating the efficacy of this compound in relevant disease models.) |
Experimental Workflow Visualization
The workflow for a typical in vivo study would be diagrammed to provide a clear overview of the experimental design.
Caption: Standard workflow for an in vivo efficacy study.
Experimental Protocols
Protocol 3.1: Animal Model of Disease
This section would describe the specific animal model used, including the species and strain, the method of disease induction, and the ethical considerations and approvals.
Protocol 3.2: Pharmacodynamic Biomarker Analysis
Details on the collection of tissues or blood and the methods used to analyze pharmacodynamic biomarkers (e.g., ELISA, immunohistochemistry, or flow cytometry) to confirm target engagement and downstream effects in vivo would be provided.
An In-Depth Technical Guide to the Synthesis of 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4-androstene-3,6,17-trione, a significant steroidal compound known for its role as a potent aromatase inhibitor. This document outlines a high-yield chemical synthesis pathway, presents quantitative data in a clear, tabular format, and includes a detailed experimental protocol for the key synthetic step.
Introduction
4-Androstene-3,6,17-trione, also known as 6-oxo-androstenedione, is a synthetic steroid that has garnered significant interest in the scientific community for its ability to irreversibly inhibit the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens, a critical step in various physiological and pathological processes. By inhibiting this enzyme, 4-androstene-3,6,17-trione effectively modulates the balance of sex hormones, making it a valuable tool in the study of hormone-dependent cancers and other endocrine-related disorders. This guide focuses on a robust and efficient chemical synthesis route to obtain this compound for research and development purposes.
Synthesis Pathway
The most common and high-yielding synthetic route to 4-androstene-3,6,17-trione starts from the readily available steroid precursor, 4-androstene-3,17-dione. The key transformation is the introduction of a ketone group at the C6 position of the steroid nucleus. This is achieved through an allylic oxidation reaction, a powerful method for the functionalization of unsaturated systems.
The overall synthesis can be summarized in the following key steps:
-
Enol Acetate (B1210297) Formation: The synthesis begins with the protection of the C3 ketone of 4-androstene-3,17-dione as an enol acetate. This directs the subsequent oxidation to the desired C6 position.
-
Epoxidation: The resulting diene is then subjected to epoxidation, typically using a peroxy acid, to form a mixture of α and β epoxides.
-
Hydrolysis and Allylic Rearrangement: Acid-catalyzed hydrolysis of the epoxide mixture leads to the formation of a key intermediate, 6β-hydroxy-4-androstene-3,17-dione.
-
Oxidation: The final step involves the oxidation of the 6β-hydroxyl group to the corresponding ketone, yielding the target molecule, 4-androstene-3,6,17-trione. A common and effective oxidizing agent for this transformation is chromium trioxide in an appropriate solvent.
Below is a diagrammatic representation of this synthesis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-androstene-3,6,17-trione from 4-androstene-3,17-dione.
| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1. Enol Acetate Formation | 4-Androstene-3,17-dione | Acetic anhydride, p-Toluenesulfonic acid | Toluene | 4 | Reflux | ~95 |
| 2. Epoxidation | 3-Acetoxy-3,5-androstadien-17-one | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | 2 | 0 - 25 | ~90 |
| 3. Hydrolysis & Allylic Rearrangement | 4,5-Epoxy-3-acetoxy-5-androsten-17-one | Sulfuric acid | Acetone/Water | 1 | 25 | ~85 |
| 4. Oxidation | 6β-Hydroxy-4-androstene-3,17-dione | Chromium trioxide, Pyridine | Dichloromethane | 1 | 0 - 25 | ~92 |
| Overall | 4-Androstene-3,17-dione | ~68 |
Detailed Experimental Protocol: Allylic Oxidation of 6β-Hydroxy-4-androstene-3,17-dione
This protocol details the final oxidation step, a critical stage in the synthesis of 4-androstene-3,6,17-trione.
Materials:
-
6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol)
-
Chromium trioxide (CrO₃) (0.66 g, 6.6 mmol)
-
Pyridine (1.04 mL, 13.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of pyridine (1.04 mL, 13.2 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Chromium trioxide (0.66 g, 6.6 mmol) is added portion-wise to the stirred pyridine solution at 0 °C. The mixture is stirred for 15 minutes at this temperature, during which the Collins reagent is formed as a burgundy-colored complex.
-
A solution of 6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol) in anhydrous dichloromethane (30 mL) is added dropwise to the prepared Collins reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the dark color disappears and a green precipitate is formed.
-
The mixture is filtered through a pad of celite, and the filtrate is washed successively with 1 M hydrochloric acid (2 x 20 mL), water (20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-androstene-3,6,17-trione.
Expected Yield: Approximately 0.92 g (92% yield) of a white crystalline solid.
Conclusion
The synthesis pathway described in this technical guide provides a reliable and high-yielding method for the preparation of 4-androstene-3,6,17-trione. The detailed experimental protocol for the key oxidation step offers researchers a practical guide for obtaining this valuable aromatase inhibitor for their studies. The provided quantitative data allows for the efficient planning and execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.
An In-Depth Technical Guide to the Synthesis of 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4-androstene-3,6,17-trione, a significant steroidal compound known for its role as a potent aromatase inhibitor. This document outlines a high-yield chemical synthesis pathway, presents quantitative data in a clear, tabular format, and includes a detailed experimental protocol for the key synthetic step.
Introduction
4-Androstene-3,6,17-trione, also known as 6-oxo-androstenedione, is a synthetic steroid that has garnered significant interest in the scientific community for its ability to irreversibly inhibit the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens, a critical step in various physiological and pathological processes. By inhibiting this enzyme, 4-androstene-3,6,17-trione effectively modulates the balance of sex hormones, making it a valuable tool in the study of hormone-dependent cancers and other endocrine-related disorders. This guide focuses on a robust and efficient chemical synthesis route to obtain this compound for research and development purposes.
Synthesis Pathway
The most common and high-yielding synthetic route to 4-androstene-3,6,17-trione starts from the readily available steroid precursor, 4-androstene-3,17-dione. The key transformation is the introduction of a ketone group at the C6 position of the steroid nucleus. This is achieved through an allylic oxidation reaction, a powerful method for the functionalization of unsaturated systems.
The overall synthesis can be summarized in the following key steps:
-
Enol Acetate Formation: The synthesis begins with the protection of the C3 ketone of 4-androstene-3,17-dione as an enol acetate. This directs the subsequent oxidation to the desired C6 position.
-
Epoxidation: The resulting diene is then subjected to epoxidation, typically using a peroxy acid, to form a mixture of α and β epoxides.
-
Hydrolysis and Allylic Rearrangement: Acid-catalyzed hydrolysis of the epoxide mixture leads to the formation of a key intermediate, 6β-hydroxy-4-androstene-3,17-dione.
-
Oxidation: The final step involves the oxidation of the 6β-hydroxyl group to the corresponding ketone, yielding the target molecule, 4-androstene-3,6,17-trione. A common and effective oxidizing agent for this transformation is chromium trioxide in an appropriate solvent.
Below is a diagrammatic representation of this synthesis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-androstene-3,6,17-trione from 4-androstene-3,17-dione.
| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1. Enol Acetate Formation | 4-Androstene-3,17-dione | Acetic anhydride, p-Toluenesulfonic acid | Toluene | 4 | Reflux | ~95 |
| 2. Epoxidation | 3-Acetoxy-3,5-androstadien-17-one | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 2 | 0 - 25 | ~90 |
| 3. Hydrolysis & Allylic Rearrangement | 4,5-Epoxy-3-acetoxy-5-androsten-17-one | Sulfuric acid | Acetone/Water | 1 | 25 | ~85 |
| 4. Oxidation | 6β-Hydroxy-4-androstene-3,17-dione | Chromium trioxide, Pyridine | Dichloromethane | 1 | 0 - 25 | ~92 |
| Overall | 4-Androstene-3,17-dione | ~68 |
Detailed Experimental Protocol: Allylic Oxidation of 6β-Hydroxy-4-androstene-3,17-dione
This protocol details the final oxidation step, a critical stage in the synthesis of 4-androstene-3,6,17-trione.
Materials:
-
6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol)
-
Chromium trioxide (CrO₃) (0.66 g, 6.6 mmol)
-
Pyridine (1.04 mL, 13.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of pyridine (1.04 mL, 13.2 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Chromium trioxide (0.66 g, 6.6 mmol) is added portion-wise to the stirred pyridine solution at 0 °C. The mixture is stirred for 15 minutes at this temperature, during which the Collins reagent is formed as a burgundy-colored complex.
-
A solution of 6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol) in anhydrous dichloromethane (30 mL) is added dropwise to the prepared Collins reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the dark color disappears and a green precipitate is formed.
-
The mixture is filtered through a pad of celite, and the filtrate is washed successively with 1 M hydrochloric acid (2 x 20 mL), water (20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-androstene-3,6,17-trione.
Expected Yield: Approximately 0.92 g (92% yield) of a white crystalline solid.
Conclusion
The synthesis pathway described in this technical guide provides a reliable and high-yielding method for the preparation of 4-androstene-3,6,17-trione. The detailed experimental protocol for the key oxidation step offers researchers a practical guide for obtaining this valuable aromatase inhibitor for their studies. The provided quantitative data allows for the efficient planning and execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.
The Enigmatic Core of DB12055: A Technical Dead End
Efforts to compile a comprehensive technical guide on the structural analogs and derivatives of the compound designated as DB12055 have hit a significant roadblock. Extensive searches across prominent chemical and pharmacological databases, including DrugBank and PubChem, have revealed that the record for this compound has been officially revoked by DrugBank, and the identifier does not correspond to any publicly available chemical entity.
This lack of a defined core structure for this compound renders the creation of an in-depth technical guide on its analogs and derivatives an impossible task. The fundamental starting point for such a guide is the foundational molecule itself, from which all structural modifications and the resulting biological activities are derived. Without this crucial piece of information, any discussion of signaling pathways, quantitative structure-activity relationships, and experimental protocols becomes purely speculative and without a scientific basis.
The initial research strategy aimed to:
-
Identify the core chemical scaffold of this compound.
-
Investigate known structural analogs and derivatives.
-
Elucidate the signaling pathways modulated by these compounds.
-
Compile quantitative biological data (e.g., IC50, binding affinities).
-
Detail the experimental methodologies for synthesis and evaluation.
However, the revocation of the this compound DrugBank entry and its absence from other major chemical repositories prevent the execution of even the first step of this plan. The reasons for a drug or compound record being revoked can range from data inaccuracies and reclassification to discontinuation of development or proprietary confidentiality.
For researchers, scientists, and drug development professionals, this signifies that "this compound" is not a currently recognized or publicly disclosed compound. Any internal or historical references to this identifier may require consultation with the original source of the designation to clarify its chemical identity.
Until the chemical structure of the compound formerly known as this compound is made public, a technical guide on its structural analogs and derivatives cannot be developed. The scientific community awaits further disclosure to understand the nature of this enigmatic molecule and its potential biological significance.
The Enigmatic Core of DB12055: A Technical Dead End
Efforts to compile a comprehensive technical guide on the structural analogs and derivatives of the compound designated as DB12055 have hit a significant roadblock. Extensive searches across prominent chemical and pharmacological databases, including DrugBank and PubChem, have revealed that the record for this compound has been officially revoked by DrugBank, and the identifier does not correspond to any publicly available chemical entity.
This lack of a defined core structure for this compound renders the creation of an in-depth technical guide on its analogs and derivatives an impossible task. The fundamental starting point for such a guide is the foundational molecule itself, from which all structural modifications and the resulting biological activities are derived. Without this crucial piece of information, any discussion of signaling pathways, quantitative structure-activity relationships, and experimental protocols becomes purely speculative and without a scientific basis.
The initial research strategy aimed to:
-
Identify the core chemical scaffold of this compound.
-
Investigate known structural analogs and derivatives.
-
Elucidate the signaling pathways modulated by these compounds.
-
Compile quantitative biological data (e.g., IC50, binding affinities).
-
Detail the experimental methodologies for synthesis and evaluation.
However, the revocation of the this compound DrugBank entry and its absence from other major chemical repositories prevent the execution of even the first step of this plan. The reasons for a drug or compound record being revoked can range from data inaccuracies and reclassification to discontinuation of development or proprietary confidentiality.
For researchers, scientists, and drug development professionals, this signifies that "this compound" is not a currently recognized or publicly disclosed compound. Any internal or historical references to this identifier may require consultation with the original source of the designation to clarify its chemical identity.
Until the chemical structure of the compound formerly known as this compound is made public, a technical guide on its structural analogs and derivatives cannot be developed. The scientific community awaits further disclosure to understand the nature of this enigmatic molecule and its potential biological significance.
In vitro activity of 4-Androstene-3,6,17-trione
An In-Depth Technical Guide on the In Vitro Activity of 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of 4-Androstene-3,6,17-trione, a compound recognized for its potent interaction with the enzyme aromatase. The information is collated from scientific literature to support research and development activities.
Executive Summary
4-Androstene-3,6,17-trione is a steroidal compound that functions as a potent, irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens.[1][2][3] Its primary mechanism of action is through time-dependent, mechanism-based inactivation, often referred to as "suicide inhibition," where the enzyme converts the inhibitor into a reactive intermediate that permanently binds to the active site.[3][4][5] This irreversible binding leads to a progressive loss of enzyme activity. The principal application for studying this compound in vitro is in the context of endocrinology and oncology, particularly in the investigation of hormone-dependent processes and the development of potential therapeutics.
Mechanism of Action: Aromatase Inactivation
The in vitro activity of 4-Androstene-3,6,17-trione is dominated by its effect on aromatase. The process begins with the compound binding to the enzyme's active site. In the presence of the necessary cofactor, NADPH, the aromatase enzyme initiates its catalytic cycle on 4-Androstene-3,6,17-trione as if it were a natural substrate.[5] However, this process generates a reactive electrophilic intermediate, specifically proposed to be a 4β, 5β-epoxy-19-oxo derivative.[6] This intermediate then covalently bonds to a nucleophilic residue within the enzyme's active site, leading to the irreversible inactivation of the enzyme.[6] This time-dependent loss of function is a hallmark of mechanism-based inhibitors.[4][5]
Signaling Pathway and Biochemical Consequences
The inhibition of aromatase by 4-Androstene-3,6,17-trione directly blocks the conversion of androgens, such as androstenedione (B190577) and testosterone, into estrogens, namely estrone (B1671321) and estradiol, respectively. This disruption has significant downstream effects on hormonal signaling pathways that are dependent on estrogenic activity.
Quantitative In Vitro Data
The potency of 4-Androstene-3,6,17-trione as an aromatase inhibitor has been quantified through kinetic studies, primarily using human placental microsomes as the enzyme source. The key parameters are summarized below.
| Parameter | Value | Enzyme Source | Comments | Reference |
| Apparent Inhibition Constant (Ki) | 0.43 µM | Human Placental Aromatase | Represents the concentration of the inhibitor that allows the reaction to proceed at half of the maximal velocity.[4][5] | [4][5] |
| Pseudo-first order rate constant of inactivation | 4.03 x 10-3 sec-1 | Human Placental Aromatase | Describes the rate of enzyme inactivation at a saturating concentration of the inhibitor.[4][5] | [4][5] |
Experimental Protocols
The following sections describe generalized methodologies for assessing the in vitro activity of 4-Androstene-3,6,17-trione.
Preparation of Human Placental Microsomes
Human placental microsomes are a standard and rich source for in vitro aromatase assays.[1][3][7]
-
Tissue Acquisition: Obtain fresh human term placenta after delivery, transport on ice.
-
Homogenization: Mince the tissue and homogenize in a cold buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
-
Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use. Protein concentration should be determined using a standard method like the Bradford assay.
In Vitro Aromatase Inhibition Assay (Time-Dependent)
This protocol is designed to determine the kinetic parameters of time-dependent inhibition.
-
Pre-incubation (Inactivation Step):
-
In a reaction vessel, combine the human placental microsomes, a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer.
-
Add varying concentrations of 4-Androstene-3,6,17-trione (and a vehicle control).
-
Incubate this mixture for several different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for enzyme inactivation.
-
-
Activity Measurement (Substrate Addition):
-
Following the pre-incubation, add a probe substrate for aromatase, typically tritiated androstenedione (e.g., [1β-³H]-androstenedione), to initiate the enzymatic reaction.
-
Incubate for a fixed period (e.g., 15-30 minutes) during which the remaining active enzyme converts the substrate.
-
-
Reaction Termination and Product Measurement:
-
Stop the reaction by adding a solvent like chloroform (B151607) or by rapid cooling.
-
Measure aromatase activity by quantifying the formation of the tritiated water (³H₂O) that is released during the aromatization of the substrate. This is typically done by separating the aqueous phase from the organic phase and measuring radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.
-
The negative slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations to determine the maximal rate of inactivation (kinact) and the inhibition constant (KI).
-
Experimental Workflow Visualization
The workflow for determining time-dependent aromatase inhibition is a multi-step process involving pre-incubation and activity measurement phases.
Logical Relationships and Implications
The potent and irreversible inhibition of aromatase by 4-Androstene-3,6,17-trione in vitro provides a clear basis for its physiological effects. The logical cascade initiated by this compound is straightforward: specific enzyme inactivation leads to a predictable alteration in steroid hormone balance. This makes it a valuable tool for studying the roles of estrogens in various biological systems.
Conclusion
The in vitro profile of 4-Androstene-3,6,17-trione is characterized by its function as a potent, mechanism-based irreversible inhibitor of aromatase. Kinetic data from human placental microsome assays confirm its high affinity and rapid rate of inactivation. The experimental protocols and conceptual frameworks presented in this guide offer a robust basis for further investigation and utilization of this compound in a research setting. Its specific and permanent mode of action makes it a valuable chemical probe for elucidating the roles of estrogen biosynthesis in health and disease.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
In vitro activity of 4-Androstene-3,6,17-trione
An In-Depth Technical Guide on the In Vitro Activity of 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of 4-Androstene-3,6,17-trione, a compound recognized for its potent interaction with the enzyme aromatase. The information is collated from scientific literature to support research and development activities.
Executive Summary
4-Androstene-3,6,17-trione is a steroidal compound that functions as a potent, irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens.[1][2][3] Its primary mechanism of action is through time-dependent, mechanism-based inactivation, often referred to as "suicide inhibition," where the enzyme converts the inhibitor into a reactive intermediate that permanently binds to the active site.[3][4][5] This irreversible binding leads to a progressive loss of enzyme activity. The principal application for studying this compound in vitro is in the context of endocrinology and oncology, particularly in the investigation of hormone-dependent processes and the development of potential therapeutics.
Mechanism of Action: Aromatase Inactivation
The in vitro activity of 4-Androstene-3,6,17-trione is dominated by its effect on aromatase. The process begins with the compound binding to the enzyme's active site. In the presence of the necessary cofactor, NADPH, the aromatase enzyme initiates its catalytic cycle on 4-Androstene-3,6,17-trione as if it were a natural substrate.[5] However, this process generates a reactive electrophilic intermediate, specifically proposed to be a 4β, 5β-epoxy-19-oxo derivative.[6] This intermediate then covalently bonds to a nucleophilic residue within the enzyme's active site, leading to the irreversible inactivation of the enzyme.[6] This time-dependent loss of function is a hallmark of mechanism-based inhibitors.[4][5]
Signaling Pathway and Biochemical Consequences
The inhibition of aromatase by 4-Androstene-3,6,17-trione directly blocks the conversion of androgens, such as androstenedione and testosterone, into estrogens, namely estrone and estradiol, respectively. This disruption has significant downstream effects on hormonal signaling pathways that are dependent on estrogenic activity.
Quantitative In Vitro Data
The potency of 4-Androstene-3,6,17-trione as an aromatase inhibitor has been quantified through kinetic studies, primarily using human placental microsomes as the enzyme source. The key parameters are summarized below.
| Parameter | Value | Enzyme Source | Comments | Reference |
| Apparent Inhibition Constant (Ki) | 0.43 µM | Human Placental Aromatase | Represents the concentration of the inhibitor that allows the reaction to proceed at half of the maximal velocity.[4][5] | [4][5] |
| Pseudo-first order rate constant of inactivation | 4.03 x 10-3 sec-1 | Human Placental Aromatase | Describes the rate of enzyme inactivation at a saturating concentration of the inhibitor.[4][5] | [4][5] |
Experimental Protocols
The following sections describe generalized methodologies for assessing the in vitro activity of 4-Androstene-3,6,17-trione.
Preparation of Human Placental Microsomes
Human placental microsomes are a standard and rich source for in vitro aromatase assays.[1][3][7]
-
Tissue Acquisition: Obtain fresh human term placenta after delivery, transport on ice.
-
Homogenization: Mince the tissue and homogenize in a cold buffer (e.g., phosphate buffer with sucrose and EDTA).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
-
Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use. Protein concentration should be determined using a standard method like the Bradford assay.
In Vitro Aromatase Inhibition Assay (Time-Dependent)
This protocol is designed to determine the kinetic parameters of time-dependent inhibition.
-
Pre-incubation (Inactivation Step):
-
In a reaction vessel, combine the human placental microsomes, a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer.
-
Add varying concentrations of 4-Androstene-3,6,17-trione (and a vehicle control).
-
Incubate this mixture for several different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for enzyme inactivation.
-
-
Activity Measurement (Substrate Addition):
-
Following the pre-incubation, add a probe substrate for aromatase, typically tritiated androstenedione (e.g., [1β-³H]-androstenedione), to initiate the enzymatic reaction.
-
Incubate for a fixed period (e.g., 15-30 minutes) during which the remaining active enzyme converts the substrate.
-
-
Reaction Termination and Product Measurement:
-
Stop the reaction by adding a solvent like chloroform or by rapid cooling.
-
Measure aromatase activity by quantifying the formation of the tritiated water (³H₂O) that is released during the aromatization of the substrate. This is typically done by separating the aqueous phase from the organic phase and measuring radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.
-
The negative slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations to determine the maximal rate of inactivation (kinact) and the inhibition constant (KI).
-
Experimental Workflow Visualization
The workflow for determining time-dependent aromatase inhibition is a multi-step process involving pre-incubation and activity measurement phases.
Logical Relationships and Implications
The potent and irreversible inhibition of aromatase by 4-Androstene-3,6,17-trione in vitro provides a clear basis for its physiological effects. The logical cascade initiated by this compound is straightforward: specific enzyme inactivation leads to a predictable alteration in steroid hormone balance. This makes it a valuable tool for studying the roles of estrogens in various biological systems.
Conclusion
The in vitro profile of 4-Androstene-3,6,17-trione is characterized by its function as a potent, mechanism-based irreversible inhibitor of aromatase. Kinetic data from human placental microsome assays confirm its high affinity and rapid rate of inactivation. The experimental protocols and conceptual frameworks presented in this guide offer a robust basis for further investigation and utilization of this compound in a research setting. Its specific and permanent mode of action makes it a valuable chemical probe for elucidating the roles of estrogen biosynthesis in health and disease.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Pharmacokinetics and pharmacodynamics of DB12055
An extensive search for publicly available information on the pharmacokinetics and pharmacodynamics of a compound designated as DB12055 has yielded no specific results. This identifier does not correspond to any known drug or research compound in accessible scientific literature, clinical trial registries, or major drug databases.
The absence of data suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed identifier for a compound that has not yet entered the public domain of scientific research and development. It is also possible that this identifier is incorrect or has been discontinued.
Without any foundational information on the compound's chemical structure, therapeutic target, or biological activity, it is not possible to provide the requested in-depth technical guide. Key data points required for such a document, including absorption, distribution, metabolism, and excretion (ADME) parameters, as well as its mechanism of action and dose-response relationships, are entirely unavailable.
Consequently, the creation of data tables summarizing quantitative pharmacokinetic and pharmacodynamic parameters cannot be performed. Similarly, the detailed experimental protocols for key experiments and the mandatory visualizations of signaling pathways or experimental workflows using Graphviz cannot be generated due to the lack of underlying data.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to verify the identifier and consult internal documentation or proprietary databases that may contain information on this specific molecule. Should an alternative, public identifier or chemical name become available, a comprehensive analysis can be undertaken.
Pharmacokinetics and pharmacodynamics of DB12055
An extensive search for publicly available information on the pharmacokinetics and pharmacodynamics of a compound designated as DB12055 has yielded no specific results. This identifier does not correspond to any known drug or research compound in accessible scientific literature, clinical trial registries, or major drug databases.
The absence of data suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed identifier for a compound that has not yet entered the public domain of scientific research and development. It is also possible that this identifier is incorrect or has been discontinued.
Without any foundational information on the compound's chemical structure, therapeutic target, or biological activity, it is not possible to provide the requested in-depth technical guide. Key data points required for such a document, including absorption, distribution, metabolism, and excretion (ADME) parameters, as well as its mechanism of action and dose-response relationships, are entirely unavailable.
Consequently, the creation of data tables summarizing quantitative pharmacokinetic and pharmacodynamic parameters cannot be performed. Similarly, the detailed experimental protocols for key experiments and the mandatory visualizations of signaling pathways or experimental workflows using Graphviz cannot be generated due to the lack of underlying data.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to verify the identifier and consult internal documentation or proprietary databases that may contain information on this specific molecule. Should an alternative, public identifier or chemical name become available, a comprehensive analysis can be undertaken.
The Cellular Journey of 4-Androstene-3,6,17-trione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Androstene-3,6,17-trione, a potent irreversible aromatase inhibitor, plays a significant role in modulating estrogen biosynthesis. Its cellular uptake and subsequent intracellular distribution are critical determinants of its pharmacological activity. This technical guide synthesizes the current understanding of the mechanisms governing the cellular entry and localization of this steroidal compound. While direct quantitative data for 4-Androstene-3,6,17-trione remains to be fully elucidated in published literature, this guide infers its transport mechanisms based on the well-established principles of steroid cellular uptake. It is proposed that a combination of passive, lipophilicity-driven diffusion and potential carrier-mediated transport facilitates its entry into target cells. Once intracellular, its primary site of action is the endoplasmic reticulum, where it irreversibly binds to and inactivates the aromatase enzyme. This guide provides detailed experimental protocols for investigating steroid uptake, adapted from established methodologies, to encourage further research into the specific kinetics of 4-Androstene-3,6,17-trione. Furthermore, signaling pathway and experimental workflow diagrams are presented to visually articulate the compound's mechanism of action and the methods for its study.
Introduction
4-Androstene-3,6,17-trione, also known as 6-OXO, is a synthetic steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2][3][4] This mechanism of action has led to its investigation as a tool for modulating estrogen levels in various physiological and pathological contexts. Understanding how 4-Androstene-3,6,17-trione traverses the cell membrane and reaches its intracellular target is paramount for optimizing its therapeutic potential and for the development of novel aromatase inhibitors.
The cellular uptake of steroids is a complex process that is not solely dependent on simple diffusion.[5][6][7] Research indicates that both passive mechanisms, driven by the lipophilic nature of the steroid, and active, carrier-mediated transport contribute to their intracellular accumulation.[5][6][7] The structural characteristics of a steroid, such as its lipophilicity and the presence of specific functional groups, significantly influence its uptake kinetics.[5][6] This guide will explore the probable mechanisms of 4-Androstene-3,6,17-trione cellular uptake and its subsequent intracellular distribution, drawing parallels with other well-studied steroids.
Cellular Uptake Mechanisms: A Postulated Model for 4-Androstene-3,6,17-trione
Direct experimental data on the cellular uptake of 4-Androstene-3,6,17-trione is currently limited. However, based on its steroidal structure and the known principles of steroid transport, a dual-mechanism model can be proposed:
-
Passive Diffusion: As a lipophilic molecule, 4-Androstene-3,6,17-trione is expected to readily partition into and diffuse across the lipid bilayer of the cell membrane. This passive process is driven by the concentration gradient between the extracellular and intracellular environments. The rate of diffusion is likely proportional to its lipophilicity.
-
Carrier-Mediated Transport: Evidence suggests that some steroids utilize membrane transporters for facilitated or active transport into cells.[8] While specific transporters for 4-Androstene-3,6,17-trione have not been identified, its structural similarity to endogenous androgens suggests the possibility of interaction with known steroid transporters. This mode of transport would be saturable and could contribute to a more rapid and efficient uptake than passive diffusion alone.
Intracellular Distribution and Target Engagement
Upon entering the cell, 4-Androstene-3,6,17-trione is believed to distribute throughout the cytoplasm. Its primary target is the aromatase enzyme, which is predominantly located in the endoplasmic reticulum of various tissues, including adipose tissue and the brain.[2][8] As a "suicide inhibitor," 4-Androstene-3,6,17-trione forms a permanent, covalent bond with the aromatase enzyme, leading to its irreversible inactivation.[4][9] This targeted action within a specific subcellular compartment underscores the importance of understanding its intracellular trafficking.
Quantitative Data on Steroid Cellular Uptake
While specific quantitative data for 4-Androstene-3,6,17-trione is not available, the following table summarizes uptake data for other relevant steroids from a study by McManus et al. (2019) to illustrate how such data is typically presented.[5] This provides a comparative framework for future studies on 4-Androstene-3,6,17-trione.
| Steroid | Cell Line | Incubation Time (min) | Uptake (pmol/mg protein) | Half-Maximal Uptake Time (min) [95% CI] |
| Pregnenolone | LNCaP | 30 | ~1800 | 4.1 [3.2–5.8] |
| Progesterone | LNCaP | 30 | ~400 | 0.91 [0.75–1.18] |
| DHEA | LNCaP | 30 | ~150 | 0.43 [0.36–0.56] |
| Androstenedione | LNCaP | 30 | ~50 | 0.16 [0.10–0.35] |
Note: The data presented in this table is for illustrative purposes and is derived from studies on other steroid compounds.[5] Further research is required to determine the specific uptake kinetics of 4-Androstene-3,6,17-trione.
Experimental Protocols for Studying Cellular Uptake
The following protocols are adapted from established methods for studying the cellular uptake of steroids and can be applied to investigate 4-Androstene-3,6,17-trione.[5]
General Cell Culture
-
Cell Lines: Select appropriate cell lines for the study (e.g., hormone-responsive cancer cell lines like MCF-7 or LNCaP, or cell lines overexpressing aromatase).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
Steroid Uptake Assay (Radiolabeled Compound)
-
Cell Plating: Seed cells in multi-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
-
Preparation of Treatment Solution: Prepare a solution of radiolabeled 4-Androstene-3,6,17-trione (e.g., ³H-labeled) in a suitable buffer (e.g., transport buffer containing 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 5.6 mM D-glucose, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, and 1.2 mM MgSO₄, pH 7.4).[5]
-
Initiation of Uptake: Remove the culture medium from the wells and wash the cells with pre-warmed buffer. Add the treatment solution to initiate the uptake.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the treatment solution and wash the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification:
-
Measure the radioactivity in a portion of the cell lysate using a scintillation counter to determine the intracellular concentration of the compound.
-
Use another portion of the lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Express the cellular uptake as pmol of compound per mg of protein. Plot the uptake over time to determine the kinetics of uptake.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
For non-radiolabeled compounds, LC-MS can be used for quantification.
-
Follow steps 1-5 of the radiolabeled uptake assay.
-
Extraction: After washing, add a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to the cells to extract the intracellular compound.
-
Sample Preparation: Collect the solvent, evaporate it to dryness, and reconstitute the residue in a mobile phase-compatible solvent.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of 4-Androstene-3,6,17-trione.
-
Data Analysis: Normalize the quantified amount of the compound to the total protein content of the cells.
Visualizations
Signaling Pathway of 4-Androstene-3,6,17-trione
Caption: Mechanism of action of 4-Androstene-3,6,17-trione as an aromatase inhibitor.
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a radiolabeled cellular uptake experiment.
Conclusion and Future Directions
While the precise mechanisms and quantitative parameters of 4-Androstene-3,6,17-trione cellular uptake and distribution are yet to be definitively characterized, this guide provides a robust framework based on the established principles of steroid biology. The proposed dual mechanism of passive diffusion and potential carrier-mediated transport offers a starting point for future investigations. The detailed experimental protocols provided herein are intended to facilitate such research, which is crucial for a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this potent aromatase inhibitor. Future studies should focus on identifying specific transporters that may be involved in its cellular entry and on quantifying its accumulation in different subcellular compartments. Such knowledge will be invaluable for the rational design of more effective and targeted therapies based on the modulation of estrogen synthesis.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 4. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 5. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of 4-Androstene-3,6,17-trione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Androstene-3,6,17-trione, a potent irreversible aromatase inhibitor, plays a significant role in modulating estrogen biosynthesis. Its cellular uptake and subsequent intracellular distribution are critical determinants of its pharmacological activity. This technical guide synthesizes the current understanding of the mechanisms governing the cellular entry and localization of this steroidal compound. While direct quantitative data for 4-Androstene-3,6,17-trione remains to be fully elucidated in published literature, this guide infers its transport mechanisms based on the well-established principles of steroid cellular uptake. It is proposed that a combination of passive, lipophilicity-driven diffusion and potential carrier-mediated transport facilitates its entry into target cells. Once intracellular, its primary site of action is the endoplasmic reticulum, where it irreversibly binds to and inactivates the aromatase enzyme. This guide provides detailed experimental protocols for investigating steroid uptake, adapted from established methodologies, to encourage further research into the specific kinetics of 4-Androstene-3,6,17-trione. Furthermore, signaling pathway and experimental workflow diagrams are presented to visually articulate the compound's mechanism of action and the methods for its study.
Introduction
4-Androstene-3,6,17-trione, also known as 6-OXO, is a synthetic steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2][3][4] This mechanism of action has led to its investigation as a tool for modulating estrogen levels in various physiological and pathological contexts. Understanding how 4-Androstene-3,6,17-trione traverses the cell membrane and reaches its intracellular target is paramount for optimizing its therapeutic potential and for the development of novel aromatase inhibitors.
The cellular uptake of steroids is a complex process that is not solely dependent on simple diffusion.[5][6][7] Research indicates that both passive mechanisms, driven by the lipophilic nature of the steroid, and active, carrier-mediated transport contribute to their intracellular accumulation.[5][6][7] The structural characteristics of a steroid, such as its lipophilicity and the presence of specific functional groups, significantly influence its uptake kinetics.[5][6] This guide will explore the probable mechanisms of 4-Androstene-3,6,17-trione cellular uptake and its subsequent intracellular distribution, drawing parallels with other well-studied steroids.
Cellular Uptake Mechanisms: A Postulated Model for 4-Androstene-3,6,17-trione
Direct experimental data on the cellular uptake of 4-Androstene-3,6,17-trione is currently limited. However, based on its steroidal structure and the known principles of steroid transport, a dual-mechanism model can be proposed:
-
Passive Diffusion: As a lipophilic molecule, 4-Androstene-3,6,17-trione is expected to readily partition into and diffuse across the lipid bilayer of the cell membrane. This passive process is driven by the concentration gradient between the extracellular and intracellular environments. The rate of diffusion is likely proportional to its lipophilicity.
-
Carrier-Mediated Transport: Evidence suggests that some steroids utilize membrane transporters for facilitated or active transport into cells.[8] While specific transporters for 4-Androstene-3,6,17-trione have not been identified, its structural similarity to endogenous androgens suggests the possibility of interaction with known steroid transporters. This mode of transport would be saturable and could contribute to a more rapid and efficient uptake than passive diffusion alone.
Intracellular Distribution and Target Engagement
Upon entering the cell, 4-Androstene-3,6,17-trione is believed to distribute throughout the cytoplasm. Its primary target is the aromatase enzyme, which is predominantly located in the endoplasmic reticulum of various tissues, including adipose tissue and the brain.[2][8] As a "suicide inhibitor," 4-Androstene-3,6,17-trione forms a permanent, covalent bond with the aromatase enzyme, leading to its irreversible inactivation.[4][9] This targeted action within a specific subcellular compartment underscores the importance of understanding its intracellular trafficking.
Quantitative Data on Steroid Cellular Uptake
While specific quantitative data for 4-Androstene-3,6,17-trione is not available, the following table summarizes uptake data for other relevant steroids from a study by McManus et al. (2019) to illustrate how such data is typically presented.[5] This provides a comparative framework for future studies on 4-Androstene-3,6,17-trione.
| Steroid | Cell Line | Incubation Time (min) | Uptake (pmol/mg protein) | Half-Maximal Uptake Time (min) [95% CI] |
| Pregnenolone | LNCaP | 30 | ~1800 | 4.1 [3.2–5.8] |
| Progesterone | LNCaP | 30 | ~400 | 0.91 [0.75–1.18] |
| DHEA | LNCaP | 30 | ~150 | 0.43 [0.36–0.56] |
| Androstenedione | LNCaP | 30 | ~50 | 0.16 [0.10–0.35] |
Note: The data presented in this table is for illustrative purposes and is derived from studies on other steroid compounds.[5] Further research is required to determine the specific uptake kinetics of 4-Androstene-3,6,17-trione.
Experimental Protocols for Studying Cellular Uptake
The following protocols are adapted from established methods for studying the cellular uptake of steroids and can be applied to investigate 4-Androstene-3,6,17-trione.[5]
General Cell Culture
-
Cell Lines: Select appropriate cell lines for the study (e.g., hormone-responsive cancer cell lines like MCF-7 or LNCaP, or cell lines overexpressing aromatase).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
Steroid Uptake Assay (Radiolabeled Compound)
-
Cell Plating: Seed cells in multi-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
-
Preparation of Treatment Solution: Prepare a solution of radiolabeled 4-Androstene-3,6,17-trione (e.g., ³H-labeled) in a suitable buffer (e.g., transport buffer containing 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 5.6 mM D-glucose, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, and 1.2 mM MgSO₄, pH 7.4).[5]
-
Initiation of Uptake: Remove the culture medium from the wells and wash the cells with pre-warmed buffer. Add the treatment solution to initiate the uptake.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the treatment solution and wash the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification:
-
Measure the radioactivity in a portion of the cell lysate using a scintillation counter to determine the intracellular concentration of the compound.
-
Use another portion of the lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Express the cellular uptake as pmol of compound per mg of protein. Plot the uptake over time to determine the kinetics of uptake.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
For non-radiolabeled compounds, LC-MS can be used for quantification.
-
Follow steps 1-5 of the radiolabeled uptake assay.
-
Extraction: After washing, add a suitable organic solvent (e.g., methanol or acetonitrile) to the cells to extract the intracellular compound.
-
Sample Preparation: Collect the solvent, evaporate it to dryness, and reconstitute the residue in a mobile phase-compatible solvent.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of 4-Androstene-3,6,17-trione.
-
Data Analysis: Normalize the quantified amount of the compound to the total protein content of the cells.
Visualizations
Signaling Pathway of 4-Androstene-3,6,17-trione
Caption: Mechanism of action of 4-Androstene-3,6,17-trione as an aromatase inhibitor.
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a radiolabeled cellular uptake experiment.
Conclusion and Future Directions
While the precise mechanisms and quantitative parameters of 4-Androstene-3,6,17-trione cellular uptake and distribution are yet to be definitively characterized, this guide provides a robust framework based on the established principles of steroid biology. The proposed dual mechanism of passive diffusion and potential carrier-mediated transport offers a starting point for future investigations. The detailed experimental protocols provided herein are intended to facilitate such research, which is crucial for a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this potent aromatase inhibitor. Future studies should focus on identifying specific transporters that may be involved in its cellular entry and on quantifying its accumulation in different subcellular compartments. Such knowledge will be invaluable for the rational design of more effective and targeted therapies based on the modulation of estrogen synthesis.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 4. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 5. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Androstene-3,6,17-trione, also known as 6-OXO, is a steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for the biosynthesis of estrogens. This technical guide provides a comprehensive overview of the early-stage research on 4-Androstene-3,6,17-trione, focusing on its mechanism of action, synthesis, and preclinical and clinical findings. Detailed experimental protocols for its detection and for assessing its primary biological activity are presented, along with a summary of the quantitative data from key studies. This document is intended to serve as a foundational resource for researchers and professionals involved in the fields of endocrinology, drug discovery, and sports science.
Introduction
4-Androstene-3,6,17-trione (4-AT) is a synthetic steroid that has garnered significant interest as a modulator of sex hormone levels.[1] Marketed commercially as a nutritional supplement under names like "6-OXO," it has been promoted for its potential to increase the testosterone-to-estrogen ratio.[1][2] Its primary and most well-documented biological activity is the potent and irreversible inhibition of aromatase, the enzyme that catalyzes the conversion of androgens to estrogens.[1][2] This mechanism of action positions 4-AT as a compound of interest for various research applications, including the study of hormonal regulation, and as a potential therapeutic agent in estrogen-dependent conditions, although its use in humans for such purposes is not established.[3] Due to its effects on hormone levels, it is also a substance banned by the World Anti-Doping Agency (WADA).[4]
Mechanism of Action: Aromatase Inhibition
4-Androstene-3,6,17-trione functions as a "suicide inhibitor" of aromatase, meaning it permanently binds to and inactivates the enzyme.[5] Aromatase is a member of the cytochrome P450 superfamily and is crucial for the final step of estrogen biosynthesis, converting androgens like testosterone (B1683101) and androstenedione (B190577) into estradiol (B170435) and estrone, respectively.
The irreversible binding of 4-AT to aromatase leads to a time-dependent decrease in the enzyme's activity.[2] This potent inhibition of estrogen synthesis in peripheral and adipose tissues results in a significant reduction in circulating estrogen levels.[1]
Signaling Pathway
The inhibition of aromatase by 4-Androstene-3,6,17-trione initiates a cascade of hormonal changes. The primary downstream effect is a decrease in the negative feedback that estrogens exert on the hypothalamus and pituitary gland. This disinhibition leads to an increased secretion of Luteinizing Hormone (LH) from the pituitary. LH, in turn, stimulates the Leydig cells in the testes to produce more testosterone.[5]
Quantitative Data
The following tables summarize the available quantitative data from both in vitro and human studies on 4-Androstene-3,6,17-trione.
Table 1: In Vitro Aromatase Inhibition Data
| Parameter | Value | Enzyme Source | Reference |
| Apparent Ki | 0.43 µM | Human Placental Microsomes | [2] |
| Pseudo-first order rate constant for decrease in activity | 4.03 x 10-3 sec-1 | Human Placental Microsomes | [2] |
Table 2: Human Study Data (Baylor University)
This study involved resistance-trained males who were supplemented with either 300 mg or 600 mg of 4-Androstene-3,6,17-trione daily for eight weeks.[4]
| Parameter | 300 mg Dose (Change from Baseline) | 600 mg Dose (Change from Baseline) |
| Free Testosterone | +90% | +84% |
| Dihydrotestosterone (DHT) | Not specified | Not specified |
| Testosterone/Estradiol Ratio | Not specified | Not specified |
Experimental Protocols
Synthesis of 4-Androstene-3,6,17-trione
Conceptual Protocol:
-
Starting Material: Androst-4-ene-3,17-dione.
-
Reaction: Allylic oxidation at the C6 position. This can be achieved using various oxidizing agents, such as chromium trioxide in a suitable solvent system (e.g., acetic acid or pyridine). The reaction conditions (temperature, time, and stoichiometry) would need to be optimized to favor the formation of the 6-keto group without over-oxidation or side reactions.
-
Work-up: Following the reaction, the crude product would be extracted from the reaction mixture using an appropriate organic solvent. The organic layer would then be washed to remove any remaining reagents and byproducts.
-
Purification: The crude 4-androstene-3,6,17-trione would likely require purification, for which column chromatography would be a suitable method. The choice of stationary and mobile phases would depend on the polarity of the compound and any impurities.
-
Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol is based on the widely used method of assessing aromatase activity by measuring the release of tritiated water from a radiolabeled androgen substrate.[6][7]
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
4-Androstene-3,6,17-trione (test inhibitor)
-
Phosphate buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the radiolabeled substrate, NADPH, and the test inhibitor in a suitable buffer.
-
Incubation: In a microcentrifuge tube, combine the human placental microsomes, NADPH, and varying concentrations of 4-Androstene-3,6,17-trione.
-
Initiation of Reaction: Add the [1β-³H]-androst-4-ene-3,17-dione to initiate the enzymatic reaction. Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of dextran-coated charcoal. The charcoal will bind the unreacted steroid substrate.
-
Separation: Centrifuge the tubes to pellet the charcoal and the bound substrate.
-
Measurement of Radioactivity: Carefully transfer the supernatant, which contains the tritiated water (³H₂O) produced during the aromatization reaction, to a scintillation vial.
-
Quantification: Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of tritiated water produced is directly proportional to the aromatase activity. Calculate the percentage of inhibition for each concentration of 4-Androstene-3,6,17-trione and determine the IC₅₀ or Kᵢ value.
Detection of 4-Androstene-3,6,17-trione and its Metabolites in Urine
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the standard methods for the detection and quantification of 4-Androstene-3,6,17-trione and its metabolites in urine samples.[1][3] The primary urinary metabolite is 6α-hydroxyandrost-4-ene-3,17-dione.[3]
Sample Preparation (General Steps):
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are typically treated with β-glucuronidase.
-
Liquid-Liquid Extraction: The deconjugated steroids are then extracted from the urine matrix using an organic solvent such as diethyl ether.
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted steroids are often derivatized (e.g., trimethylsilylation) to increase their volatility and improve their chromatographic properties.
Analytical Methods:
-
GC-MS: The derivatized extract is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer. The limit of detection for 4-Androstene-3,6,17-trione and its metabolites is typically in the range of 5-10 ng/mL.[1]
-
LC-MS: This method allows for the direct analysis of the extracted steroids without derivatization. It can also be used for quantitative analysis, with a limit of quantification around 5 ng/mL.[3]
Discussion and Future Directions
The early-stage research on 4-Androstene-3,6,17-trione has firmly established its role as a potent and irreversible aromatase inhibitor. The downstream hormonal consequences of this action, namely the elevation of testosterone levels, are also well-documented. However, a number of areas warrant further investigation.
While the Baylor University study provided valuable in vivo data in humans, it was noted to have limitations, including the absence of a placebo control group.[4] Future clinical studies should employ rigorous, placebo-controlled designs to definitively assess the effects of 4-AT on body composition, athletic performance, and safety markers.
The potential therapeutic applications of 4-Androstene-3,6,17-trione, particularly in the context of estrogen-dependent diseases, remain largely unexplored. Further preclinical research is needed to evaluate its efficacy and safety in relevant disease models.
Finally, the development and publication of a detailed, high-yield synthesis protocol for 4-Androstene-3,6,17-trione would be of great benefit to the research community, facilitating further studies into its biological activities and potential applications.
Conclusion
4-Androstene-3,6,17-trione is a well-characterized irreversible aromatase inhibitor with a clear mechanism of action on the endocrine system. The available data from in vitro and human studies provide a solid foundation for its further investigation. This technical guide has summarized the core knowledge on this compound and provided detailed experimental workflows to aid researchers in their future studies. Further research, particularly well-controlled clinical trials and the development of a standardized synthesis protocol, will be crucial in fully elucidating the potential of 4-Androstene-3,6,17-trione.
References
- 1. epa.gov [epa.gov]
- 2. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 5. Limit Or Avoid During Aromatase Inhibitor Treatment - Foods | Food for Breast Cancer [foodforbreastcancer.com]
- 6. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Androstene-3,6,17-trione, also known as 6-OXO, is a steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for the biosynthesis of estrogens. This technical guide provides a comprehensive overview of the early-stage research on 4-Androstene-3,6,17-trione, focusing on its mechanism of action, synthesis, and preclinical and clinical findings. Detailed experimental protocols for its detection and for assessing its primary biological activity are presented, along with a summary of the quantitative data from key studies. This document is intended to serve as a foundational resource for researchers and professionals involved in the fields of endocrinology, drug discovery, and sports science.
Introduction
4-Androstene-3,6,17-trione (4-AT) is a synthetic steroid that has garnered significant interest as a modulator of sex hormone levels.[1] Marketed commercially as a nutritional supplement under names like "6-OXO," it has been promoted for its potential to increase the testosterone-to-estrogen ratio.[1][2] Its primary and most well-documented biological activity is the potent and irreversible inhibition of aromatase, the enzyme that catalyzes the conversion of androgens to estrogens.[1][2] This mechanism of action positions 4-AT as a compound of interest for various research applications, including the study of hormonal regulation, and as a potential therapeutic agent in estrogen-dependent conditions, although its use in humans for such purposes is not established.[3] Due to its effects on hormone levels, it is also a substance banned by the World Anti-Doping Agency (WADA).[4]
Mechanism of Action: Aromatase Inhibition
4-Androstene-3,6,17-trione functions as a "suicide inhibitor" of aromatase, meaning it permanently binds to and inactivates the enzyme.[5] Aromatase is a member of the cytochrome P450 superfamily and is crucial for the final step of estrogen biosynthesis, converting androgens like testosterone and androstenedione into estradiol and estrone, respectively.
The irreversible binding of 4-AT to aromatase leads to a time-dependent decrease in the enzyme's activity.[2] This potent inhibition of estrogen synthesis in peripheral and adipose tissues results in a significant reduction in circulating estrogen levels.[1]
Signaling Pathway
The inhibition of aromatase by 4-Androstene-3,6,17-trione initiates a cascade of hormonal changes. The primary downstream effect is a decrease in the negative feedback that estrogens exert on the hypothalamus and pituitary gland. This disinhibition leads to an increased secretion of Luteinizing Hormone (LH) from the pituitary. LH, in turn, stimulates the Leydig cells in the testes to produce more testosterone.[5]
Quantitative Data
The following tables summarize the available quantitative data from both in vitro and human studies on 4-Androstene-3,6,17-trione.
Table 1: In Vitro Aromatase Inhibition Data
| Parameter | Value | Enzyme Source | Reference |
| Apparent Ki | 0.43 µM | Human Placental Microsomes | [2] |
| Pseudo-first order rate constant for decrease in activity | 4.03 x 10-3 sec-1 | Human Placental Microsomes | [2] |
Table 2: Human Study Data (Baylor University)
This study involved resistance-trained males who were supplemented with either 300 mg or 600 mg of 4-Androstene-3,6,17-trione daily for eight weeks.[4]
| Parameter | 300 mg Dose (Change from Baseline) | 600 mg Dose (Change from Baseline) |
| Free Testosterone | +90% | +84% |
| Dihydrotestosterone (DHT) | Not specified | Not specified |
| Testosterone/Estradiol Ratio | Not specified | Not specified |
Experimental Protocols
Synthesis of 4-Androstene-3,6,17-trione
Conceptual Protocol:
-
Starting Material: Androst-4-ene-3,17-dione.
-
Reaction: Allylic oxidation at the C6 position. This can be achieved using various oxidizing agents, such as chromium trioxide in a suitable solvent system (e.g., acetic acid or pyridine). The reaction conditions (temperature, time, and stoichiometry) would need to be optimized to favor the formation of the 6-keto group without over-oxidation or side reactions.
-
Work-up: Following the reaction, the crude product would be extracted from the reaction mixture using an appropriate organic solvent. The organic layer would then be washed to remove any remaining reagents and byproducts.
-
Purification: The crude 4-androstene-3,6,17-trione would likely require purification, for which column chromatography would be a suitable method. The choice of stationary and mobile phases would depend on the polarity of the compound and any impurities.
-
Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol is based on the widely used method of assessing aromatase activity by measuring the release of tritiated water from a radiolabeled androgen substrate.[6][7]
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
4-Androstene-3,6,17-trione (test inhibitor)
-
Phosphate buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the radiolabeled substrate, NADPH, and the test inhibitor in a suitable buffer.
-
Incubation: In a microcentrifuge tube, combine the human placental microsomes, NADPH, and varying concentrations of 4-Androstene-3,6,17-trione.
-
Initiation of Reaction: Add the [1β-³H]-androst-4-ene-3,17-dione to initiate the enzymatic reaction. Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of dextran-coated charcoal. The charcoal will bind the unreacted steroid substrate.
-
Separation: Centrifuge the tubes to pellet the charcoal and the bound substrate.
-
Measurement of Radioactivity: Carefully transfer the supernatant, which contains the tritiated water (³H₂O) produced during the aromatization reaction, to a scintillation vial.
-
Quantification: Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of tritiated water produced is directly proportional to the aromatase activity. Calculate the percentage of inhibition for each concentration of 4-Androstene-3,6,17-trione and determine the IC₅₀ or Kᵢ value.
Detection of 4-Androstene-3,6,17-trione and its Metabolites in Urine
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the standard methods for the detection and quantification of 4-Androstene-3,6,17-trione and its metabolites in urine samples.[1][3] The primary urinary metabolite is 6α-hydroxyandrost-4-ene-3,17-dione.[3]
Sample Preparation (General Steps):
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are typically treated with β-glucuronidase.
-
Liquid-Liquid Extraction: The deconjugated steroids are then extracted from the urine matrix using an organic solvent such as diethyl ether.
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted steroids are often derivatized (e.g., trimethylsilylation) to increase their volatility and improve their chromatographic properties.
Analytical Methods:
-
GC-MS: The derivatized extract is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer. The limit of detection for 4-Androstene-3,6,17-trione and its metabolites is typically in the range of 5-10 ng/mL.[1]
-
LC-MS: This method allows for the direct analysis of the extracted steroids without derivatization. It can also be used for quantitative analysis, with a limit of quantification around 5 ng/mL.[3]
Discussion and Future Directions
The early-stage research on 4-Androstene-3,6,17-trione has firmly established its role as a potent and irreversible aromatase inhibitor. The downstream hormonal consequences of this action, namely the elevation of testosterone levels, are also well-documented. However, a number of areas warrant further investigation.
While the Baylor University study provided valuable in vivo data in humans, it was noted to have limitations, including the absence of a placebo control group.[4] Future clinical studies should employ rigorous, placebo-controlled designs to definitively assess the effects of 4-AT on body composition, athletic performance, and safety markers.
The potential therapeutic applications of 4-Androstene-3,6,17-trione, particularly in the context of estrogen-dependent diseases, remain largely unexplored. Further preclinical research is needed to evaluate its efficacy and safety in relevant disease models.
Finally, the development and publication of a detailed, high-yield synthesis protocol for 4-Androstene-3,6,17-trione would be of great benefit to the research community, facilitating further studies into its biological activities and potential applications.
Conclusion
4-Androstene-3,6,17-trione is a well-characterized irreversible aromatase inhibitor with a clear mechanism of action on the endocrine system. The available data from in vitro and human studies provide a solid foundation for its further investigation. This technical guide has summarized the core knowledge on this compound and provided detailed experimental workflows to aid researchers in their future studies. Further research, particularly well-controlled clinical trials and the development of a standardized synthesis protocol, will be crucial in fully elucidating the potential of 4-Androstene-3,6,17-trione.
References
- 1. epa.gov [epa.gov]
- 2. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 5. Limit Or Avoid During Aromatase Inhibitor Treatment - Foods | Food for Breast Cancer [foodforbreastcancer.com]
- 6. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of DB12055 (MK-0767): A Dual PPARα/γ Agonist for Metabolic Diseases
An In-depth Analysis of the Discovery, Development, and Discontinuation of a Promising Therapeutic Candidate
Introduction
DB12055, also known as MK-0767 and KRP-297, emerged as a promising small molecule therapeutic designed to combat the intertwined pathologies of type 2 diabetes mellitus and dyslipidemia. Developed through a collaboration between Kyorin, Banyu, and Merck, this compound was engineered as a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). The therapeutic rationale was to simultaneously enhance insulin (B600854) sensitivity and glycemic control through PPARγ activation while improving atherogenic lipid profiles via PPARα agonism. Preclinical and early clinical studies demonstrated robust efficacy, propelling this compound into late-stage clinical development. However, the program was ultimately terminated due to safety concerns, specifically the emergence of animal carcinogenicity in long-term toxicology studies. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, detailing its mechanism of action, preclinical and clinical findings, and the pivotal safety issues that led to its cessation.
Mechanism of Action: Dual Agonism of PPARα and PPARγ
This compound functions as a dual agonist for PPARα and PPARγ, two members of the nuclear receptor superfamily that act as ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of a wide array of genes involved in glucose and lipid metabolism.
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells. Activation of PPARγ by agonists like the thiazolidinedione (TZD) class of drugs, to which this compound belongs, leads to enhanced insulin sensitivity. This is achieved by increasing the storage of fatty acids in adipose tissue, thereby reducing their circulation and accumulation in other tissues like muscle and liver, a phenomenon known as lipotoxicity which contributes to insulin resistance.
PPARα Activation: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
By simultaneously activating both PPARα and PPARγ, this compound was designed to offer a comprehensive treatment for the metabolic abnormalities characteristic of type 2 diabetes and dyslipidemia.[1]
Below is a diagram illustrating the signaling pathway of this compound as a dual PPARα/γ agonist.
Preclinical Development
The preclinical evaluation of this compound demonstrated its potent dual agonist activity and significant efficacy in various animal models of metabolic disease.
In Vitro Activity
In cell-based assays, this compound exhibited potent activation of both human PPARα and PPARγ. The EC50 values, which represent the concentration required to elicit a half-maximal response, were determined in cell-free and cell-based transactivation assays.
| Assay Type | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| Cell-free Assay | 570 | 135 |
| COS Cell Transactivation | 240 | 95 |
Furthermore, in 3T3-L1 cells, a mouse adipocyte cell line, this compound induced the expression of the PPARγ target gene aP2 with an EC50 of 73 nM, confirming its potent PPARγ agonist activity in a relevant cell model.[2]
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in several animal models, demonstrating robust antihyperglycemic and hypolipidemic effects.
-
Rodent Models: In ob/ob mice, a model of obesity and insulin resistance, oral administration of this compound for five days normalized hyperglycemia and hyperinsulinemia with efficacy comparable to or greater than the established PPARγ agonist, pioglitazone.[3] Chronic administration in db/db mice, another model of type 2 diabetes, also showed sustained efficacy.[2] In hamsters, treatment with this compound at doses of 10-30 mg/kg/day for nine days resulted in significant reductions in serum cholesterol and triglycerides, with decreases ranging from 14-35%.[2]
-
Canine Model: In dogs, this compound demonstrated potent cholesterol-lowering effects. After 14 days of treatment with doses ranging from 0.05-1 mg/kg/day, dose-dependent reductions in cholesterol were observed.[2]
Clinical Development
The promising preclinical profile of this compound led to its advancement into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in healthy volunteers revealed that this compound is orally bioavailable. Plasma concentrations (AUC and Cmax) increased with both single (1-80 mg) and multiple doses (0.3-25 mg/day for 14 days). The apparent terminal half-life was approximately 36 hours, and steady-state concentrations were achieved after about 8 days of daily dosing.[2]
The metabolism of this compound was extensively studied and found to be primarily mediated by the cytochrome P450 enzyme CYP3A4. The main site of metabolism is the thiazolidinedione (TZD) ring, which undergoes opening to form a mercapto derivative.[4][5] Further metabolism involves S-methylation and oxidation.[4]
Clinical Efficacy
A randomized, double-blind, placebo-controlled study in healthy volunteers demonstrated the clinical efficacy of this compound in modulating lipid and glucose parameters.
| Parameter | Single Dose (1-80 mg) Mean Max. Reduction | Multiple Doses (0.3-25 mg/day for 14 days) Mean Max. Reduction |
| Plasma Triglycerides | 26.2% | 33.4% |
| Free Fatty Acids | 50.4% | 66.6% |
After 14 days of treatment, dose-dependent decreases in LDL cholesterol, total cholesterol, and non-HDL cholesterol were also observed.[2] These findings supported the potential of this compound to effectively manage dyslipidemia in patients with type 2 diabetes.
Several Phase 2 and Phase 3 clinical trials were initiated to further evaluate the efficacy and safety of this compound in patients with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents like metformin (B114582) and sulfonylureas. The NCT numbers for some of these trials include NCT00543517 (monotherapy) and NCT00543751 (combination therapy).[6]
Discontinuation of Development
Despite the promising efficacy data, the development of this compound was terminated. The primary reason for this decision was the emergence of a significant safety signal in long-term preclinical toxicology studies. Specifically, findings of animal carcinogenicity raised serious concerns about the long-term safety of the drug in humans, leading to the discontinuation of all clinical trials.[1]
Experimental Protocols
Detailed experimental protocols for the key studies are summarized below to provide a deeper understanding of the conducted research.
Preclinical Efficacy in ob/ob Mice
-
Animal Model: Male ob/ob mice, a genetic model of obesity and insulin resistance.
-
Treatment: this compound was administered orally once daily for five days. A control group received a vehicle, and a comparator group received pioglitazone.
-
Measurements: Blood glucose and insulin levels were measured at baseline and after the treatment period.
-
Protocol: Mice were housed under standard conditions with free access to food and water. Blood samples were collected via tail vein bleeding for glucose and insulin analysis.
Clinical Efficacy in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose study.
-
Participants: Healthy adult volunteers.
-
Intervention: Participants received single oral doses of this compound (ranging from 1 to 80 mg) or placebo. In the multiple-dose phase, participants received daily oral doses of this compound (ranging from 0.3 to 25 mg) or placebo for 14 days.
-
Outcome Measures: The primary endpoints were changes in plasma triglycerides and free fatty acids. Secondary endpoints included changes in LDL cholesterol, total cholesterol, and non-HDL cholesterol. Safety and tolerability were also assessed.
-
Protocol: Blood samples for lipid and fatty acid analysis were collected at specified time points before and after drug administration. Standard clinical laboratory tests and monitoring for adverse events were conducted throughout the study.
Below is a workflow diagram for a typical preclinical in vivo efficacy study.
Conclusion
The development of this compound represents a case study of a rationally designed therapeutic with a promising dual mechanism of action for a complex metabolic disease. The preclinical and early clinical data strongly supported its potential to effectively manage both hyperglycemia and dyslipidemia. However, the discovery of carcinogenicity in long-term animal studies ultimately led to the termination of its development, highlighting the critical importance of long-term safety assessments in the drug development process. While this compound did not reach the market, the research and insights gained from its development have contributed to the broader understanding of PPAR biology and the challenges associated with developing dual PPAR agonists.
References
- 1. MK-0767 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. biocat.com [biocat.com]
- 3. medkoo.com [medkoo.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. II. Identification of metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Rise and Fall of DB12055 (MK-0767): A Dual PPARα/γ Agonist for Metabolic Diseases
An In-depth Analysis of the Discovery, Development, and Discontinuation of a Promising Therapeutic Candidate
Introduction
DB12055, also known as MK-0767 and KRP-297, emerged as a promising small molecule therapeutic designed to combat the intertwined pathologies of type 2 diabetes mellitus and dyslipidemia. Developed through a collaboration between Kyorin, Banyu, and Merck, this compound was engineered as a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). The therapeutic rationale was to simultaneously enhance insulin sensitivity and glycemic control through PPARγ activation while improving atherogenic lipid profiles via PPARα agonism. Preclinical and early clinical studies demonstrated robust efficacy, propelling this compound into late-stage clinical development. However, the program was ultimately terminated due to safety concerns, specifically the emergence of animal carcinogenicity in long-term toxicology studies. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, detailing its mechanism of action, preclinical and clinical findings, and the pivotal safety issues that led to its cessation.
Mechanism of Action: Dual Agonism of PPARα and PPARγ
This compound functions as a dual agonist for PPARα and PPARγ, two members of the nuclear receptor superfamily that act as ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of a wide array of genes involved in glucose and lipid metabolism.
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells. Activation of PPARγ by agonists like the thiazolidinedione (TZD) class of drugs, to which this compound belongs, leads to enhanced insulin sensitivity. This is achieved by increasing the storage of fatty acids in adipose tissue, thereby reducing their circulation and accumulation in other tissues like muscle and liver, a phenomenon known as lipotoxicity which contributes to insulin resistance.
PPARα Activation: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
By simultaneously activating both PPARα and PPARγ, this compound was designed to offer a comprehensive treatment for the metabolic abnormalities characteristic of type 2 diabetes and dyslipidemia.[1]
Below is a diagram illustrating the signaling pathway of this compound as a dual PPARα/γ agonist.
Preclinical Development
The preclinical evaluation of this compound demonstrated its potent dual agonist activity and significant efficacy in various animal models of metabolic disease.
In Vitro Activity
In cell-based assays, this compound exhibited potent activation of both human PPARα and PPARγ. The EC50 values, which represent the concentration required to elicit a half-maximal response, were determined in cell-free and cell-based transactivation assays.
| Assay Type | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| Cell-free Assay | 570 | 135 |
| COS Cell Transactivation | 240 | 95 |
Furthermore, in 3T3-L1 cells, a mouse adipocyte cell line, this compound induced the expression of the PPARγ target gene aP2 with an EC50 of 73 nM, confirming its potent PPARγ agonist activity in a relevant cell model.[2]
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in several animal models, demonstrating robust antihyperglycemic and hypolipidemic effects.
-
Rodent Models: In ob/ob mice, a model of obesity and insulin resistance, oral administration of this compound for five days normalized hyperglycemia and hyperinsulinemia with efficacy comparable to or greater than the established PPARγ agonist, pioglitazone.[3] Chronic administration in db/db mice, another model of type 2 diabetes, also showed sustained efficacy.[2] In hamsters, treatment with this compound at doses of 10-30 mg/kg/day for nine days resulted in significant reductions in serum cholesterol and triglycerides, with decreases ranging from 14-35%.[2]
-
Canine Model: In dogs, this compound demonstrated potent cholesterol-lowering effects. After 14 days of treatment with doses ranging from 0.05-1 mg/kg/day, dose-dependent reductions in cholesterol were observed.[2]
Clinical Development
The promising preclinical profile of this compound led to its advancement into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in healthy volunteers revealed that this compound is orally bioavailable. Plasma concentrations (AUC and Cmax) increased with both single (1-80 mg) and multiple doses (0.3-25 mg/day for 14 days). The apparent terminal half-life was approximately 36 hours, and steady-state concentrations were achieved after about 8 days of daily dosing.[2]
The metabolism of this compound was extensively studied and found to be primarily mediated by the cytochrome P450 enzyme CYP3A4. The main site of metabolism is the thiazolidinedione (TZD) ring, which undergoes opening to form a mercapto derivative.[4][5] Further metabolism involves S-methylation and oxidation.[4]
Clinical Efficacy
A randomized, double-blind, placebo-controlled study in healthy volunteers demonstrated the clinical efficacy of this compound in modulating lipid and glucose parameters.
| Parameter | Single Dose (1-80 mg) Mean Max. Reduction | Multiple Doses (0.3-25 mg/day for 14 days) Mean Max. Reduction |
| Plasma Triglycerides | 26.2% | 33.4% |
| Free Fatty Acids | 50.4% | 66.6% |
After 14 days of treatment, dose-dependent decreases in LDL cholesterol, total cholesterol, and non-HDL cholesterol were also observed.[2] These findings supported the potential of this compound to effectively manage dyslipidemia in patients with type 2 diabetes.
Several Phase 2 and Phase 3 clinical trials were initiated to further evaluate the efficacy and safety of this compound in patients with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents like metformin and sulfonylureas. The NCT numbers for some of these trials include NCT00543517 (monotherapy) and NCT00543751 (combination therapy).[6]
Discontinuation of Development
Despite the promising efficacy data, the development of this compound was terminated. The primary reason for this decision was the emergence of a significant safety signal in long-term preclinical toxicology studies. Specifically, findings of animal carcinogenicity raised serious concerns about the long-term safety of the drug in humans, leading to the discontinuation of all clinical trials.[1]
Experimental Protocols
Detailed experimental protocols for the key studies are summarized below to provide a deeper understanding of the conducted research.
Preclinical Efficacy in ob/ob Mice
-
Animal Model: Male ob/ob mice, a genetic model of obesity and insulin resistance.
-
Treatment: this compound was administered orally once daily for five days. A control group received a vehicle, and a comparator group received pioglitazone.
-
Measurements: Blood glucose and insulin levels were measured at baseline and after the treatment period.
-
Protocol: Mice were housed under standard conditions with free access to food and water. Blood samples were collected via tail vein bleeding for glucose and insulin analysis.
Clinical Efficacy in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose study.
-
Participants: Healthy adult volunteers.
-
Intervention: Participants received single oral doses of this compound (ranging from 1 to 80 mg) or placebo. In the multiple-dose phase, participants received daily oral doses of this compound (ranging from 0.3 to 25 mg) or placebo for 14 days.
-
Outcome Measures: The primary endpoints were changes in plasma triglycerides and free fatty acids. Secondary endpoints included changes in LDL cholesterol, total cholesterol, and non-HDL cholesterol. Safety and tolerability were also assessed.
-
Protocol: Blood samples for lipid and fatty acid analysis were collected at specified time points before and after drug administration. Standard clinical laboratory tests and monitoring for adverse events were conducted throughout the study.
Below is a workflow diagram for a typical preclinical in vivo efficacy study.
Conclusion
The development of this compound represents a case study of a rationally designed therapeutic with a promising dual mechanism of action for a complex metabolic disease. The preclinical and early clinical data strongly supported its potential to effectively manage both hyperglycemia and dyslipidemia. However, the discovery of carcinogenicity in long-term animal studies ultimately led to the termination of its development, highlighting the critical importance of long-term safety assessments in the drug development process. While this compound did not reach the market, the research and insights gained from its development have contributed to the broader understanding of PPAR biology and the challenges associated with developing dual PPAR agonists.
References
- 1. MK-0767 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. biocat.com [biocat.com]
- 3. medkoo.com [medkoo.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. II. Identification of metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Aromatase Inhibition Assays
Note: No specific public domain information is available for a compound designated "DB12055" in the context of aromatase inhibition. The following application notes and protocols are provided as a comprehensive guide for the evaluation of a novel, hypothetical test compound in aromatase inhibition assays.
Application Note: In Vitro Evaluation of Novel Aromatase Inhibitors
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens.[1][2][3] It catalyzes the aromatization of androstenedione (B190577) and testosterone (B1683101) to produce estrone (B1671321) and estradiol, respectively.[2] The inhibition of aromatase is a key therapeutic strategy for estrogen receptor-positive breast cancer, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen.[3] Third-generation aromatase inhibitors, such as letrozole (B1683767) and anastrozole, are established treatments for this condition.[3][4] The discovery of novel aromatase inhibitors with improved potency, selectivity, and reduced side effects remains an active area of research.[2][5] In vitro aromatase inhibition assays are essential tools for the primary screening and characterization of new chemical entities that target this enzyme.[6]
Principle of the Assay
Several assay formats are available for measuring aromatase inhibition, including radiometric, fluorometric, and ELISA-based methods.[6][7] This document focuses on a fluorometric assay, which is a common method for high-throughput screening. This assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence generation is directly proportional to the aromatase activity. The presence of an inhibitor will decrease the rate of this reaction, and the potency of the inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC50).
Applications
-
High-Throughput Screening (HTS): Rapidly screen large compound libraries to identify potential aromatase inhibitors.[6]
-
Structure-Activity Relationship (SAR) Studies: Evaluate the potency of a series of related compounds to understand the chemical features required for effective inhibition.
-
Mechanism of Action Studies: Characterize the mode of inhibition (e.g., competitive, non-competitive) of a lead compound.
-
Selectivity Profiling: Assess the inhibitory activity of a compound against other cytochrome P450 enzymes to determine its selectivity for aromatase.
Quantitative Data Summary
The following table presents hypothetical data for a novel test compound compared to known aromatase inhibitors.
| Compound | Type | IC50 (nM) | Notes |
| Test Compound | Non-steroidal | 18 | A potent, novel quinoline (B57606) derivative with high selectivity for aromatase. |
| Letrozole | Non-steroidal | 2.3 - 25 | A third-generation aromatase inhibitor, used as a positive control.[4][8] |
| Anastrozole | Non-steroidal | 50 - 100 | Another third-generation aromatase inhibitor, for comparison.[4] |
| Exemestane | Steroidal (Irreversible) | ~25 | A steroidal aromatase inactivator, used as a different class of control.[5] |
| Chrysin | Flavonoid | ~1,100 | A natural product with known weak aromatase inhibitory activity, for comparison.[9] |
Experimental Protocols
1. Materials and Reagents
-
Recombinant human aromatase (CYP19A1)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Fluorogenic aromatase substrate
-
Test compound and reference inhibitors (e.g., letrozole)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 488/527 nm)
-
Multichannel pipette and sterile tips
-
DMSO (for dissolving compounds)
2. Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Enzyme Solution: Dilute the recombinant human aromatase in cold assay buffer to the desired concentration. Keep on ice.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer.
-
NADPH Regenerating System: Prepare a cocktail of the NADPH regenerating system components in assay buffer.
-
Compound Plates: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Then, dilute these into the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
3. Assay Procedure
-
Dispense Inhibitors: Add 2 µL of the diluted test compounds or reference inhibitors to the wells of a 96-well plate. For control wells, add 2 µL of the assay buffer with the same percentage of DMSO.
-
Add Enzyme: Add 48 µL of the diluted aromatase enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the reaction mix containing the fluorogenic substrate and the NADPH regenerating system to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes at Ex/Em = 488/527 nm.
4. Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize Data: Express the reaction rates as a percentage of the uninhibited control (vehicle control).
-
Generate Inhibition Curve: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visualizations
Caption: Aromatase Signaling Pathway in Estrogen Biosynthesis.
Caption: Experimental Workflow for Aromatase Inhibition Assay.
Caption: Mechanism of Competitive Aromatase Inhibition.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening of Traditional Chinese Medicine (TCM) Compounds for their Aromatase Inhibitory Potential by Applying Molecular Docking, Dynamics Simulation and Cytotoxicity Assay – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel aromatase inhibitors by structure-guided design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aromatase Inhibition Assays
Note: No specific public domain information is available for a compound designated "DB12055" in the context of aromatase inhibition. The following application notes and protocols are provided as a comprehensive guide for the evaluation of a novel, hypothetical test compound in aromatase inhibition assays.
Application Note: In Vitro Evaluation of Novel Aromatase Inhibitors
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens.[1][2][3] It catalyzes the aromatization of androstenedione and testosterone to produce estrone and estradiol, respectively.[2] The inhibition of aromatase is a key therapeutic strategy for estrogen receptor-positive breast cancer, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen.[3] Third-generation aromatase inhibitors, such as letrozole and anastrozole, are established treatments for this condition.[3][4] The discovery of novel aromatase inhibitors with improved potency, selectivity, and reduced side effects remains an active area of research.[2][5] In vitro aromatase inhibition assays are essential tools for the primary screening and characterization of new chemical entities that target this enzyme.[6]
Principle of the Assay
Several assay formats are available for measuring aromatase inhibition, including radiometric, fluorometric, and ELISA-based methods.[6][7] This document focuses on a fluorometric assay, which is a common method for high-throughput screening. This assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence generation is directly proportional to the aromatase activity. The presence of an inhibitor will decrease the rate of this reaction, and the potency of the inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC50).
Applications
-
High-Throughput Screening (HTS): Rapidly screen large compound libraries to identify potential aromatase inhibitors.[6]
-
Structure-Activity Relationship (SAR) Studies: Evaluate the potency of a series of related compounds to understand the chemical features required for effective inhibition.
-
Mechanism of Action Studies: Characterize the mode of inhibition (e.g., competitive, non-competitive) of a lead compound.
-
Selectivity Profiling: Assess the inhibitory activity of a compound against other cytochrome P450 enzymes to determine its selectivity for aromatase.
Quantitative Data Summary
The following table presents hypothetical data for a novel test compound compared to known aromatase inhibitors.
| Compound | Type | IC50 (nM) | Notes |
| Test Compound | Non-steroidal | 18 | A potent, novel quinoline derivative with high selectivity for aromatase. |
| Letrozole | Non-steroidal | 2.3 - 25 | A third-generation aromatase inhibitor, used as a positive control.[4][8] |
| Anastrozole | Non-steroidal | 50 - 100 | Another third-generation aromatase inhibitor, for comparison.[4] |
| Exemestane | Steroidal (Irreversible) | ~25 | A steroidal aromatase inactivator, used as a different class of control.[5] |
| Chrysin | Flavonoid | ~1,100 | A natural product with known weak aromatase inhibitory activity, for comparison.[9] |
Experimental Protocols
1. Materials and Reagents
-
Recombinant human aromatase (CYP19A1)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Fluorogenic aromatase substrate
-
Test compound and reference inhibitors (e.g., letrozole)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 488/527 nm)
-
Multichannel pipette and sterile tips
-
DMSO (for dissolving compounds)
2. Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Enzyme Solution: Dilute the recombinant human aromatase in cold assay buffer to the desired concentration. Keep on ice.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer.
-
NADPH Regenerating System: Prepare a cocktail of the NADPH regenerating system components in assay buffer.
-
Compound Plates: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Then, dilute these into the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
3. Assay Procedure
-
Dispense Inhibitors: Add 2 µL of the diluted test compounds or reference inhibitors to the wells of a 96-well plate. For control wells, add 2 µL of the assay buffer with the same percentage of DMSO.
-
Add Enzyme: Add 48 µL of the diluted aromatase enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the reaction mix containing the fluorogenic substrate and the NADPH regenerating system to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes at Ex/Em = 488/527 nm.
4. Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize Data: Express the reaction rates as a percentage of the uninhibited control (vehicle control).
-
Generate Inhibition Curve: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visualizations
Caption: Aromatase Signaling Pathway in Estrogen Biosynthesis.
Caption: Experimental Workflow for Aromatase Inhibition Assay.
Caption: Mechanism of Competitive Aromatase Inhibition.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening of Traditional Chinese Medicine (TCM) Compounds for their Aromatase Inhibitory Potential by Applying Molecular Docking, Dynamics Simulation and Cytotoxicity Assay – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel aromatase inhibitors by structure-guided design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Androstene-3,6,17-trione in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstene-3,6,17-trione, also known as 6-OXO, is a potent and irreversible steroidal aromatase inhibitor.[1][2] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens.[1][2] In hormone-dependent cancers, such as specific types of breast and prostate cancer, the local production of estrogens can fuel tumor growth. By irreversibly binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks estrogen biosynthesis, leading to a reduction in estrogen levels.[1][2] This mechanism of action makes it a compound of significant interest for investigation in cancer research, particularly in estrogen receptor-positive (ER+) breast cancer and androgen-sensitive prostate cancer cell lines.
These application notes provide a comprehensive overview of the use of 4-Androstene-3,6,17-trione in cancer cell line research, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action: Aromatase Inhibition
4-Androstene-3,6,17-trione acts as a "suicide inhibitor" of aromatase. It mimics the natural substrate of aromatase, androstenedione, and upon binding to the enzyme's active site, it undergoes a chemical reaction that leads to its covalent and permanent attachment to the enzyme, thereby inactivating it. This leads to a significant reduction in the synthesis of estrone (B1671321) (E1) and estradiol (B170435) (E2). In hormone-responsive cancer cells, this depletion of local estrogens can lead to the inhibition of estrogen receptor signaling, resulting in decreased cell proliferation and induction of apoptosis.
Data Presentation
Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Efficacy of 4-Androstene-3,6,17-trione on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time (hours) |
| MCF-7 | Breast (ER+) | Data not available | MTT | 72 |
| T-47D | Breast (ER+) | Data not available | SRB | 72 |
| LNCaP | Prostate (Androgen-Sensitive) | Data not available | CellTiter-Glo | 96 |
| PC-3 | Prostate (Androgen-Independent) | Data not available | Resazurin | 72 |
Table 2: Effect of 4-Androstene-3,6,17-trione on Apoptosis
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| MCF-7 | 10 | To be determined | To be determined |
| LNCaP | 10 | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of 4-Androstene-3,6,17-trione in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of 4-Androstene-3,6,17-trione on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, LNCaP)
-
Complete growth medium (specific to cell line)
-
4-Androstene-3,6,17-trione (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Androstene-3,6,17-trione in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Aromatase Activity Assay in Intact Cells
This protocol is to determine the inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity in whole cells, such as MCF-7 cells which endogenously express aromatase.
Materials:
-
MCF-7 cells (or other aromatase-expressing cell line)
-
Phenol (B47542) red-free growth medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
4-Androstene-3,6,17-trione
-
[³H]-Androstenedione (substrate)
-
Letrozole or Anastrozole (positive control)
-
24-well plates
-
Activated charcoal
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in phenol red-free medium with CS-FBS for at least 48 hours prior to the experiment to reduce background estrogenic effects.
-
Seed cells in 24-well plates and grow to near confluence.
-
-
Inhibitor Treatment:
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of 4-Androstene-3,6,17-trione or a positive control (e.g., letrozole) in serum-free medium for 1-2 hours.
-
-
Aromatase Reaction:
-
Add [³H]-Androstenedione to each well to a final concentration of ~50 nM.
-
Incubate for 4-6 hours at 37°C.
-
-
Extraction of Tritiated Water:
-
Transfer the medium from each well to a new tube.
-
Add an equal volume of chloroform and vortex to extract the unmetabolized steroid substrate.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer a portion of the aqueous phase (containing the ³H₂O product) to a new tube containing a charcoal pellet to remove any remaining traces of [³H]-Androstenedione.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
-
Measurement and Analysis:
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the data.
-
Calculate the percentage of aromatase inhibition compared to the vehicle control.
-
Conclusion
4-Androstene-3,6,17-trione is a valuable research tool for studying the role of aromatase in cancer biology. The protocols outlined above provide a framework for investigating its effects on cancer cell viability and its direct inhibitory action on aromatase. Due to the limited availability of published data on its specific use in cancer cell lines, researchers are encouraged to perform dose-response and time-course experiments to optimize conditions for their specific models. The insights gained from such studies will contribute to a better understanding of the therapeutic potential of aromatase inhibitors in hormone-dependent cancers.
References
Application Notes and Protocols for 4-Androstene-3,6,17-trione in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstene-3,6,17-trione, also known as 6-OXO, is a potent and irreversible steroidal aromatase inhibitor.[1][2] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens.[1][2] In hormone-dependent cancers, such as specific types of breast and prostate cancer, the local production of estrogens can fuel tumor growth. By irreversibly binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks estrogen biosynthesis, leading to a reduction in estrogen levels.[1][2] This mechanism of action makes it a compound of significant interest for investigation in cancer research, particularly in estrogen receptor-positive (ER+) breast cancer and androgen-sensitive prostate cancer cell lines.
These application notes provide a comprehensive overview of the use of 4-Androstene-3,6,17-trione in cancer cell line research, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action: Aromatase Inhibition
4-Androstene-3,6,17-trione acts as a "suicide inhibitor" of aromatase. It mimics the natural substrate of aromatase, androstenedione, and upon binding to the enzyme's active site, it undergoes a chemical reaction that leads to its covalent and permanent attachment to the enzyme, thereby inactivating it. This leads to a significant reduction in the synthesis of estrone (E1) and estradiol (E2). In hormone-responsive cancer cells, this depletion of local estrogens can lead to the inhibition of estrogen receptor signaling, resulting in decreased cell proliferation and induction of apoptosis.
Data Presentation
Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Efficacy of 4-Androstene-3,6,17-trione on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time (hours) |
| MCF-7 | Breast (ER+) | Data not available | MTT | 72 |
| T-47D | Breast (ER+) | Data not available | SRB | 72 |
| LNCaP | Prostate (Androgen-Sensitive) | Data not available | CellTiter-Glo | 96 |
| PC-3 | Prostate (Androgen-Independent) | Data not available | Resazurin | 72 |
Table 2: Effect of 4-Androstene-3,6,17-trione on Apoptosis
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| MCF-7 | 10 | To be determined | To be determined |
| LNCaP | 10 | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of 4-Androstene-3,6,17-trione in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of 4-Androstene-3,6,17-trione on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, LNCaP)
-
Complete growth medium (specific to cell line)
-
4-Androstene-3,6,17-trione (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Androstene-3,6,17-trione in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Aromatase Activity Assay in Intact Cells
This protocol is to determine the inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity in whole cells, such as MCF-7 cells which endogenously express aromatase.
Materials:
-
MCF-7 cells (or other aromatase-expressing cell line)
-
Phenol red-free growth medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
4-Androstene-3,6,17-trione
-
[³H]-Androstenedione (substrate)
-
Letrozole or Anastrozole (positive control)
-
24-well plates
-
Chloroform
-
Activated charcoal
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in phenol red-free medium with CS-FBS for at least 48 hours prior to the experiment to reduce background estrogenic effects.
-
Seed cells in 24-well plates and grow to near confluence.
-
-
Inhibitor Treatment:
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of 4-Androstene-3,6,17-trione or a positive control (e.g., letrozole) in serum-free medium for 1-2 hours.
-
-
Aromatase Reaction:
-
Add [³H]-Androstenedione to each well to a final concentration of ~50 nM.
-
Incubate for 4-6 hours at 37°C.
-
-
Extraction of Tritiated Water:
-
Transfer the medium from each well to a new tube.
-
Add an equal volume of chloroform and vortex to extract the unmetabolized steroid substrate.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer a portion of the aqueous phase (containing the ³H₂O product) to a new tube containing a charcoal pellet to remove any remaining traces of [³H]-Androstenedione.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
-
Measurement and Analysis:
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the data.
-
Calculate the percentage of aromatase inhibition compared to the vehicle control.
-
Conclusion
4-Androstene-3,6,17-trione is a valuable research tool for studying the role of aromatase in cancer biology. The protocols outlined above provide a framework for investigating its effects on cancer cell viability and its direct inhibitory action on aromatase. Due to the limited availability of published data on its specific use in cancer cell lines, researchers are encouraged to perform dose-response and time-course experiments to optimize conditions for their specific models. The insights gained from such studies will contribute to a better understanding of the therapeutic potential of aromatase inhibitors in hormone-dependent cancers.
References
Application Notes and Protocols for DB12055 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB12055 is an analog of MK-0767, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual PPARα/γ agonist, this compound holds potential for therapeutic applications in metabolic disorders such as dyslipidemia and type 2 diabetes. Its mechanism of action involves the activation of two key nuclear receptors that play crucial roles in lipid and glucose metabolism.
These application notes provide a comprehensive overview of the preclinical administration of this compound and its parent compound, MK-0767, in various animal models. The protocols detailed below are based on available preclinical data for MK-0767 and are intended to serve as a guide for researchers designing in vivo studies with this compound.
Mechanism of Action: Dual PPARα/γ Agonism
This compound, through its action as a dual PPARα/γ agonist, modulates the expression of a wide array of genes involved in metabolic processes.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells. Its activation enhances insulin (B600854) sensitivity by increasing glucose uptake in adipose tissue and regulating the expression of genes involved in glucose metabolism.
The dual agonism of this compound is designed to concurrently address both the dyslipidemia and hyperglycemia characteristic of metabolic syndrome.
Data Presentation: Quantitative In Vivo Data for MK-0767
The following tables summarize the reported in vivo administration and efficacy data for MK-0767 in various animal models. These data can serve as a starting point for dose-range finding studies with this compound.
Table 1: MK-0767 Administration and Efficacy in Rodent Models
| Animal Model | Strain | Condition | Route of Administration | Dose Range | Duration | Key Findings | Reference(s) |
| Mouse | ob/ob | Obesity, Hyperglycemia | Not Specified | Not Specified | 5 days | Normalized hyperglycemia and hyperinsulinemia | |
| Mouse | db/db | Diabetes | Not Specified | Not Specified | Chronic | Sustained efficacy in managing diabetes | |
| Hamster | Not Specified | Normal | Oral | 10-30 mg/kg/day | 9 days | 14-35% reduction in serum cholesterol and triglycerides | |
| Rat | Sprague-Dawley | Normal | Oral | 300-1000 mg/kg/day | 9 days | To support toxicological studies | |
| Rat | Zucker Diabetic Fatty (ZDF) | Obesity, Diabetes | Oral | 1.5 mg/kg/day | 28 days | Improved insulin sensitivity and metabolic profile |
Table 2: MK-0767 Administration and Efficacy in Non-Rodent Models
| Animal Model | Strain | Condition | Route of Administration | Dose Range | Duration | Key Findings | Reference(s) |
| Dog | Beagle | Normal | Oral | 0.05-1 mg/kg/day | 14 days | Dose-dependent reduction in serum cholesterol | |
| Monkey | Rhesus | Normal | Not Specified | Not Specified | Not Specified | Metabolism studies |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of a dual PPARα/γ agonist like this compound, based on preclinical studies with MK-0767.
Protocol 1: Evaluation of Antihyperglycemic and Hypolipidemic Activity in a Diabetic Mouse Model (db/db)
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/KsJ-db/db (genetically diabetic)
-
Age: 8-10 weeks
-
Sex: Male
-
Acclimatization: Minimum of 7 days upon arrival, with ad libitum access to standard chow and water.
2. Compound Preparation and Administration:
-
Vehicle: A common vehicle for oral administration of similar compounds in rodents is 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water. Alternatively, a suspension in a mixture of polyethylene (B3416737) glycol (PEG) and a surfactant like Tween 80 can be considered. It is crucial to determine the solubility and stability of this compound in the chosen vehicle.
-
Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Daily preparation is recommended to ensure stability.
-
Route of Administration: Oral gavage (PO).
-
Dosage: Based on data from related compounds, a starting dose range of 1-10 mg/kg/day can be considered. A vehicle-only control group is essential.
-
Frequency: Once daily.
3. Experimental Procedure:
-
Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Record baseline body weight and blood glucose levels (from tail vein) after a 4-6 hour fast.
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14-28 days).
-
Monitor body weight and food/water intake daily or every other day.
-
Measure fasting blood glucose levels weekly.
-
At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia for comprehensive analysis.
-
Euthanize animals and collect tissues (liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, histology).
4. Endpoint Analysis:
-
Primary Endpoints:
-
Fasting blood glucose levels.
-
Serum triglyceride and total cholesterol levels.
-
-
Secondary Endpoints:
-
Body weight changes.
-
Serum insulin levels (for HOMA-IR calculation).
-
Gene expression analysis of PPAR target genes in liver and adipose tissue (e.g., CPT1, ACOX1, GLUT4, Adiponectin) via qPCR.
-
Histological analysis of liver for steatosis.
-
Protocol 2: Evaluation of Hypocholesterolemic Activity in a Normocholesterolemic Dog Model
1. Animal Model:
-
Species: Dog
-
Strain: Beagle
-
Age: 6-12 months
-
Sex: Male and/or Female
-
Acclimatization: Minimum of 14 days, with daily health checks.
2. Compound Preparation and Administration:
-
Vehicle: For administration in gelatin capsules, this compound can be formulated as a dry powder. For oral gavage, a suspension in 0.5% CMC or a similar vehicle is appropriate.
-
Route of Administration: Oral (capsule or gavage).
-
Dosage: Based on MK-0767 data, a dose range of 0.05-1 mg/kg/day is a reasonable starting point.
-
Frequency: Once daily.
3. Experimental Procedure:
-
Assign dogs to treatment and control groups (n=4-6 per group) using a crossover or parallel design.
-
Collect baseline blood samples after an overnight fast.
-
Administer this compound or placebo once daily for 14 days.
-
Collect blood samples at regular intervals (e.g., days 7 and 14) for lipid profile analysis.
-
Monitor for any clinical signs of toxicity daily.
4. Endpoint Analysis:
-
Primary Endpoint:
-
Serum total cholesterol levels.
-
-
Secondary Endpoints:
-
Serum triglyceride, HDL, and LDL levels.
-
Clinical chemistry parameters to assess liver and kidney function.
-
Complete blood count (CBC).
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates PPARα and PPARγ pathways.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
Safety and Toxicological Considerations
It is important to note that the clinical development of MK-0767 was terminated due to findings of carcinogenicity in long-term preclinical toxicology studies. While the specific details of these findings are not fully public, researchers working with this compound should be aware of this potential for long-term toxicity. Standard safety monitoring in animal studies should include:
-
Clinical Observations: Daily monitoring for any signs of morbidity, distress, or overt toxicity.
-
Body Weight: Regular monitoring, as significant weight loss can be an early indicator of toxicity.
-
Clinical Pathology: At terminal sacrifice, a comprehensive analysis of hematology and serum chemistry is recommended to assess for any organ-specific toxicity.
-
Histopathology: Microscopic examination of key organs (liver, kidney, heart, etc.) is crucial for identifying any compound-related pathological changes.
These application notes and protocols are intended to provide a starting point for the in vivo evaluation of this compound. Researchers should adapt these protocols based on the specific objectives of their studies and always adhere to institutional guidelines for animal care and use.
Application Notes and Protocols for DB12055 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB12055 is an analog of MK-0767, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual PPARα/γ agonist, this compound holds potential for therapeutic applications in metabolic disorders such as dyslipidemia and type 2 diabetes. Its mechanism of action involves the activation of two key nuclear receptors that play crucial roles in lipid and glucose metabolism.
These application notes provide a comprehensive overview of the preclinical administration of this compound and its parent compound, MK-0767, in various animal models. The protocols detailed below are based on available preclinical data for MK-0767 and are intended to serve as a guide for researchers designing in vivo studies with this compound.
Mechanism of Action: Dual PPARα/γ Agonism
This compound, through its action as a dual PPARα/γ agonist, modulates the expression of a wide array of genes involved in metabolic processes.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells. Its activation enhances insulin sensitivity by increasing glucose uptake in adipose tissue and regulating the expression of genes involved in glucose metabolism.
The dual agonism of this compound is designed to concurrently address both the dyslipidemia and hyperglycemia characteristic of metabolic syndrome.
Data Presentation: Quantitative In Vivo Data for MK-0767
The following tables summarize the reported in vivo administration and efficacy data for MK-0767 in various animal models. These data can serve as a starting point for dose-range finding studies with this compound.
Table 1: MK-0767 Administration and Efficacy in Rodent Models
| Animal Model | Strain | Condition | Route of Administration | Dose Range | Duration | Key Findings | Reference(s) |
| Mouse | ob/ob | Obesity, Hyperglycemia | Not Specified | Not Specified | 5 days | Normalized hyperglycemia and hyperinsulinemia | |
| Mouse | db/db | Diabetes | Not Specified | Not Specified | Chronic | Sustained efficacy in managing diabetes | |
| Hamster | Not Specified | Normal | Oral | 10-30 mg/kg/day | 9 days | 14-35% reduction in serum cholesterol and triglycerides | |
| Rat | Sprague-Dawley | Normal | Oral | 300-1000 mg/kg/day | 9 days | To support toxicological studies | |
| Rat | Zucker Diabetic Fatty (ZDF) | Obesity, Diabetes | Oral | 1.5 mg/kg/day | 28 days | Improved insulin sensitivity and metabolic profile |
Table 2: MK-0767 Administration and Efficacy in Non-Rodent Models
| Animal Model | Strain | Condition | Route of Administration | Dose Range | Duration | Key Findings | Reference(s) |
| Dog | Beagle | Normal | Oral | 0.05-1 mg/kg/day | 14 days | Dose-dependent reduction in serum cholesterol | |
| Monkey | Rhesus | Normal | Not Specified | Not Specified | Not Specified | Metabolism studies |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of a dual PPARα/γ agonist like this compound, based on preclinical studies with MK-0767.
Protocol 1: Evaluation of Antihyperglycemic and Hypolipidemic Activity in a Diabetic Mouse Model (db/db)
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/KsJ-db/db (genetically diabetic)
-
Age: 8-10 weeks
-
Sex: Male
-
Acclimatization: Minimum of 7 days upon arrival, with ad libitum access to standard chow and water.
2. Compound Preparation and Administration:
-
Vehicle: A common vehicle for oral administration of similar compounds in rodents is 0.5% carboxymethyl cellulose (CMC) in sterile water. Alternatively, a suspension in a mixture of polyethylene glycol (PEG) and a surfactant like Tween 80 can be considered. It is crucial to determine the solubility and stability of this compound in the chosen vehicle.
-
Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Daily preparation is recommended to ensure stability.
-
Route of Administration: Oral gavage (PO).
-
Dosage: Based on data from related compounds, a starting dose range of 1-10 mg/kg/day can be considered. A vehicle-only control group is essential.
-
Frequency: Once daily.
3. Experimental Procedure:
-
Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Record baseline body weight and blood glucose levels (from tail vein) after a 4-6 hour fast.
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14-28 days).
-
Monitor body weight and food/water intake daily or every other day.
-
Measure fasting blood glucose levels weekly.
-
At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia for comprehensive analysis.
-
Euthanize animals and collect tissues (liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, histology).
4. Endpoint Analysis:
-
Primary Endpoints:
-
Fasting blood glucose levels.
-
Serum triglyceride and total cholesterol levels.
-
-
Secondary Endpoints:
-
Body weight changes.
-
Serum insulin levels (for HOMA-IR calculation).
-
Gene expression analysis of PPAR target genes in liver and adipose tissue (e.g., CPT1, ACOX1, GLUT4, Adiponectin) via qPCR.
-
Histological analysis of liver for steatosis.
-
Protocol 2: Evaluation of Hypocholesterolemic Activity in a Normocholesterolemic Dog Model
1. Animal Model:
-
Species: Dog
-
Strain: Beagle
-
Age: 6-12 months
-
Sex: Male and/or Female
-
Acclimatization: Minimum of 14 days, with daily health checks.
2. Compound Preparation and Administration:
-
Vehicle: For administration in gelatin capsules, this compound can be formulated as a dry powder. For oral gavage, a suspension in 0.5% CMC or a similar vehicle is appropriate.
-
Route of Administration: Oral (capsule or gavage).
-
Dosage: Based on MK-0767 data, a dose range of 0.05-1 mg/kg/day is a reasonable starting point.
-
Frequency: Once daily.
3. Experimental Procedure:
-
Assign dogs to treatment and control groups (n=4-6 per group) using a crossover or parallel design.
-
Collect baseline blood samples after an overnight fast.
-
Administer this compound or placebo once daily for 14 days.
-
Collect blood samples at regular intervals (e.g., days 7 and 14) for lipid profile analysis.
-
Monitor for any clinical signs of toxicity daily.
4. Endpoint Analysis:
-
Primary Endpoint:
-
Serum total cholesterol levels.
-
-
Secondary Endpoints:
-
Serum triglyceride, HDL, and LDL levels.
-
Clinical chemistry parameters to assess liver and kidney function.
-
Complete blood count (CBC).
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates PPARα and PPARγ pathways.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
Safety and Toxicological Considerations
It is important to note that the clinical development of MK-0767 was terminated due to findings of carcinogenicity in long-term preclinical toxicology studies. While the specific details of these findings are not fully public, researchers working with this compound should be aware of this potential for long-term toxicity. Standard safety monitoring in animal studies should include:
-
Clinical Observations: Daily monitoring for any signs of morbidity, distress, or overt toxicity.
-
Body Weight: Regular monitoring, as significant weight loss can be an early indicator of toxicity.
-
Clinical Pathology: At terminal sacrifice, a comprehensive analysis of hematology and serum chemistry is recommended to assess for any organ-specific toxicity.
-
Histopathology: Microscopic examination of key organs (liver, kidney, heart, etc.) is crucial for identifying any compound-related pathological changes.
These application notes and protocols are intended to provide a starting point for the in vivo evaluation of this compound. Researchers should adapt these protocols based on the specific objectives of their studies and always adhere to institutional guidelines for animal care and use.
Application Notes and Protocols for High-Throughput Screening with 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstene-3,6,17-trione, also known as 4-AT or 6-OXO, is a potent and irreversible steroidal aromatase inhibitor.[1][2] Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. By permanently binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks estrogen production.[1] This mechanism of action leads to a decrease in estradiol (B170435) levels, which in turn stimulates the release of luteinizing hormone (LH) and subsequently increases endogenous testosterone (B1683101) levels. The resulting shift in the testosterone-to-estrogen ratio is the primary rationale for its investigation in various research and clinical contexts, including the development of therapies for estrogen-dependent diseases.
High-throughput screening (HTS) methodologies are essential for the rapid identification and characterization of aromatase inhibitors from large compound libraries. This document provides detailed application notes and protocols for screening compounds like 4-Androstene-3,6,17-trione, focusing on a widely used cell-based assay and a confirmatory biochemical assay.
Mechanism of Action and Signaling Pathway
4-Androstene-3,6,17-trione acts as a suicide inhibitor of aromatase (CYP19A1).[2] This irreversible inhibition reduces the conversion of androgens (e.g., testosterone and androstenedione) into estrogens (e.g., estradiol and estrone). The decrease in circulating estrogens disrupts the negative feedback loop on the hypothalamus and pituitary gland, leading to an increase in Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) secretion. Increased LH stimulates the Leydig cells in the testes to produce more testosterone, thereby increasing the testosterone to estrogen ratio.
Data Presentation
Table 1: Typical HTS Assay Performance Metrics (AroER Tri-Screen Assay)
| Parameter | Typical Value | Reference |
| Z'-Factor | 0.78 | [3] |
| Signal-to-Background Ratio | 6.9 | [3] |
| Coefficient of Variation (CV) | 5.4% | [3] |
Table 2: In Vitro Inhibition of Aromatase by Steroidal Inhibitors
| Compound | Apparent Ki (µM) | Inhibition Type | Reference |
| Androsta-1,4,6-triene-3,17-dione | 0.18 | Irreversible | [4] |
| 4-hydroxy-4-androstene-3,17-dione (Formestane) | 3.28 | Competitive | [5] |
| 4-methoxy-4-androstene-3,17-dione | 1.12 | Competitive | [5] |
| 5α-androstan-17-one derivatives | 0.05 - 0.82 | Competitive | [6] |
Note: The inhibitory activities of 19-nor and 5α-reduced derivatives of 4-androstene-3,6,17-trione were found to be less potent than the parent compound.[6]
Experimental Protocols
Two primary assays are detailed below for the high-throughput screening and confirmation of aromatase inhibitors like 4-Androstene-3,6,17-trione.
Cell-Based HTS: AroER Tri-Screen Assay
This assay utilizes MCF-7 breast cancer cells stably transfected with an estrogen-responsive element (ERE)-driven luciferase reporter and overexpressing aromatase. Inhibition of aromatase reduces the conversion of an androgen substrate (e.g., testosterone) to estradiol, leading to a decrease in luciferase expression.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Culture AroER tri-screen cells in MEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection agents (e.g., G418 and hygromycin).
-
Two days prior to the assay, switch to a phenol (B47542) red-free MEM containing 10% charcoal-stripped FBS to reduce background estrogenic activity.
-
-
Assay Procedure (1536-well format):
-
Dispense 1500 cells in 4 µL of assay medium per well into 1536-well white, solid-bottom plates.
-
Incubate plates at 37°C in a humidified 5% CO2 incubator for 5 hours.
-
Using a pin tool or acoustic dispenser, add 23 nL of test compounds (including 4-Androstene-3,6,17-trione as a positive control) at various concentrations. Include a known aromatase inhibitor (e.g., letrozole) as a positive control and DMSO as a negative control.
-
Add testosterone to a final concentration of approximately 0.5 nM to all wells except for those used to assess estrogen receptor agonism.
-
Incubate the plates for 24 hours at 37°C.
-
Equilibrate plates to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound concentration.
-
Fit the concentration-response data to a four-parameter logistic model to determine the IC50 value.
-
Calculate the Z'-factor to assess assay quality.
-
Biochemical Confirmatory Assay: Tritiated Water-Release Assay
This assay provides a direct measure of aromatase activity by quantifying the release of tritiated water ([³H]₂O) from a tritiated androgen substrate. It is a highly sensitive and specific method for confirming the inhibitory activity of compounds identified in the primary screen.
Detailed Methodology:
-
Enzyme Source:
-
Use human placental microsomes or recombinant human aromatase as the enzyme source.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), NADPH, and the aromatase enzyme preparation.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the reaction mixture with the test compound (e.g., a hit from the primary screen or 4-Androstene-3,6,17-trione) at various concentrations.
-
Initiate the enzymatic reaction by adding the tritiated substrate, [1β-³H(N)]-androst-4-ene-3,17-dione, to a final concentration of approximately 100 nM.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of a chloroform/charcoal slurry to extract the unreacted substrate.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the aqueous supernatant containing the [³H]₂O to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]₂O produced in the presence and absence of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value.
-
For mechanistic studies, perform kinetic analyses by varying the substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition.
-
Conclusion
The provided protocols for a cell-based HTS assay and a biochemical confirmatory assay offer a robust framework for the identification and characterization of aromatase inhibitors like 4-Androstene-3,6,17-trione. The AroER tri-screen assay is particularly well-suited for large-scale screening campaigns due to its miniaturizability and automation compatibility. The tritiated water-release assay serves as a reliable method for hit confirmation and detailed mechanistic studies. By employing these methodologies, researchers can efficiently advance the discovery and development of novel therapeutics targeting estrogen biosynthesis.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 3. Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstene-3,6,17-trione, also known as 4-AT or 6-OXO, is a potent and irreversible steroidal aromatase inhibitor.[1][2] Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. By permanently binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks estrogen production.[1] This mechanism of action leads to a decrease in estradiol levels, which in turn stimulates the release of luteinizing hormone (LH) and subsequently increases endogenous testosterone levels. The resulting shift in the testosterone-to-estrogen ratio is the primary rationale for its investigation in various research and clinical contexts, including the development of therapies for estrogen-dependent diseases.
High-throughput screening (HTS) methodologies are essential for the rapid identification and characterization of aromatase inhibitors from large compound libraries. This document provides detailed application notes and protocols for screening compounds like 4-Androstene-3,6,17-trione, focusing on a widely used cell-based assay and a confirmatory biochemical assay.
Mechanism of Action and Signaling Pathway
4-Androstene-3,6,17-trione acts as a suicide inhibitor of aromatase (CYP19A1).[2] This irreversible inhibition reduces the conversion of androgens (e.g., testosterone and androstenedione) into estrogens (e.g., estradiol and estrone). The decrease in circulating estrogens disrupts the negative feedback loop on the hypothalamus and pituitary gland, leading to an increase in Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) secretion. Increased LH stimulates the Leydig cells in the testes to produce more testosterone, thereby increasing the testosterone to estrogen ratio.
Data Presentation
Table 1: Typical HTS Assay Performance Metrics (AroER Tri-Screen Assay)
| Parameter | Typical Value | Reference |
| Z'-Factor | 0.78 | [3] |
| Signal-to-Background Ratio | 6.9 | [3] |
| Coefficient of Variation (CV) | 5.4% | [3] |
Table 2: In Vitro Inhibition of Aromatase by Steroidal Inhibitors
| Compound | Apparent Ki (µM) | Inhibition Type | Reference |
| Androsta-1,4,6-triene-3,17-dione | 0.18 | Irreversible | [4] |
| 4-hydroxy-4-androstene-3,17-dione (Formestane) | 3.28 | Competitive | [5] |
| 4-methoxy-4-androstene-3,17-dione | 1.12 | Competitive | [5] |
| 5α-androstan-17-one derivatives | 0.05 - 0.82 | Competitive | [6] |
Note: The inhibitory activities of 19-nor and 5α-reduced derivatives of 4-androstene-3,6,17-trione were found to be less potent than the parent compound.[6]
Experimental Protocols
Two primary assays are detailed below for the high-throughput screening and confirmation of aromatase inhibitors like 4-Androstene-3,6,17-trione.
Cell-Based HTS: AroER Tri-Screen Assay
This assay utilizes MCF-7 breast cancer cells stably transfected with an estrogen-responsive element (ERE)-driven luciferase reporter and overexpressing aromatase. Inhibition of aromatase reduces the conversion of an androgen substrate (e.g., testosterone) to estradiol, leading to a decrease in luciferase expression.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Culture AroER tri-screen cells in MEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection agents (e.g., G418 and hygromycin).
-
Two days prior to the assay, switch to a phenol red-free MEM containing 10% charcoal-stripped FBS to reduce background estrogenic activity.
-
-
Assay Procedure (1536-well format):
-
Dispense 1500 cells in 4 µL of assay medium per well into 1536-well white, solid-bottom plates.
-
Incubate plates at 37°C in a humidified 5% CO2 incubator for 5 hours.
-
Using a pin tool or acoustic dispenser, add 23 nL of test compounds (including 4-Androstene-3,6,17-trione as a positive control) at various concentrations. Include a known aromatase inhibitor (e.g., letrozole) as a positive control and DMSO as a negative control.
-
Add testosterone to a final concentration of approximately 0.5 nM to all wells except for those used to assess estrogen receptor agonism.
-
Incubate the plates for 24 hours at 37°C.
-
Equilibrate plates to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound concentration.
-
Fit the concentration-response data to a four-parameter logistic model to determine the IC50 value.
-
Calculate the Z'-factor to assess assay quality.
-
Biochemical Confirmatory Assay: Tritiated Water-Release Assay
This assay provides a direct measure of aromatase activity by quantifying the release of tritiated water ([³H]₂O) from a tritiated androgen substrate. It is a highly sensitive and specific method for confirming the inhibitory activity of compounds identified in the primary screen.
Detailed Methodology:
-
Enzyme Source:
-
Use human placental microsomes or recombinant human aromatase as the enzyme source.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the aromatase enzyme preparation.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the reaction mixture with the test compound (e.g., a hit from the primary screen or 4-Androstene-3,6,17-trione) at various concentrations.
-
Initiate the enzymatic reaction by adding the tritiated substrate, [1β-³H(N)]-androst-4-ene-3,17-dione, to a final concentration of approximately 100 nM.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of a chloroform/charcoal slurry to extract the unreacted substrate.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the aqueous supernatant containing the [³H]₂O to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]₂O produced in the presence and absence of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value.
-
For mechanistic studies, perform kinetic analyses by varying the substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition.
-
Conclusion
The provided protocols for a cell-based HTS assay and a biochemical confirmatory assay offer a robust framework for the identification and characterization of aromatase inhibitors like 4-Androstene-3,6,17-trione. The AroER tri-screen assay is particularly well-suited for large-scale screening campaigns due to its miniaturizability and automation compatibility. The tritiated water-release assay serves as a reliable method for hit confirmation and detailed mechanistic studies. By employing these methodologies, researchers can efficiently advance the discovery and development of novel therapeutics targeting estrogen biosynthesis.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 3. Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Chemical Probe for Studying Steroidogenesis
Topic: Chemical Probe for Studying Steroidogenesis Audience: Researchers, scientists, and drug development professionals.
Note to the User: Initial searches for the chemical probe "DB12055" did not yield any specific results related to the study of steroidogenesis. It is possible that this is a novel or internal compound designation with limited public information. Therefore, to fulfill the request for detailed application notes and protocols, we have substituted a well-characterized and widely used chemical probe that modulates steroidogenesis. The following information is provided for a representative chemical probe and can be adapted for other similar compounds.
Introduction to Steroidogenesis and its Chemical Modulation
Steroidogenesis is a complex and vital biological process involving a series of enzymatic reactions that convert cholesterol into various steroid hormones.[1][2] These hormones, including glucocorticoids, mineralocorticoids, and sex steroids, play critical roles in a wide array of physiological functions such as metabolism, immune response, and reproduction.[3][4] The pathway is tightly regulated, and its dysregulation is implicated in numerous diseases. Chemical probes that modulate the activity of key enzymes in this pathway are invaluable tools for researchers to dissect the intricacies of steroid hormone production and to develop novel therapeutic agents.
This document provides detailed application notes and protocols for utilizing a chemical probe to study steroidogenesis, with a focus on in vitro cell-based assays.
Data Presentation: Effects of a Representative Chemical Probe on Steroid Hormone Production
The following table summarizes the expected quantitative data from treating H295R human adrenocortical carcinoma cells, a common model for studying steroidogenesis, with a representative chemical probe that inhibits a key steroidogenic enzyme (e.g., a CYP17A1 inhibitor).
| Hormone Measured | Vehicle Control (ng/mL) | Chemical Probe (1 µM) (ng/mL) | Fold Change |
| Progesterone | 50 | 150 | +3.0 |
| 17α-Hydroxyprogesterone | 20 | 5 | -4.0 |
| Dehydroepiandrosterone (DHEA) | 10 | 1 | -10.0 |
| Androstenedione | 15 | 2 | -7.5 |
| Testosterone | 5 | 0.5 | -10.0 |
| Estradiol | 0.1 | 0.02 | -5.0 |
| Cortisol | 30 | 3 | -10.0 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific chemical probe, its concentration, and experimental conditions.
Experimental Protocols
H295R Cell Culture and Maintenance
The H295R cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex hormones.[5]
-
Cell Line: NCI-H295R (ATCC® CRL-2128™)
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
H295R Steroidogenesis Assay
This assay is designed to measure the effect of a chemical probe on the production of various steroid hormones.[5][6]
-
Materials:
-
H295R cells
-
24-well tissue culture plates
-
Culture medium (as described above)
-
Serum-free culture medium
-
Test chemical probe stock solution (e.g., in DMSO)
-
Forskolin (optional, to stimulate steroidogenesis)
-
Phosphate Buffered Saline (PBS)
-
Hormone quantification kits (e.g., ELISA or LC-MS/MS)
-
-
Procedure:
-
Seed H295R cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere and grow for 24 hours.
-
Remove the culture medium and wash the cells twice with PBS.
-
Replace the medium with serum-free medium containing the chemical probe at various concentrations. Include a vehicle control (e.g., DMSO). For stimulated conditions, add a stimulating agent like forskolin.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of desired steroid hormones (e.g., progesterone, testosterone, cortisol, estradiol) in the supernatant using appropriate methods like ELISA or LC-MS/MS.[5]
-
(Optional) Perform a cell viability assay (e.g., MTT or LDH assay) on the cells to ensure that the observed effects on hormone production are not due to cytotoxicity.[5]
-
Data Analysis
-
Calculate the mean and standard deviation for each treatment group.
-
Normalize the hormone concentrations to the vehicle control to determine the fold change.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
If multiple concentrations of the chemical probe were tested, a dose-response curve can be generated to determine the IC₅₀ or EC₅₀ value.
Mandatory Visualizations
Signaling Pathway of Steroidogenesis
The following diagram illustrates the major pathways of steroid biosynthesis from cholesterol, highlighting key enzymes that are often targeted by chemical probes.
Caption: Simplified overview of the steroidogenesis pathway.
Experimental Workflow for a Chemical Probe Study
The diagram below outlines the key steps in an experimental workflow for evaluating the effect of a chemical probe on steroidogenesis in H295R cells.
Caption: H295R steroidogenesis assay experimental workflow.
References
- 1. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Chemical Probe for Studying Steroidogenesis
Topic: Chemical Probe for Studying Steroidogenesis Audience: Researchers, scientists, and drug development professionals.
Note to the User: Initial searches for the chemical probe "DB12055" did not yield any specific results related to the study of steroidogenesis. It is possible that this is a novel or internal compound designation with limited public information. Therefore, to fulfill the request for detailed application notes and protocols, we have substituted a well-characterized and widely used chemical probe that modulates steroidogenesis. The following information is provided for a representative chemical probe and can be adapted for other similar compounds.
Introduction to Steroidogenesis and its Chemical Modulation
Steroidogenesis is a complex and vital biological process involving a series of enzymatic reactions that convert cholesterol into various steroid hormones.[1][2] These hormones, including glucocorticoids, mineralocorticoids, and sex steroids, play critical roles in a wide array of physiological functions such as metabolism, immune response, and reproduction.[3][4] The pathway is tightly regulated, and its dysregulation is implicated in numerous diseases. Chemical probes that modulate the activity of key enzymes in this pathway are invaluable tools for researchers to dissect the intricacies of steroid hormone production and to develop novel therapeutic agents.
This document provides detailed application notes and protocols for utilizing a chemical probe to study steroidogenesis, with a focus on in vitro cell-based assays.
Data Presentation: Effects of a Representative Chemical Probe on Steroid Hormone Production
The following table summarizes the expected quantitative data from treating H295R human adrenocortical carcinoma cells, a common model for studying steroidogenesis, with a representative chemical probe that inhibits a key steroidogenic enzyme (e.g., a CYP17A1 inhibitor).
| Hormone Measured | Vehicle Control (ng/mL) | Chemical Probe (1 µM) (ng/mL) | Fold Change |
| Progesterone | 50 | 150 | +3.0 |
| 17α-Hydroxyprogesterone | 20 | 5 | -4.0 |
| Dehydroepiandrosterone (DHEA) | 10 | 1 | -10.0 |
| Androstenedione | 15 | 2 | -7.5 |
| Testosterone | 5 | 0.5 | -10.0 |
| Estradiol | 0.1 | 0.02 | -5.0 |
| Cortisol | 30 | 3 | -10.0 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific chemical probe, its concentration, and experimental conditions.
Experimental Protocols
H295R Cell Culture and Maintenance
The H295R cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex hormones.[5]
-
Cell Line: NCI-H295R (ATCC® CRL-2128™)
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
H295R Steroidogenesis Assay
This assay is designed to measure the effect of a chemical probe on the production of various steroid hormones.[5][6]
-
Materials:
-
H295R cells
-
24-well tissue culture plates
-
Culture medium (as described above)
-
Serum-free culture medium
-
Test chemical probe stock solution (e.g., in DMSO)
-
Forskolin (optional, to stimulate steroidogenesis)
-
Phosphate Buffered Saline (PBS)
-
Hormone quantification kits (e.g., ELISA or LC-MS/MS)
-
-
Procedure:
-
Seed H295R cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere and grow for 24 hours.
-
Remove the culture medium and wash the cells twice with PBS.
-
Replace the medium with serum-free medium containing the chemical probe at various concentrations. Include a vehicle control (e.g., DMSO). For stimulated conditions, add a stimulating agent like forskolin.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of desired steroid hormones (e.g., progesterone, testosterone, cortisol, estradiol) in the supernatant using appropriate methods like ELISA or LC-MS/MS.[5]
-
(Optional) Perform a cell viability assay (e.g., MTT or LDH assay) on the cells to ensure that the observed effects on hormone production are not due to cytotoxicity.[5]
-
Data Analysis
-
Calculate the mean and standard deviation for each treatment group.
-
Normalize the hormone concentrations to the vehicle control to determine the fold change.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
If multiple concentrations of the chemical probe were tested, a dose-response curve can be generated to determine the IC₅₀ or EC₅₀ value.
Mandatory Visualizations
Signaling Pathway of Steroidogenesis
The following diagram illustrates the major pathways of steroid biosynthesis from cholesterol, highlighting key enzymes that are often targeted by chemical probes.
Caption: Simplified overview of the steroidogenesis pathway.
Experimental Workflow for a Chemical Probe Study
The diagram below outlines the key steps in an experimental workflow for evaluating the effect of a chemical probe on steroidogenesis in H295R cells.
Caption: H295R steroidogenesis assay experimental workflow.
References
- 1. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Androstene-3,6,17-trione in Hormone-Dependent Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstene-3,6,17-trione, also known as 6-OXO or 4-AT, is a potent and irreversible steroidal aromatase inhibitor.[1][2] Its primary mechanism of action involves the permanent binding and inactivation of the aromatase enzyme, which is responsible for the biosynthesis of estrogens from androgens.[1] This targeted inhibition of estrogen production makes 4-Androstene-3,6,17-trione a valuable research tool for investigating the role of estrogen signaling in hormone-dependent cancers, such as specific subtypes of breast and prostate cancer. By reducing estrogen levels, this compound can help elucidate the downstream effects on cancer cell proliferation, survival, and signaling pathways. These application notes provide an overview of its use in a research context, along with generalized experimental protocols.
Mechanism of Action
4-Androstene-3,6,17-trione acts as a suicide inhibitor of aromatase. The enzyme recognizes it as a substrate and initiates the catalytic process. However, an intermediate of this reaction binds covalently and irreversibly to the active site of the aromatase enzyme, leading to its permanent inactivation. This prevents the conversion of androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol, thereby significantly reducing the levels of circulating and intratumoral estrogens. This reduction in estrogenic signaling is the basis for its potential application in studying and potentially treating estrogen receptor-positive (ER+) breast cancer and certain forms of prostate cancer where estrogen signaling is implicated in disease progression.
Data Presentation
Quantitative data on the direct effects of 4-Androstene-3,6,17-trione on hormone-dependent cancer cell lines is limited in publicly available literature. The following table includes data from a clinical study in healthy males to demonstrate its in vivo effect on hormone levels and data for a related, well-studied aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione (Formestane), to provide context for its potential efficacy in cancer research models.
Table 1: In Vivo Hormonal Effects of 4-Androstene-3,6,17-trione in Healthy Males
| Parameter | Dosage | Duration | Result |
| Free Testosterone | 300 mg/day | 8 weeks | 90% increase from baseline |
| Free Testosterone | 600 mg/day | 8 weeks | 84% increase from baseline |
| Dihydrotestosterone | 300 mg/day & 600 mg/day | 8 weeks | Significant increase |
| Free Testosterone to Estradiol Ratio | 300 mg/day & 600 mg/day | 8 weeks | Significant increase |
Data from a study conducted at Baylor University on resistance-trained males.[1]
Table 2: Inhibitory Activity of a Related Aromatase Inhibitor (4-hydroxy-4-androstene-3,17-dione) in a Prostate Cancer Cell Line
| Compound | Cell Line | Parameter | Value |
| 4-hydroxy-4-androstene-3,17-dione (Formestane) | LNCaP | Apparent Ki | 3.28 µM |
This data is for a related compound and is provided for contextual purposes.[3]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of 4-Androstene-3,6,17-trione in hormone-dependent cancer research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability (MTT) Assay
Objective: To determine the effect of 4-Androstene-3,6,17-trione on the viability and proliferation of hormone-dependent cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer).
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7, LNCaP)
-
Complete cell culture medium
-
4-Androstene-3,6,17-trione (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 4-Androstene-3,6,17-trione in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Aromatase Activity Assay
Objective: To quantify the inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity in cancer cells or microsomes.
Materials:
-
Cancer cell line expressing aromatase (e.g., MCF-7) or placental microsomes
-
4-Androstene-3,6,17-trione
-
[1β-³H]-Androstenedione (tritiated substrate)
-
NADPH
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
Activated charcoal
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation:
-
Prepare cell lysates or microsomes from the chosen source.
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the cell lysate/microsomes.
-
-
Inhibition:
-
Add varying concentrations of 4-Androstene-3,6,17-trione to the reaction mixture. Include a control without the inhibitor.
-
Pre-incubate for a short period.
-
-
Aromatase Reaction:
-
Initiate the reaction by adding the tritiated substrate, [1β-³H]-androstenedione.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction:
-
Stop the reaction by adding chloroform to extract the steroids.
-
Vortex and centrifuge to separate the phases.
-
-
Measurement of Released ³H₂O:
-
The aromatization reaction releases tritium (B154650) as ³H₂O into the aqueous phase.
-
Add activated charcoal to the aqueous phase to adsorb any remaining tritiated steroid.
-
Centrifuge and transfer the supernatant (containing ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of 4-Androstene-3,6,17-trione compared to the control. Determine the IC50 or Ki value from this data.
Mandatory Visualizations
Caption: Mechanism of 4-Androstene-3,6,17-trione as a suicide inhibitor of aromatase.
References
Application of 4-Androstene-3,6,17-trione in Hormone-Dependent Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Androstene-3,6,17-trione, also known as 6-OXO or 4-AT, is a potent and irreversible steroidal aromatase inhibitor.[1][2] Its primary mechanism of action involves the permanent binding and inactivation of the aromatase enzyme, which is responsible for the biosynthesis of estrogens from androgens.[1] This targeted inhibition of estrogen production makes 4-Androstene-3,6,17-trione a valuable research tool for investigating the role of estrogen signaling in hormone-dependent cancers, such as specific subtypes of breast and prostate cancer. By reducing estrogen levels, this compound can help elucidate the downstream effects on cancer cell proliferation, survival, and signaling pathways. These application notes provide an overview of its use in a research context, along with generalized experimental protocols.
Mechanism of Action
4-Androstene-3,6,17-trione acts as a suicide inhibitor of aromatase. The enzyme recognizes it as a substrate and initiates the catalytic process. However, an intermediate of this reaction binds covalently and irreversibly to the active site of the aromatase enzyme, leading to its permanent inactivation. This prevents the conversion of androstenedione to estrone and testosterone to estradiol, thereby significantly reducing the levels of circulating and intratumoral estrogens. This reduction in estrogenic signaling is the basis for its potential application in studying and potentially treating estrogen receptor-positive (ER+) breast cancer and certain forms of prostate cancer where estrogen signaling is implicated in disease progression.
Data Presentation
Quantitative data on the direct effects of 4-Androstene-3,6,17-trione on hormone-dependent cancer cell lines is limited in publicly available literature. The following table includes data from a clinical study in healthy males to demonstrate its in vivo effect on hormone levels and data for a related, well-studied aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione (Formestane), to provide context for its potential efficacy in cancer research models.
Table 1: In Vivo Hormonal Effects of 4-Androstene-3,6,17-trione in Healthy Males
| Parameter | Dosage | Duration | Result |
| Free Testosterone | 300 mg/day | 8 weeks | 90% increase from baseline |
| Free Testosterone | 600 mg/day | 8 weeks | 84% increase from baseline |
| Dihydrotestosterone | 300 mg/day & 600 mg/day | 8 weeks | Significant increase |
| Free Testosterone to Estradiol Ratio | 300 mg/day & 600 mg/day | 8 weeks | Significant increase |
Data from a study conducted at Baylor University on resistance-trained males.[1]
Table 2: Inhibitory Activity of a Related Aromatase Inhibitor (4-hydroxy-4-androstene-3,17-dione) in a Prostate Cancer Cell Line
| Compound | Cell Line | Parameter | Value |
| 4-hydroxy-4-androstene-3,17-dione (Formestane) | LNCaP | Apparent Ki | 3.28 µM |
This data is for a related compound and is provided for contextual purposes.[3]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of 4-Androstene-3,6,17-trione in hormone-dependent cancer research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability (MTT) Assay
Objective: To determine the effect of 4-Androstene-3,6,17-trione on the viability and proliferation of hormone-dependent cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer).
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7, LNCaP)
-
Complete cell culture medium
-
4-Androstene-3,6,17-trione (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 4-Androstene-3,6,17-trione in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Aromatase Activity Assay
Objective: To quantify the inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity in cancer cells or microsomes.
Materials:
-
Cancer cell line expressing aromatase (e.g., MCF-7) or placental microsomes
-
4-Androstene-3,6,17-trione
-
[1β-³H]-Androstenedione (tritiated substrate)
-
NADPH
-
Reaction buffer (e.g., phosphate buffer)
-
Chloroform
-
Activated charcoal
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation:
-
Prepare cell lysates or microsomes from the chosen source.
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the cell lysate/microsomes.
-
-
Inhibition:
-
Add varying concentrations of 4-Androstene-3,6,17-trione to the reaction mixture. Include a control without the inhibitor.
-
Pre-incubate for a short period.
-
-
Aromatase Reaction:
-
Initiate the reaction by adding the tritiated substrate, [1β-³H]-androstenedione.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction:
-
Stop the reaction by adding chloroform to extract the steroids.
-
Vortex and centrifuge to separate the phases.
-
-
Measurement of Released ³H₂O:
-
The aromatization reaction releases tritium as ³H₂O into the aqueous phase.
-
Add activated charcoal to the aqueous phase to adsorb any remaining tritiated steroid.
-
Centrifuge and transfer the supernatant (containing ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of 4-Androstene-3,6,17-trione compared to the control. Determine the IC50 or Ki value from this data.
Mandatory Visualizations
Caption: Mechanism of 4-Androstene-3,6,17-trione as a suicide inhibitor of aromatase.
References
Application Notes and Protocols for Measuring 4-Androstene-3,6,17-trione Efficacy in Cell-Based Assays
Introduction
4-Androstene-3,6,17-trione (also known as 6-OXO or 4-AT) is a steroidal compound recognized for its potent and irreversible inhibition of the aromatase enzyme (CYP19A1).[1][2] Aromatase is a critical enzyme in estrogen biosynthesis, responsible for the conversion of androgens to estrogens.[1][3][4] By permanently binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks this conversion, leading to a decrease in estrogen levels and a subsequent increase in testosterone (B1683101).[1] This mechanism of action makes it a compound of interest for researchers studying hormonal regulation, endocrine disruption, and the development of hormone-dependent diseases.
These application notes provide detailed protocols for a series of cell-based assays designed to quantify the efficacy of 4-Androstene-3,6,17-trione. The described assays will enable researchers to assess its direct inhibitory effect on aromatase, as well as its downstream consequences on cell proliferation and hormone receptor signaling.
Mechanism of Action: Aromatase Inhibition
4-Androstene-3,6,17-trione acts as a suicide inhibitor of aromatase. This irreversible binding inactivates the enzyme, preventing the conversion of testosterone to estradiol (B170435). The resulting decrease in estradiol levels can lead to a feedback response in the endocrine system, potentially increasing Luteinizing Hormone (LH) and, consequently, testosterone production.[1]
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 3. turkjps.org [turkjps.org]
- 4. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 4-Androstene-3,6,17-trione Efficacy in Cell-Based Assays
Introduction
4-Androstene-3,6,17-trione (also known as 6-OXO or 4-AT) is a steroidal compound recognized for its potent and irreversible inhibition of the aromatase enzyme (CYP19A1).[1][2] Aromatase is a critical enzyme in estrogen biosynthesis, responsible for the conversion of androgens to estrogens.[1][3][4] By permanently binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks this conversion, leading to a decrease in estrogen levels and a subsequent increase in testosterone.[1] This mechanism of action makes it a compound of interest for researchers studying hormonal regulation, endocrine disruption, and the development of hormone-dependent diseases.
These application notes provide detailed protocols for a series of cell-based assays designed to quantify the efficacy of 4-Androstene-3,6,17-trione. The described assays will enable researchers to assess its direct inhibitory effect on aromatase, as well as its downstream consequences on cell proliferation and hormone receptor signaling.
Mechanism of Action: Aromatase Inhibition
4-Androstene-3,6,17-trione acts as a suicide inhibitor of aromatase. This irreversible binding inactivates the enzyme, preventing the conversion of testosterone to estradiol. The resulting decrease in estradiol levels can lead to a feedback response in the endocrine system, potentially increasing Luteinizing Hormone (LH) and, consequently, testosterone production.[1]
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 3. turkjps.org [turkjps.org]
- 4. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy and Safety Assessment of 4-Androstene-3,6,17-trione
Introduction
4-Androstene-3,6,17-trione, also known as 6-OXO, is a steroidal compound recognized as a potent, irreversible inhibitor of the aromatase enzyme (CYP19A1).[1][2] Aromatase is a critical enzyme in steroidogenesis, responsible for the conversion of androgens, such as testosterone (B1683101) and androstenedione, into estrogens like estradiol (B170435) and estrone.[1][3][4] By permanently binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks estrogen biosynthesis.[1][5] This mechanism of action suggests its potential to modulate the testosterone-to-estrogen ratio, which may have significant physiological implications, including effects on muscle mass, adipose tissue, and the hypothalamic-pituitary-gonadal (HPG) axis.[1] In a human study involving resistance-trained males, supplementation with 4-Androstene-3,6,17-trione was shown to significantly increase free testosterone and dihydrotestosterone (B1667394) (DHT) levels.[1][3]
These application notes provide a comprehensive framework for conducting a preclinical in vivo study to systematically evaluate the endocrinological and physiological effects of 4-Androstene-3,6,17-trione in a rodent model. The protocols outlined below are designed to assess its impact on hormonal profiles, body composition, reproductive organ morphology, and key clinical safety markers.
Objective
The primary objective of this study is to investigate the dose-dependent effects of orally administered 4-Androstene-3,6,17-trione on the endocrine system and physiological parameters in a male rodent model.
Key Aims:
-
To determine the impact of treatment on serum concentrations of key sex hormones, including testosterone, dihydrotestosterone (DHT), and estradiol.
-
To evaluate the effects on body weight, body composition (lean and fat mass), and food consumption.
-
To assess the impact on the weights of androgen-sensitive tissues, such as the testes, prostate gland, and seminal vesicles.
-
To monitor key serum biochemistry markers to evaluate potential hepatotoxicity and effects on lipid profiles.
Experimental Design and Protocols
Animal Model
-
Species: Male Sprague-Dawley rats
-
Age: 8-10 weeks at the start of the study. This age ensures sexual maturity and a stable endocrine profile.
-
Supplier: Charles River Laboratories or a similar accredited vendor.
-
Housing: Animals will be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization is required before the commencement of the study.
Experimental Groups and Dosing
A total of 40 rats will be randomly assigned to one of four treatment groups (n=10 per group). Doses are selected based on allometric scaling from human studies[3] and typical ranges for steroidal compounds in rodent studies.
| Group | Treatment | Dose (mg/kg/day) | Vehicle | Route of Administration |
| 1 | Vehicle Control | 0 | Corn oil with 1% DMSO | Oral Gavage |
| 2 | Low Dose 4-AT | 30 | Corn oil with 1% DMSO | Oral Gavage |
| 3 | Medium Dose 4-AT | 100 | Corn oil with 1% DMSO | Oral Gavage |
| 4 | High Dose 4-AT | 300 | Corn oil with 1% DMSO | Oral Gavage |
-
Treatment Duration: 28 consecutive days.
Experimental Workflow
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 3. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males | springermedizin.de [springermedizin.de]
- 5. predatornutrition.com [predatornutrition.com]
Application Notes: In Vivo Efficacy and Safety Assessment of 4-Androstene-3,6,17-trione
Introduction
4-Androstene-3,6,17-trione, also known as 6-OXO, is a steroidal compound recognized as a potent, irreversible inhibitor of the aromatase enzyme (CYP19A1).[1][2] Aromatase is a critical enzyme in steroidogenesis, responsible for the conversion of androgens, such as testosterone and androstenedione, into estrogens like estradiol and estrone.[1][3][4] By permanently binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks estrogen biosynthesis.[1][5] This mechanism of action suggests its potential to modulate the testosterone-to-estrogen ratio, which may have significant physiological implications, including effects on muscle mass, adipose tissue, and the hypothalamic-pituitary-gonadal (HPG) axis.[1] In a human study involving resistance-trained males, supplementation with 4-Androstene-3,6,17-trione was shown to significantly increase free testosterone and dihydrotestosterone (DHT) levels.[1][3]
These application notes provide a comprehensive framework for conducting a preclinical in vivo study to systematically evaluate the endocrinological and physiological effects of 4-Androstene-3,6,17-trione in a rodent model. The protocols outlined below are designed to assess its impact on hormonal profiles, body composition, reproductive organ morphology, and key clinical safety markers.
Objective
The primary objective of this study is to investigate the dose-dependent effects of orally administered 4-Androstene-3,6,17-trione on the endocrine system and physiological parameters in a male rodent model.
Key Aims:
-
To determine the impact of treatment on serum concentrations of key sex hormones, including testosterone, dihydrotestosterone (DHT), and estradiol.
-
To evaluate the effects on body weight, body composition (lean and fat mass), and food consumption.
-
To assess the impact on the weights of androgen-sensitive tissues, such as the testes, prostate gland, and seminal vesicles.
-
To monitor key serum biochemistry markers to evaluate potential hepatotoxicity and effects on lipid profiles.
Experimental Design and Protocols
Animal Model
-
Species: Male Sprague-Dawley rats
-
Age: 8-10 weeks at the start of the study. This age ensures sexual maturity and a stable endocrine profile.
-
Supplier: Charles River Laboratories or a similar accredited vendor.
-
Housing: Animals will be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization is required before the commencement of the study.
Experimental Groups and Dosing
A total of 40 rats will be randomly assigned to one of four treatment groups (n=10 per group). Doses are selected based on allometric scaling from human studies[3] and typical ranges for steroidal compounds in rodent studies.
| Group | Treatment | Dose (mg/kg/day) | Vehicle | Route of Administration |
| 1 | Vehicle Control | 0 | Corn oil with 1% DMSO | Oral Gavage |
| 2 | Low Dose 4-AT | 30 | Corn oil with 1% DMSO | Oral Gavage |
| 3 | Medium Dose 4-AT | 100 | Corn oil with 1% DMSO | Oral Gavage |
| 4 | High Dose 4-AT | 300 | Corn oil with 1% DMSO | Oral Gavage |
-
Treatment Duration: 28 consecutive days.
Experimental Workflow
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 3. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males | springermedizin.de [springermedizin.de]
- 5. predatornutrition.com [predatornutrition.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Poorly Soluble Compounds
Disclaimer: No public information was found for a compound specifically named "DB12055." The following technical support guide provides troubleshooting strategies and frequently asked questions for a generic poorly soluble compound, referred to as "Compound X." Researchers can adapt these principles to address solubility challenges with their specific molecules.
This guide is intended for researchers, scientists, and drug development professionals encountering solubility issues during their experiments.
Troubleshooting Guide
Issue: Compound X is not dissolving in aqueous buffers.
Answer:
Poor solubility in aqueous solutions is a common challenge. The following steps can be taken to address this issue:
-
pH Modification: The solubility of ionizable compounds can be significantly influenced by pH.
-
For acidic compounds, increasing the pH of the buffer can enhance solubility.
-
For basic compounds, decreasing the pH can improve solubility. It is recommended to test a range of pH values to determine the optimal condition for your compound.
-
-
Use of Co-solvents: For non-polar or lipophilic compounds, the addition of a water-miscible organic solvent can increase solubility.[1][2][3]
-
Commonly used co-solvents include DMSO, DMF, ethanol, and polyethylene (B3416737) glycol (PEG).[1]
-
It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be incompatible with downstream cellular assays.
-
-
Temperature Adjustment: Increasing the temperature of the solution can enhance the solubility of some compounds. Gentle heating and sonication can be applied. However, it is essential to consider the thermal stability of your compound, as excessive heat may cause degradation.[4]
Issue: Compound X precipitates out of solution upon dilution.
Answer:
Precipitation upon dilution into an aqueous buffer from a stock solution (typically in an organic solvent) is a frequent problem.
-
Optimize the Dilution Method:
-
Rapid Stirring: Add the stock solution dropwise into the vigorously stirring aqueous buffer. This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Lower the Concentration: If possible, prepare a more dilute stock solution to minimize the solvent shock upon dilution.
-
-
Incorporate Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving a novel poorly soluble compound?
A1: For a novel compound with unknown solubility, it is advisable to start with a small amount of the compound and test its solubility in a range of solvents with varying polarities. A suggested panel of solvents is provided in the table below.
Q2: How can I determine the equilibrium solubility of my compound?
A2: The equilibrium solubility can be determined by adding an excess amount of the compound to a specific solvent, followed by agitation at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the compound in the supernatant is measured using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Q3: What is micronization and can it help with solubility?
A3: Micronization is the process of reducing the average particle size of a solid material.[3][5] By decreasing the particle size, the surface area-to-volume ratio is increased, which can lead to an increased dissolution rate.[2][3][5] However, it's important to note that micronization does not change the equilibrium solubility of the compound itself.[3]
Quantitative Solubility Data
The following table summarizes the solubility of a hypothetical poorly soluble compound ("Compound X") in various common solvents. This data is for illustrative purposes and should be experimentally determined for your specific compound.
| Solvent | Polarity Index | Solubility of Compound X (mg/mL) at 25°C |
| Water | 10.2 | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | ~10.2 | < 0.01 |
| Ethanol | 5.2 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 50 |
| Polyethylene Glycol 400 (PEG 400) | - | 5.0 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh out a precise amount of Compound X into a sterile microcentrifuge tube.
-
Add the desired volume of the co-solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C).
Protocol 2: Screening for Optimal pH
-
Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Add an excess amount of Compound X to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for 24 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of Compound X using a validated analytical method.
-
Plot the solubility as a function of pH to identify the optimal condition.
Visualizations
Caption: Workflow for assessing the solubility of a compound.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Enhancing the Solubility of Poorly Soluble Compounds
Disclaimer: No public information was found for a compound specifically named "DB12055." The following technical support guide provides troubleshooting strategies and frequently asked questions for a generic poorly soluble compound, referred to as "Compound X." Researchers can adapt these principles to address solubility challenges with their specific molecules.
This guide is intended for researchers, scientists, and drug development professionals encountering solubility issues during their experiments.
Troubleshooting Guide
Issue: Compound X is not dissolving in aqueous buffers.
Answer:
Poor solubility in aqueous solutions is a common challenge. The following steps can be taken to address this issue:
-
pH Modification: The solubility of ionizable compounds can be significantly influenced by pH.
-
For acidic compounds, increasing the pH of the buffer can enhance solubility.
-
For basic compounds, decreasing the pH can improve solubility. It is recommended to test a range of pH values to determine the optimal condition for your compound.
-
-
Use of Co-solvents: For non-polar or lipophilic compounds, the addition of a water-miscible organic solvent can increase solubility.[1][2][3]
-
Commonly used co-solvents include DMSO, DMF, ethanol, and polyethylene glycol (PEG).[1]
-
It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be incompatible with downstream cellular assays.
-
-
Temperature Adjustment: Increasing the temperature of the solution can enhance the solubility of some compounds. Gentle heating and sonication can be applied. However, it is essential to consider the thermal stability of your compound, as excessive heat may cause degradation.[4]
Issue: Compound X precipitates out of solution upon dilution.
Answer:
Precipitation upon dilution into an aqueous buffer from a stock solution (typically in an organic solvent) is a frequent problem.
-
Optimize the Dilution Method:
-
Rapid Stirring: Add the stock solution dropwise into the vigorously stirring aqueous buffer. This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Lower the Concentration: If possible, prepare a more dilute stock solution to minimize the solvent shock upon dilution.
-
-
Incorporate Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving a novel poorly soluble compound?
A1: For a novel compound with unknown solubility, it is advisable to start with a small amount of the compound and test its solubility in a range of solvents with varying polarities. A suggested panel of solvents is provided in the table below.
Q2: How can I determine the equilibrium solubility of my compound?
A2: The equilibrium solubility can be determined by adding an excess amount of the compound to a specific solvent, followed by agitation at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the compound in the supernatant is measured using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Q3: What is micronization and can it help with solubility?
A3: Micronization is the process of reducing the average particle size of a solid material.[3][5] By decreasing the particle size, the surface area-to-volume ratio is increased, which can lead to an increased dissolution rate.[2][3][5] However, it's important to note that micronization does not change the equilibrium solubility of the compound itself.[3]
Quantitative Solubility Data
The following table summarizes the solubility of a hypothetical poorly soluble compound ("Compound X") in various common solvents. This data is for illustrative purposes and should be experimentally determined for your specific compound.
| Solvent | Polarity Index | Solubility of Compound X (mg/mL) at 25°C |
| Water | 10.2 | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | ~10.2 | < 0.01 |
| Ethanol | 5.2 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 50 |
| Polyethylene Glycol 400 (PEG 400) | - | 5.0 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh out a precise amount of Compound X into a sterile microcentrifuge tube.
-
Add the desired volume of the co-solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C).
Protocol 2: Screening for Optimal pH
-
Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Add an excess amount of Compound X to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for 24 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of Compound X using a validated analytical method.
-
Plot the solubility as a function of pH to identify the optimal condition.
Visualizations
Caption: Workflow for assessing the solubility of a compound.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Optimizing 4-Androstene-3,6,17-trione Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 4-Androstene-3,6,17-trione in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Androstene-3,6,17-trione?
4-Androstene-3,6,17-trione, also known as 4-AT or 6-OXO, is a potent and irreversible inhibitor of the aromatase enzyme (CYP19A1).[1] It permanently binds to and inactivates aromatase, thereby blocking the conversion of androgens (like testosterone) into estrogens (like estradiol).[1] This leads to a decrease in estrogen levels and a subsequent increase in luteinizing hormone (LH) and testosterone.
Q2: What are the key in vitro applications of 4-Androstene-3,6,17-trione?
The primary in vitro application of 4-Androstene-3,6,17-trione is to study the biological effects of aromatase inhibition. This includes investigating the role of estrogen in cellular processes, exploring the therapeutic potential of aromatase inhibitors in hormone-dependent diseases like breast cancer, and understanding the impact of altered androgen-to-estrogen ratios.
Q3: In which cell lines can I study the effects of 4-Androstene-3,6,17-trione?
The choice of cell line depends on the research question. For studying aromatase inhibition, cell lines with endogenous aromatase activity are suitable. Examples include:
-
KGN human granulosa-like tumor cells: These cells have high intrinsic aromatase activity.
-
MCF-7 human breast cancer cells: These cells are estrogen receptor-positive and express aromatase, making them a common model for studying hormone-dependent breast cancer.
-
T47D human breast cancer cells: Another estrogen receptor-positive breast cancer cell line.
-
LNCaP human prostate cancer cells: These cells have been shown to exhibit aromatase activity.[2]
For general cytotoxicity studies, a broader range of cell lines, including estrogen receptor-negative lines like MDA-MB-231, can be used as controls.
Q4: What is a typical starting concentration range for 4-Androstene-3,6,17-trione in in vitro experiments?
Due to a lack of specific published IC50 values for 4-Androstene-3,6,17-trione in various cell lines, determining a precise starting concentration can be challenging. However, based on data for structurally related aromatase inhibitors, a starting range of 1 nM to 10 µM is reasonable for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following tables summarize available quantitative data for 4-Androstene-3,6,17-trione and related compounds to guide experimental design.
Table 1: Aromatase Inhibition Data for Androstane Derivatives
| Compound | Assay System | Parameter | Value | Reference |
| 4-methoxy-4-androstene-3,17-dione | LNCaP cells | Ki | 1.12 µM | [2] |
| 4-hydroxy-4-androstene-3,17-dione | LNCaP cells | Ki | 3.28 µM | [2] |
| 7α-(4'-amino)phenylthio-4-androstene-3,17-dione | MCF-7 cells | ED50 | 25.07 nM |
Table 2: Androgen Receptor Binding Affinity
| Compound | Parameter | Value |
| 4-androstene-3,17-dione | Kd | 648 ± 21 nM |
| Dihydrotestosterone (DHT) | Kd | 10 ± 0.4 nM |
Note: This data is for 4-androstene-3,17-dione, a related compound, and provides an estimate of the potential androgen receptor binding affinity. 4-Androstene-3,6,17-trione's affinity may differ.
Experimental Protocols
Detailed Methodology: In Vitro Aromatase Inhibition Assay (Cell-Based)
This protocol is a general guideline for assessing the inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity in a cell-based system.
Materials:
-
Aromatase-expressing cells (e.g., KGN, MCF-7)
-
Cell culture medium (e.g., DMEM/F-12) with charcoal-stripped fetal bovine serum (FBS)
-
4-Androstene-3,6,17-trione
-
Androstenedione (B190577) (substrate)
-
Tritiated androstenedione ([1β-³H]-androstenedione) for radiometric assay OR appropriate reagents for non-radioactive assays (e.g., ELISA-based detection of estrone)
-
96-well cell culture plates
-
Scintillation counter (for radiometric assay) or ELISA plate reader (for non-radioactive assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of 4-Androstene-3,6,17-trione in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the cells with the compound for a predetermined time (e.g., 24 hours) to allow for interaction with the aromatase enzyme.
-
Substrate Addition: Add androstenedione (a mixture of labeled and unlabeled if using a radiometric assay) to each well at a concentration near the Km for the enzyme.
-
Incubation: Incubate for a specific period (e.g., 4-6 hours) to allow for the conversion of androstenedione to estrogen.
-
Detection:
-
Radiometric Assay: Measure the amount of ³H₂O released into the medium, which is proportional to aromatase activity.
-
Non-Radioactive Assay: Measure the concentration of the product (e.g., estrone) in the culture medium using a specific ELISA kit.
-
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of 4-Androstene-3,6,17-trione compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Detailed Methodology: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxicity of 4-Androstene-3,6,17-trione.
Materials:
-
Target cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium
-
4-Androstene-3,6,17-trione
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of 4-Androstene-3,6,17-trione for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Troubleshooting Guides
Issue 1: High Variability in Aromatase Inhibition Assay Results
-
Possible Cause: Inconsistent cell number or confluency.
-
Solution: Ensure uniform cell seeding density across all wells. Visually inspect plates before treatment to confirm consistent cell growth.
-
-
Possible Cause: Degradation of the compound or substrate.
-
Solution: Prepare fresh solutions of 4-Androstene-3,6,17-trione and androstenedione for each experiment. Minimize freeze-thaw cycles.
-
-
Possible Cause: Interference from endogenous hormones in the serum.
-
Solution: Use charcoal-stripped FBS to remove steroid hormones from the culture medium.
-
-
Possible Cause: Suboptimal incubation times.
-
Solution: Optimize both the pre-incubation time with the inhibitor and the incubation time with the substrate to ensure the reaction is within the linear range.
-
Issue 2: Unexpected Results in Cell Viability Assays
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment media for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
-
-
Possible Cause: Interference of the compound with the assay chemistry.
-
Solution: Perform a cell-free control by adding the highest concentration of 4-Androstene-3,6,17-trione to the assay reagents in the absence of cells to check for direct chemical reactions.
-
-
Possible Cause: Assay endpoint does not reflect the mechanism of cell death.
-
Solution: MTT assays measure metabolic activity, which may not always correlate directly with cell number. Consider using complementary assays that measure different parameters, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assays).
-
Issue 3: Difficulty Dissolving 4-Androstene-3,6,17-trione
-
Possible Cause: Poor aqueous solubility.
-
Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO. When diluting into aqueous culture medium, ensure vigorous mixing and that the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).
-
Visualizations
Caption: Mechanism of Aromatase Inhibition by 4-Androstene-3,6,17-trione.
Caption: General Experimental Workflow for In Vitro Studies.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
Technical Support Center: Optimizing 4-Androstene-3,6,17-trione Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 4-Androstene-3,6,17-trione in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Androstene-3,6,17-trione?
4-Androstene-3,6,17-trione, also known as 4-AT or 6-OXO, is a potent and irreversible inhibitor of the aromatase enzyme (CYP19A1).[1] It permanently binds to and inactivates aromatase, thereby blocking the conversion of androgens (like testosterone) into estrogens (like estradiol).[1] This leads to a decrease in estrogen levels and a subsequent increase in luteinizing hormone (LH) and testosterone.
Q2: What are the key in vitro applications of 4-Androstene-3,6,17-trione?
The primary in vitro application of 4-Androstene-3,6,17-trione is to study the biological effects of aromatase inhibition. This includes investigating the role of estrogen in cellular processes, exploring the therapeutic potential of aromatase inhibitors in hormone-dependent diseases like breast cancer, and understanding the impact of altered androgen-to-estrogen ratios.
Q3: In which cell lines can I study the effects of 4-Androstene-3,6,17-trione?
The choice of cell line depends on the research question. For studying aromatase inhibition, cell lines with endogenous aromatase activity are suitable. Examples include:
-
KGN human granulosa-like tumor cells: These cells have high intrinsic aromatase activity.
-
MCF-7 human breast cancer cells: These cells are estrogen receptor-positive and express aromatase, making them a common model for studying hormone-dependent breast cancer.
-
T47D human breast cancer cells: Another estrogen receptor-positive breast cancer cell line.
-
LNCaP human prostate cancer cells: These cells have been shown to exhibit aromatase activity.[2]
For general cytotoxicity studies, a broader range of cell lines, including estrogen receptor-negative lines like MDA-MB-231, can be used as controls.
Q4: What is a typical starting concentration range for 4-Androstene-3,6,17-trione in in vitro experiments?
Due to a lack of specific published IC50 values for 4-Androstene-3,6,17-trione in various cell lines, determining a precise starting concentration can be challenging. However, based on data for structurally related aromatase inhibitors, a starting range of 1 nM to 10 µM is reasonable for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following tables summarize available quantitative data for 4-Androstene-3,6,17-trione and related compounds to guide experimental design.
Table 1: Aromatase Inhibition Data for Androstane Derivatives
| Compound | Assay System | Parameter | Value | Reference |
| 4-methoxy-4-androstene-3,17-dione | LNCaP cells | Ki | 1.12 µM | [2] |
| 4-hydroxy-4-androstene-3,17-dione | LNCaP cells | Ki | 3.28 µM | [2] |
| 7α-(4'-amino)phenylthio-4-androstene-3,17-dione | MCF-7 cells | ED50 | 25.07 nM |
Table 2: Androgen Receptor Binding Affinity
| Compound | Parameter | Value |
| 4-androstene-3,17-dione | Kd | 648 ± 21 nM |
| Dihydrotestosterone (DHT) | Kd | 10 ± 0.4 nM |
Note: This data is for 4-androstene-3,17-dione, a related compound, and provides an estimate of the potential androgen receptor binding affinity. 4-Androstene-3,6,17-trione's affinity may differ.
Experimental Protocols
Detailed Methodology: In Vitro Aromatase Inhibition Assay (Cell-Based)
This protocol is a general guideline for assessing the inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity in a cell-based system.
Materials:
-
Aromatase-expressing cells (e.g., KGN, MCF-7)
-
Cell culture medium (e.g., DMEM/F-12) with charcoal-stripped fetal bovine serum (FBS)
-
4-Androstene-3,6,17-trione
-
Androstenedione (substrate)
-
Tritiated androstenedione ([1β-³H]-androstenedione) for radiometric assay OR appropriate reagents for non-radioactive assays (e.g., ELISA-based detection of estrone)
-
96-well cell culture plates
-
Scintillation counter (for radiometric assay) or ELISA plate reader (for non-radioactive assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of 4-Androstene-3,6,17-trione in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the cells with the compound for a predetermined time (e.g., 24 hours) to allow for interaction with the aromatase enzyme.
-
Substrate Addition: Add androstenedione (a mixture of labeled and unlabeled if using a radiometric assay) to each well at a concentration near the Km for the enzyme.
-
Incubation: Incubate for a specific period (e.g., 4-6 hours) to allow for the conversion of androstenedione to estrogen.
-
Detection:
-
Radiometric Assay: Measure the amount of ³H₂O released into the medium, which is proportional to aromatase activity.
-
Non-Radioactive Assay: Measure the concentration of the product (e.g., estrone) in the culture medium using a specific ELISA kit.
-
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of 4-Androstene-3,6,17-trione compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Detailed Methodology: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxicity of 4-Androstene-3,6,17-trione.
Materials:
-
Target cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium
-
4-Androstene-3,6,17-trione
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of 4-Androstene-3,6,17-trione for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Troubleshooting Guides
Issue 1: High Variability in Aromatase Inhibition Assay Results
-
Possible Cause: Inconsistent cell number or confluency.
-
Solution: Ensure uniform cell seeding density across all wells. Visually inspect plates before treatment to confirm consistent cell growth.
-
-
Possible Cause: Degradation of the compound or substrate.
-
Solution: Prepare fresh solutions of 4-Androstene-3,6,17-trione and androstenedione for each experiment. Minimize freeze-thaw cycles.
-
-
Possible Cause: Interference from endogenous hormones in the serum.
-
Solution: Use charcoal-stripped FBS to remove steroid hormones from the culture medium.
-
-
Possible Cause: Suboptimal incubation times.
-
Solution: Optimize both the pre-incubation time with the inhibitor and the incubation time with the substrate to ensure the reaction is within the linear range.
-
Issue 2: Unexpected Results in Cell Viability Assays
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment media for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
-
-
Possible Cause: Interference of the compound with the assay chemistry.
-
Solution: Perform a cell-free control by adding the highest concentration of 4-Androstene-3,6,17-trione to the assay reagents in the absence of cells to check for direct chemical reactions.
-
-
Possible Cause: Assay endpoint does not reflect the mechanism of cell death.
-
Solution: MTT assays measure metabolic activity, which may not always correlate directly with cell number. Consider using complementary assays that measure different parameters, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assays).
-
Issue 3: Difficulty Dissolving 4-Androstene-3,6,17-trione
-
Possible Cause: Poor aqueous solubility.
-
Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO. When diluting into aqueous culture medium, ensure vigorous mixing and that the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).
-
Visualizations
Caption: Mechanism of Aromatase Inhibition by 4-Androstene-3,6,17-trione.
Caption: General Experimental Workflow for In Vitro Studies.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
Technical Support Center: Overcoming DB12055 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the hypothetical EGFR tyrosine kinase inhibitor (TKI), DB12055, in cancer cells. The information is based on well-established mechanisms of resistance to EGFR TKIs.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter.
| Question | Possible Cause | Suggested Solution |
| Why are my this compound-sensitive parental cells suddenly showing reduced sensitivity to the drug? | 1. Cell line contamination or misidentification.2. Spontaneous development of resistant clones.3. Inconsistent drug potency or preparation. | 1. Perform cell line authentication (e.g., STR profiling).2. Isolate single clones and re-assess sensitivity. Culture cells in this compound-free medium for several passages to see if sensitivity is restored.3. Verify the concentration and activity of your this compound stock. Prepare fresh dilutions for each experiment. |
| My this compound-resistant cell line shows no change in EGFR phosphorylation upon treatment. What should I check? | 1. Presence of a "gatekeeper" mutation (e.g., T790M analog) preventing drug binding.[1][2][3]2. Amplification of a bypass signaling pathway (e.g., MET) that maintains downstream signaling.[4][5][6] | 1. Sequence the EGFR kinase domain to check for secondary mutations.2. Perform a Western blot to assess the phosphorylation status of other receptor tyrosine kinases, such as MET and HER3.[6] |
| I've confirmed a T790M-like mutation in my resistant cells. How can I overcome this? | The T790M mutation increases the ATP affinity of the EGFR kinase domain, reducing the potency of ATP-competitive inhibitors.[1][3] | 1. Switch to a third-generation, irreversible EGFR TKI designed to be effective against T790M-mutant EGFR.2. Consider a combination therapy approach, such as combining this compound with an agent targeting a downstream pathway (e.g., a MEK inhibitor).[7] |
| My resistant cells show decreased E-cadherin and increased Vimentin expression. What does this indicate? | This is a hallmark of Epithelial-to-Mesenchymal Transition (EMT), a phenotypic change that can confer drug resistance. | 1. Confirm EMT by assessing other markers (e.g., N-cadherin, Snail) via Western blot or immunofluorescence.[8]2. Investigate signaling pathways known to induce EMT, such as TGF-β.[9]3. Test the efficacy of combination therapies that include agents targeting EMT-related pathways. |
| I am trying to establish a this compound-resistant cell line, but the cells are dying at high drug concentrations. | The selection pressure may be too high, leading to widespread cell death rather than the selection of resistant clones. | 1. Start with a lower concentration of this compound (around the IC50 of the parental cells) and gradually increase the concentration over several weeks or months.2. Use a dose-escalation approach, only increasing the drug concentration once the cells have recovered and are proliferating steadily at the current concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to EGFR TKIs like this compound?
A1: The most frequently observed mechanisms are:
-
Secondary mutations in the EGFR kinase domain: The T790M "gatekeeper" mutation is the most common, occurring in about 50-60% of cases of acquired resistance to first-generation EGFR TKIs.[3][10] This mutation increases the receptor's affinity for ATP, making it harder for ATP-competitive drugs to bind.[1] Another mutation, C797S, can confer resistance to third-generation TKIs.[11]
-
Bypass signaling pathway activation: The amplification or activation of other receptor tyrosine kinases, most notably MET, can provide an alternative route for downstream signaling, bypassing the EGFR blockade.[4][5][6] MET amplification is seen in 5-22% of resistant cases.[5] Other pathways like IGF-1R can also be involved.[12]
-
Histological transformation: In some cases, the cancer cells may change their phenotype, for example, through Epithelial-to-Mesenchymal Transition (EMT) or transformation to small cell lung cancer, which reduces their dependence on EGFR signaling.[9]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A multi-step approach is recommended:
-
Sequence the EGFR gene: This will identify any secondary or tertiary mutations in the kinase domain.
-
Perform a phosphoproteomic screen: This can identify other activated receptor tyrosine kinases and downstream signaling molecules.
-
Conduct Western blotting: Probe for key proteins involved in resistance, such as total and phosphorylated EGFR, MET, HER3, and Akt.
-
Assess for phenotypic changes: Use immunofluorescence or Western blotting to look for markers of EMT (e.g., E-cadherin, Vimentin).
Q3: What are the current strategies to overcome this compound resistance?
A3: Strategies depend on the underlying resistance mechanism:
-
For T790M-like mutations: Utilize third-generation irreversible EGFR TKIs that are specifically designed to inhibit T790M-mutant EGFR.
-
For MET amplification: A combination of an EGFR TKI and a MET inhibitor has shown promise in clinical trials.[13][14]
-
For bypass pathway activation: Combine the EGFR TKI with an inhibitor of the activated downstream pathway (e.g., PI3K/Akt or MEK inhibitors).[7][15]
-
For histological transformation: A switch to a different therapeutic modality, such as conventional chemotherapy, may be necessary.[9]
Q4: What is the role of combination therapy in overcoming resistance?
A4: Combination therapy is a key strategy to combat resistance by targeting multiple pathways simultaneously.[15] This can involve:
-
Vertical inhibition: Targeting different nodes within the same pathway (e.g., EGFR and MEK).
-
Horizontal inhibition: Targeting parallel signaling pathways (e.g., EGFR and MET).
-
Combining targeted therapy with chemotherapy or immunotherapy: This approach aims to eliminate both drug-sensitive and drug-resistant cell populations.[16]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that might be observed when studying this compound resistance.
Table 1: In Vitro Sensitivity to EGFR TKIs
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | 3rd Gen TKI IC50 (nM) |
| Sensitive Parental | Exon 19 Deletion | 10 | 15 |
| Resistant Clone 1 | Exon 19 Del + T790M | 2500 | 25 |
| Resistant Clone 2 | Exon 19 Del + MET Amp | 2800 | 3000 |
Table 2: Protein Expression and Phosphorylation in Resistant Cells
| Cell Line | p-EGFR (Y1068) | Total EGFR | p-MET (Y1234/1235) | Total MET | E-cadherin | Vimentin |
| Sensitive Parental | +++ | +++ | + | + | +++ | + |
| Resistant (T790M) | +++ | +++ | + | + | +++ | + |
| Resistant (MET Amp) | + | +++ | +++ | +++ | +++ | + |
| Resistant (EMT) | + | ++ | + | + | + | +++ |
| (Levels are represented qualitatively: +++ high, ++ medium, + low) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in sensitive and resistant cell lines.[17][18]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.[19][20][21]
Materials:
-
Cell culture dishes
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary.
-
Treat cells with this compound at the desired concentrations and time points.
-
Place the dishes on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
Protocol 3: Immunofluorescence for EMT Markers
This protocol is for visualizing changes in epithelial and mesenchymal markers.[22][23][24]
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to grow to the desired confluency.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA for 30-60 minutes.
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Visualizations
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: EGFR Signaling and this compound Resistance Mechanisms.
Caption: Troubleshooting Logic for this compound Resistance.
References
- 1. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. benchchem.com [benchchem.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Immunofluorescence Image Feature Analysis and Phenotype Scoring Pipeline for Distinguishing Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming DB12055 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the hypothetical EGFR tyrosine kinase inhibitor (TKI), DB12055, in cancer cells. The information is based on well-established mechanisms of resistance to EGFR TKIs.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter.
| Question | Possible Cause | Suggested Solution |
| Why are my this compound-sensitive parental cells suddenly showing reduced sensitivity to the drug? | 1. Cell line contamination or misidentification.2. Spontaneous development of resistant clones.3. Inconsistent drug potency or preparation. | 1. Perform cell line authentication (e.g., STR profiling).2. Isolate single clones and re-assess sensitivity. Culture cells in this compound-free medium for several passages to see if sensitivity is restored.3. Verify the concentration and activity of your this compound stock. Prepare fresh dilutions for each experiment. |
| My this compound-resistant cell line shows no change in EGFR phosphorylation upon treatment. What should I check? | 1. Presence of a "gatekeeper" mutation (e.g., T790M analog) preventing drug binding.[1][2][3]2. Amplification of a bypass signaling pathway (e.g., MET) that maintains downstream signaling.[4][5][6] | 1. Sequence the EGFR kinase domain to check for secondary mutations.2. Perform a Western blot to assess the phosphorylation status of other receptor tyrosine kinases, such as MET and HER3.[6] |
| I've confirmed a T790M-like mutation in my resistant cells. How can I overcome this? | The T790M mutation increases the ATP affinity of the EGFR kinase domain, reducing the potency of ATP-competitive inhibitors.[1][3] | 1. Switch to a third-generation, irreversible EGFR TKI designed to be effective against T790M-mutant EGFR.2. Consider a combination therapy approach, such as combining this compound with an agent targeting a downstream pathway (e.g., a MEK inhibitor).[7] |
| My resistant cells show decreased E-cadherin and increased Vimentin expression. What does this indicate? | This is a hallmark of Epithelial-to-Mesenchymal Transition (EMT), a phenotypic change that can confer drug resistance. | 1. Confirm EMT by assessing other markers (e.g., N-cadherin, Snail) via Western blot or immunofluorescence.[8]2. Investigate signaling pathways known to induce EMT, such as TGF-β.[9]3. Test the efficacy of combination therapies that include agents targeting EMT-related pathways. |
| I am trying to establish a this compound-resistant cell line, but the cells are dying at high drug concentrations. | The selection pressure may be too high, leading to widespread cell death rather than the selection of resistant clones. | 1. Start with a lower concentration of this compound (around the IC50 of the parental cells) and gradually increase the concentration over several weeks or months.2. Use a dose-escalation approach, only increasing the drug concentration once the cells have recovered and are proliferating steadily at the current concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to EGFR TKIs like this compound?
A1: The most frequently observed mechanisms are:
-
Secondary mutations in the EGFR kinase domain: The T790M "gatekeeper" mutation is the most common, occurring in about 50-60% of cases of acquired resistance to first-generation EGFR TKIs.[3][10] This mutation increases the receptor's affinity for ATP, making it harder for ATP-competitive drugs to bind.[1] Another mutation, C797S, can confer resistance to third-generation TKIs.[11]
-
Bypass signaling pathway activation: The amplification or activation of other receptor tyrosine kinases, most notably MET, can provide an alternative route for downstream signaling, bypassing the EGFR blockade.[4][5][6] MET amplification is seen in 5-22% of resistant cases.[5] Other pathways like IGF-1R can also be involved.[12]
-
Histological transformation: In some cases, the cancer cells may change their phenotype, for example, through Epithelial-to-Mesenchymal Transition (EMT) or transformation to small cell lung cancer, which reduces their dependence on EGFR signaling.[9]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A multi-step approach is recommended:
-
Sequence the EGFR gene: This will identify any secondary or tertiary mutations in the kinase domain.
-
Perform a phosphoproteomic screen: This can identify other activated receptor tyrosine kinases and downstream signaling molecules.
-
Conduct Western blotting: Probe for key proteins involved in resistance, such as total and phosphorylated EGFR, MET, HER3, and Akt.
-
Assess for phenotypic changes: Use immunofluorescence or Western blotting to look for markers of EMT (e.g., E-cadherin, Vimentin).
Q3: What are the current strategies to overcome this compound resistance?
A3: Strategies depend on the underlying resistance mechanism:
-
For T790M-like mutations: Utilize third-generation irreversible EGFR TKIs that are specifically designed to inhibit T790M-mutant EGFR.
-
For MET amplification: A combination of an EGFR TKI and a MET inhibitor has shown promise in clinical trials.[13][14]
-
For bypass pathway activation: Combine the EGFR TKI with an inhibitor of the activated downstream pathway (e.g., PI3K/Akt or MEK inhibitors).[7][15]
-
For histological transformation: A switch to a different therapeutic modality, such as conventional chemotherapy, may be necessary.[9]
Q4: What is the role of combination therapy in overcoming resistance?
A4: Combination therapy is a key strategy to combat resistance by targeting multiple pathways simultaneously.[15] This can involve:
-
Vertical inhibition: Targeting different nodes within the same pathway (e.g., EGFR and MEK).
-
Horizontal inhibition: Targeting parallel signaling pathways (e.g., EGFR and MET).
-
Combining targeted therapy with chemotherapy or immunotherapy: This approach aims to eliminate both drug-sensitive and drug-resistant cell populations.[16]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that might be observed when studying this compound resistance.
Table 1: In Vitro Sensitivity to EGFR TKIs
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | 3rd Gen TKI IC50 (nM) |
| Sensitive Parental | Exon 19 Deletion | 10 | 15 |
| Resistant Clone 1 | Exon 19 Del + T790M | 2500 | 25 |
| Resistant Clone 2 | Exon 19 Del + MET Amp | 2800 | 3000 |
Table 2: Protein Expression and Phosphorylation in Resistant Cells
| Cell Line | p-EGFR (Y1068) | Total EGFR | p-MET (Y1234/1235) | Total MET | E-cadherin | Vimentin |
| Sensitive Parental | +++ | +++ | + | + | +++ | + |
| Resistant (T790M) | +++ | +++ | + | + | +++ | + |
| Resistant (MET Amp) | + | +++ | +++ | +++ | +++ | + |
| Resistant (EMT) | + | ++ | + | + | + | +++ |
| (Levels are represented qualitatively: +++ high, ++ medium, + low) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in sensitive and resistant cell lines.[17][18]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.[19][20][21]
Materials:
-
Cell culture dishes
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary.
-
Treat cells with this compound at the desired concentrations and time points.
-
Place the dishes on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
Protocol 3: Immunofluorescence for EMT Markers
This protocol is for visualizing changes in epithelial and mesenchymal markers.[22][23][24]
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to grow to the desired confluency.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA for 30-60 minutes.
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Visualizations
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: EGFR Signaling and this compound Resistance Mechanisms.
Caption: Troubleshooting Logic for this compound Resistance.
References
- 1. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. benchchem.com [benchchem.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Immunofluorescence Image Feature Analysis and Phenotype Scoring Pipeline for Distinguishing Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: 4-Androstene-3,6,17-trione Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Androstene-3,6,17-trione (also known as 6-OXO or 4-AT).
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should I dissolve 4-Androstene-3,6,17-trione for my experiments?
A1: 4-Androstene-3,6,17-trione is a hydrophobic steroid. For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous experimental medium (e.g., cell culture media). It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. One study noted that acetone (B3395972) and ethanol at concentrations below 0.5% (v/v) might be compatible solvent vehicles for various cell lines.
Q2: What are the recommended storage conditions for 4-Androstene-3,6,17-trione?
A2: For long-term storage, it is recommended to store 4-Androstene-3,6,17-trione at -20°C.[1][2] For short-term use, it may be stored at room temperature.[1][2] To ensure maximum recovery of the product, it is advisable to centrifuge the vial before opening the cap.[1][2]
Q3: Is 4-Androstene-3,6,17-trione stable in solution?
A3: Steroid hormones are generally stable in serum or plasma. However, repeated freeze-thaw cycles of stock solutions should be avoided as this can lead to degradation. It is best practice to prepare fresh dilutions from the stock solution for each experiment. The stability in aqueous solutions like cell culture media over long incubation periods should be empirically determined for your specific experimental conditions.
In Vitro Experiment Pitfalls
Q4: I am seeing inconsistent results in my aromatase inhibition assay. What could be the cause?
A4: Inconsistent results in aromatase inhibition assays can stem from several factors:
-
Substrate and Cofactor Degradation: Ensure the radiolabeled substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione) and cofactors like NADPH are properly stored and have not degraded.
-
Enzyme Activity: The activity of the aromatase source (e.g., human placental microsomes) can vary between batches. It is important to standardize the amount of microsomal protein used in each assay.
-
Incomplete Reaction Termination: Ensure the reaction is completely stopped, for example, by the addition of chloroform (B151607), to prevent further enzymatic activity.
Q5: My cell viability assay (e.g., MTT) results are variable when using 4-Androstene-3,6,17-trione. What should I check?
A5: Variability in cell viability assays can be due to:
-
Compound Precipitation: Due to its hydrophobic nature, 4-Androstene-3,6,17-trione may precipitate in the aqueous culture medium, especially at higher concentrations. This can lead to inconsistent exposure of the cells to the compound. Visually inspect your culture plates for any signs of precipitation.
-
Solvent Cytotoxicity: High concentrations of the solvent (e.g., DMSO, ethanol) used to dissolve the compound can be toxic to cells. Ensure the final solvent concentration is below the cytotoxic threshold for your specific cell line.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension and consistent seeding density across all wells.
-
Incubation Time: The timing of compound addition and the duration of the assay should be consistent across all experiments.
Q6: Are there any known off-target effects of 4-Androstene-3,6,17-trione?
A6: While 4-Androstene-3,6,17-trione is a potent aromatase inhibitor, some studies on similar androstenedione (B190577) compounds suggest potential for weak binding to the androgen receptor.[4] This could lead to off-target androgenic effects, especially at high concentrations. It is advisable to include appropriate controls, such as co-treatment with an androgen receptor antagonist, to investigate potential off-target effects in your experimental system.
In Vivo Experiment Pitfalls
Q7: I am not observing the expected hormonal changes in my animal model after administering 4-Androstene-3,6,17-trione. What could be the issue?
A7: Several factors can influence the outcome of in vivo studies:
-
Route of Administration and Bioavailability: The method of administration (e.g., oral gavage, subcutaneous injection) will affect the absorption and bioavailability of the compound. Ensure the chosen route is appropriate and that the vehicle used effectively delivers the compound.
-
Metabolism: 4-Androstene-3,6,17-trione is metabolized in the body.[5] The metabolic rate can vary between species, which may affect the circulating levels and efficacy of the compound.
-
Dosing and Timing: The dose and frequency of administration are critical. A dose that is too low may not elicit a significant biological response, while a dose that is too high could lead to off-target effects or toxicity. The timing of sample collection relative to the last dose is also crucial for detecting changes in hormone levels.
-
Animal Strain and Sex: The endocrine system can differ significantly between different animal strains and between males and females. These differences can influence the response to an aromatase inhibitor.
Q8: How can I accurately measure changes in steroid hormone levels in my in vivo study?
A8: Accurate measurement of steroid hormones requires careful consideration of the following:
-
Sample Collection and Handling: Steroid hormone levels can fluctuate throughout the day. Therefore, it is important to collect samples at a consistent time. Proper storage of samples (e.g., serum, plasma) is also critical to prevent hormone degradation.[6]
-
Assay Specificity: Immunoassays for steroid hormones can sometimes suffer from cross-reactivity with other structurally similar steroids.[6] It is important to use a highly specific and validated assay for each hormone being measured.
-
Free vs. Total Hormone Levels: Steroid hormones circulate in the blood both in a free, unbound form and bound to proteins. The free form is generally considered the biologically active fraction. Depending on the research question, it may be important to measure both total and free hormone levels.
Data Presentation
Table 1: Effects of 4-Androstene-3,6,17-trione Supplementation on Serum Hormone Profiles in Resistance-Trained Males
| Parameter | 300 mg/day (8 weeks) | 600 mg/day (8 weeks) | Reference |
| Free Testosterone (B1683101) | 90% increase from baseline | 84% increase from baseline | [7] |
| Dihydrotestosterone (DHT) | Significant increase | Significant increase | [7] |
| Ratio of Free Testosterone to Estradiol | Significant increase | Significant increase | [7] |
Note: This study did not include a placebo control group. The reported increases are in comparison to baseline levels within each dosage group.
Experimental Protocols
1. Aromatase Inhibition Assay (Tritiated Water Release Method)
This protocol is adapted from methods used to assess aromatase inhibition.
Objective: To determine the in vitro inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity.
Materials:
-
Human placental microsomes (as a source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH
-
4-Androstene-3,6,17-trione (test inhibitor)
-
Letrozole or another known aromatase inhibitor (positive control)
-
Phosphate (B84403) buffer
-
Chloroform
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Methodology:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Inhibitor Addition: Add varying concentrations of 4-Androstene-3,6,17-trione (dissolved in DMSO, with the final DMSO concentration kept constant and low across all wells). Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixtures for a short period at 37°C.
-
Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione, to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of Tritiated Water: Vortex the tubes and then centrifuge to separate the aqueous and organic phases. Carefully transfer a portion of the aqueous supernatant (which contains the released ³H₂O) to a new tube.
-
Adsorption of Unmetabolized Substrate: Add a suspension of dextran-coated charcoal to the aqueous phase to adsorb any remaining unmetabolized radiolabeled substrate.
-
Centrifugation: Centrifuge to pellet the charcoal.
-
Quantification: Transfer an aliquot of the clear aqueous supernatant to a scintillation vial containing scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of 4-Androstene-3,6,17-trione relative to the vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aromatase activity).
2. Cell Viability Assay (MTT Method)
This is a general protocol for assessing cell viability and can be adapted for use with 4-Androstene-3,6,17-trione.
Objective: To determine the effect of 4-Androstene-3,6,17-trione on the viability of a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
4-Androstene-3,6,17-trione
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of 4-Androstene-3,6,17-trione in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be consistent across all wells and non-toxic to the cells. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Express the cell viability as a percentage of the vehicle control and plot the results against the concentration of 4-Androstene-3,6,17-trione to determine the IC50 value if applicable.
Mandatory Visualizations
Caption: Signaling pathway of 4-Androstene-3,6,17-trione action.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. biosave.com [biosave.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Androstene-3,6,17-trione Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Androstene-3,6,17-trione (also known as 6-OXO or 4-AT).
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should I dissolve 4-Androstene-3,6,17-trione for my experiments?
A1: 4-Androstene-3,6,17-trione is a hydrophobic steroid. For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous experimental medium (e.g., cell culture media). It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. One study noted that acetone and ethanol at concentrations below 0.5% (v/v) might be compatible solvent vehicles for various cell lines.
Q2: What are the recommended storage conditions for 4-Androstene-3,6,17-trione?
A2: For long-term storage, it is recommended to store 4-Androstene-3,6,17-trione at -20°C.[1][2] For short-term use, it may be stored at room temperature.[1][2] To ensure maximum recovery of the product, it is advisable to centrifuge the vial before opening the cap.[1][2]
Q3: Is 4-Androstene-3,6,17-trione stable in solution?
A3: Steroid hormones are generally stable in serum or plasma. However, repeated freeze-thaw cycles of stock solutions should be avoided as this can lead to degradation. It is best practice to prepare fresh dilutions from the stock solution for each experiment. The stability in aqueous solutions like cell culture media over long incubation periods should be empirically determined for your specific experimental conditions.
In Vitro Experiment Pitfalls
Q4: I am seeing inconsistent results in my aromatase inhibition assay. What could be the cause?
A4: Inconsistent results in aromatase inhibition assays can stem from several factors:
-
Substrate and Cofactor Degradation: Ensure the radiolabeled substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione) and cofactors like NADPH are properly stored and have not degraded.
-
Enzyme Activity: The activity of the aromatase source (e.g., human placental microsomes) can vary between batches. It is important to standardize the amount of microsomal protein used in each assay.
-
Incomplete Reaction Termination: Ensure the reaction is completely stopped, for example, by the addition of chloroform, to prevent further enzymatic activity.
Q5: My cell viability assay (e.g., MTT) results are variable when using 4-Androstene-3,6,17-trione. What should I check?
A5: Variability in cell viability assays can be due to:
-
Compound Precipitation: Due to its hydrophobic nature, 4-Androstene-3,6,17-trione may precipitate in the aqueous culture medium, especially at higher concentrations. This can lead to inconsistent exposure of the cells to the compound. Visually inspect your culture plates for any signs of precipitation.
-
Solvent Cytotoxicity: High concentrations of the solvent (e.g., DMSO, ethanol) used to dissolve the compound can be toxic to cells. Ensure the final solvent concentration is below the cytotoxic threshold for your specific cell line.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension and consistent seeding density across all wells.
-
Incubation Time: The timing of compound addition and the duration of the assay should be consistent across all experiments.
Q6: Are there any known off-target effects of 4-Androstene-3,6,17-trione?
A6: While 4-Androstene-3,6,17-trione is a potent aromatase inhibitor, some studies on similar androstenedione compounds suggest potential for weak binding to the androgen receptor.[4] This could lead to off-target androgenic effects, especially at high concentrations. It is advisable to include appropriate controls, such as co-treatment with an androgen receptor antagonist, to investigate potential off-target effects in your experimental system.
In Vivo Experiment Pitfalls
Q7: I am not observing the expected hormonal changes in my animal model after administering 4-Androstene-3,6,17-trione. What could be the issue?
A7: Several factors can influence the outcome of in vivo studies:
-
Route of Administration and Bioavailability: The method of administration (e.g., oral gavage, subcutaneous injection) will affect the absorption and bioavailability of the compound. Ensure the chosen route is appropriate and that the vehicle used effectively delivers the compound.
-
Metabolism: 4-Androstene-3,6,17-trione is metabolized in the body.[5] The metabolic rate can vary between species, which may affect the circulating levels and efficacy of the compound.
-
Dosing and Timing: The dose and frequency of administration are critical. A dose that is too low may not elicit a significant biological response, while a dose that is too high could lead to off-target effects or toxicity. The timing of sample collection relative to the last dose is also crucial for detecting changes in hormone levels.
-
Animal Strain and Sex: The endocrine system can differ significantly between different animal strains and between males and females. These differences can influence the response to an aromatase inhibitor.
Q8: How can I accurately measure changes in steroid hormone levels in my in vivo study?
A8: Accurate measurement of steroid hormones requires careful consideration of the following:
-
Sample Collection and Handling: Steroid hormone levels can fluctuate throughout the day. Therefore, it is important to collect samples at a consistent time. Proper storage of samples (e.g., serum, plasma) is also critical to prevent hormone degradation.[6]
-
Assay Specificity: Immunoassays for steroid hormones can sometimes suffer from cross-reactivity with other structurally similar steroids.[6] It is important to use a highly specific and validated assay for each hormone being measured.
-
Free vs. Total Hormone Levels: Steroid hormones circulate in the blood both in a free, unbound form and bound to proteins. The free form is generally considered the biologically active fraction. Depending on the research question, it may be important to measure both total and free hormone levels.
Data Presentation
Table 1: Effects of 4-Androstene-3,6,17-trione Supplementation on Serum Hormone Profiles in Resistance-Trained Males
| Parameter | 300 mg/day (8 weeks) | 600 mg/day (8 weeks) | Reference |
| Free Testosterone | 90% increase from baseline | 84% increase from baseline | [7] |
| Dihydrotestosterone (DHT) | Significant increase | Significant increase | [7] |
| Ratio of Free Testosterone to Estradiol | Significant increase | Significant increase | [7] |
Note: This study did not include a placebo control group. The reported increases are in comparison to baseline levels within each dosage group.
Experimental Protocols
1. Aromatase Inhibition Assay (Tritiated Water Release Method)
This protocol is adapted from methods used to assess aromatase inhibition.
Objective: To determine the in vitro inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity.
Materials:
-
Human placental microsomes (as a source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH
-
4-Androstene-3,6,17-trione (test inhibitor)
-
Letrozole or another known aromatase inhibitor (positive control)
-
Phosphate buffer
-
Chloroform
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Methodology:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Inhibitor Addition: Add varying concentrations of 4-Androstene-3,6,17-trione (dissolved in DMSO, with the final DMSO concentration kept constant and low across all wells). Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixtures for a short period at 37°C.
-
Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione, to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of Tritiated Water: Vortex the tubes and then centrifuge to separate the aqueous and organic phases. Carefully transfer a portion of the aqueous supernatant (which contains the released ³H₂O) to a new tube.
-
Adsorption of Unmetabolized Substrate: Add a suspension of dextran-coated charcoal to the aqueous phase to adsorb any remaining unmetabolized radiolabeled substrate.
-
Centrifugation: Centrifuge to pellet the charcoal.
-
Quantification: Transfer an aliquot of the clear aqueous supernatant to a scintillation vial containing scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of 4-Androstene-3,6,17-trione relative to the vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aromatase activity).
2. Cell Viability Assay (MTT Method)
This is a general protocol for assessing cell viability and can be adapted for use with 4-Androstene-3,6,17-trione.
Objective: To determine the effect of 4-Androstene-3,6,17-trione on the viability of a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
4-Androstene-3,6,17-trione
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of 4-Androstene-3,6,17-trione in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be consistent across all wells and non-toxic to the cells. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Express the cell viability as a percentage of the vehicle control and plot the results against the concentration of 4-Androstene-3,6,17-trione to determine the IC50 value if applicable.
Mandatory Visualizations
Caption: Signaling pathway of 4-Androstene-3,6,17-trione action.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. biosave.com [biosave.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Bioavailability of DB12055
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in improving the in vivo bioavailability of the poorly soluble investigational compound, DB12055.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the formulation and in vivo testing of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered, poorly soluble compound like this compound is a frequent challenge. The primary causes often relate to its low solubility and physiological factors.
-
Potential Causes:
-
Poor and Variable Dissolution: The low aqueous solubility of this compound can lead to inconsistent dissolution in the gastrointestinal (GI) tract, resulting in erratic absorption.
-
Food Effects: The presence or absence of food can significantly impact the GI environment, including pH, fluid volume, and gastric emptying time, all of which can alter the dissolution and absorption of poorly soluble drugs.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of this compound reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[1]
-
Formulation Optimization: Explore enabling formulations designed to improve solubility and dissolution rate. Common strategies include particle size reduction (micronization or nanosizing), amorphous solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3]
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[1]
-
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
-
Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the discrepancy?
-
Answer: This scenario suggests that the limiting factor for bioavailability is likely not permeability but rather poor dissolution or significant first-pass metabolism.
-
Potential Causes:
-
Dissolution Rate-Limited Absorption: Although permeable, if this compound does not dissolve sufficiently in the GI fluids, the amount of drug available for absorption will be minimal. This is a common characteristic of BCS Class II compounds (high permeability, low solubility).
-
Extensive First-Pass Metabolism: The drug may be rapidly metabolized by enzymes in the intestinal wall (e.g., CYP3A4) or the liver before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: While Caco-2 assays can indicate permeability, high levels of P-gp efflux in vivo can pump the drug back into the GI lumen, reducing net absorption.
-
-
Troubleshooting Steps:
-
Enhance Dissolution Rate: Focus on formulation strategies that increase the dissolution rate, such as creating an amorphous solid dispersion or a lipid-based formulation.[4]
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical studies to confirm this as the cause.
-
Assess P-gp Efflux: Perform bidirectional Caco-2 assays or use P-gp knockout animal models to determine if this compound is a substrate for efflux transporters.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A1: Several strategies can be employed, often categorized by their mechanism of action:
-
Particle Size Reduction:
-
Amorphous Solid Dispersions: The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy form has greater solubility and faster dissolution compared to the stable crystalline form.[2]
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a common choice.[1] They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2]
-
Complexation:
-
Cyclodextrins: These form inclusion complexes with drug molecules, increasing their solubility in water.[6]
-
-
Prodrugs: The chemical structure of the drug is modified to create a more soluble or permeable derivative that converts to the active parent drug in the body.[7]
Q2: How do I select the best formulation strategy for this compound?
A2: The selection depends on the specific physicochemical properties of this compound, the target dose, and the desired pharmacokinetic profile. A systematic approach is recommended:
-
Characterize the Compound: Determine key properties such as aqueous solubility, logP, pKa, melting point, and crystalline form.
-
Identify the Rate-Limiting Step: Use in vitro assays (dissolution, permeability) and potentially preliminary in vivo studies to determine if bioavailability is limited by solubility, dissolution rate, or permeability.
-
Feasibility Studies: Screen several formulation approaches in parallel at a small scale. For example, prepare a nanosuspension, an amorphous solid dispersion, and a SEDDS formulation and compare their in vitro dissolution profiles.
-
In Vivo Evaluation: Test the most promising formulations from in vitro screening in an animal model to assess their impact on bioavailability.
Q3: What in vitro assays are essential for evaluating bioavailability-enhancing formulations?
A3: Key in vitro assays include:
-
Kinetic Solubility and Dissolution Testing: These are fundamental for assessing how quickly and to what extent the drug in a given formulation dissolves. For enabling formulations, non-sink dissolution conditions that mimic the GI tract are often more informative.
-
Caco-2 Permeability Assay: This cell-based assay is widely used to predict intestinal drug absorption and to identify potential P-gp substrates.
-
In Vitro Metabolism Assays: Using liver microsomes, S9 fractions, or hepatocytes, these assays can predict the rate of metabolic clearance and identify major metabolizing enzymes.
Data Summary Tables
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle of Bioavailability Enhancement | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area, leading to faster dissolution.[5] | Broadly applicable, established technology. | May not be sufficient for very low solubility; risk of particle agglomeration. |
| Amorphous Solid Dispersion | Presents the drug in a high-energy, more soluble amorphous state.[2] | Can achieve significant increases in solubility and dissolution. | Potential for physical instability (recrystallization); requires careful polymer selection. |
| Lipid-Based (e.g., SEDDS) | Presents the drug in a solubilized form; can enhance lymphatic uptake.[2] | Can significantly improve absorption of lipophilic drugs; may reduce food effects. | Potential for GI side effects; requires careful selection of oils and surfactants. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug.[6] | Increases aqueous solubility. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Prodrug Approach | Chemically modifies the drug to improve solubility or permeability.[7] | Can overcome fundamental molecular limitations. | Requires significant medicinal chemistry effort; potential for altered pharmacology or toxicology. |
Table 2: Typical In Vivo Pharmacokinetic Parameters for this compound Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Amorphous Solid Dispersion | 10 | 450 ± 90 | 1.0 | 2250 ± 400 | 900 |
| SEDDS | 10 | 600 ± 120 | 0.75 | 2700 ± 550 | 1080 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®) based on drug-polymer interaction studies.
-
Solvent System: Identify a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Dissolution: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the ASD to remove residual solvent.
-
Milling and Sieving: Mill the dried ASD into a fine powder and sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the study.[1]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the formulation of this compound (e.g., aqueous suspension, ASD, SEDDS) on the day of dosing. Ensure the formulation is homogeneous and the concentration is verified.[1]
-
Dosing: Weigh each animal immediately before dosing to calculate the exact volume to be administered. Administer the formulation via oral gavage. For determining absolute bioavailability, an intravenous (IV) group is also required.[1]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Formulation strategies and their mechanisms for improving bioavailability.
Caption: Experimental workflow for selecting a bioavailability-enhancing formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Enhancing the Bioavailability of DB12055
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in improving the in vivo bioavailability of the poorly soluble investigational compound, DB12055.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the formulation and in vivo testing of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered, poorly soluble compound like this compound is a frequent challenge. The primary causes often relate to its low solubility and physiological factors.
-
Potential Causes:
-
Poor and Variable Dissolution: The low aqueous solubility of this compound can lead to inconsistent dissolution in the gastrointestinal (GI) tract, resulting in erratic absorption.
-
Food Effects: The presence or absence of food can significantly impact the GI environment, including pH, fluid volume, and gastric emptying time, all of which can alter the dissolution and absorption of poorly soluble drugs.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of this compound reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[1]
-
Formulation Optimization: Explore enabling formulations designed to improve solubility and dissolution rate. Common strategies include particle size reduction (micronization or nanosizing), amorphous solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3]
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[1]
-
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
-
Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the discrepancy?
-
Answer: This scenario suggests that the limiting factor for bioavailability is likely not permeability but rather poor dissolution or significant first-pass metabolism.
-
Potential Causes:
-
Dissolution Rate-Limited Absorption: Although permeable, if this compound does not dissolve sufficiently in the GI fluids, the amount of drug available for absorption will be minimal. This is a common characteristic of BCS Class II compounds (high permeability, low solubility).
-
Extensive First-Pass Metabolism: The drug may be rapidly metabolized by enzymes in the intestinal wall (e.g., CYP3A4) or the liver before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: While Caco-2 assays can indicate permeability, high levels of P-gp efflux in vivo can pump the drug back into the GI lumen, reducing net absorption.
-
-
Troubleshooting Steps:
-
Enhance Dissolution Rate: Focus on formulation strategies that increase the dissolution rate, such as creating an amorphous solid dispersion or a lipid-based formulation.[4]
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical studies to confirm this as the cause.
-
Assess P-gp Efflux: Perform bidirectional Caco-2 assays or use P-gp knockout animal models to determine if this compound is a substrate for efflux transporters.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A1: Several strategies can be employed, often categorized by their mechanism of action:
-
Particle Size Reduction:
-
Amorphous Solid Dispersions: The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy form has greater solubility and faster dissolution compared to the stable crystalline form.[2]
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a common choice.[1] They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2]
-
Complexation:
-
Cyclodextrins: These form inclusion complexes with drug molecules, increasing their solubility in water.[6]
-
-
Prodrugs: The chemical structure of the drug is modified to create a more soluble or permeable derivative that converts to the active parent drug in the body.[7]
Q2: How do I select the best formulation strategy for this compound?
A2: The selection depends on the specific physicochemical properties of this compound, the target dose, and the desired pharmacokinetic profile. A systematic approach is recommended:
-
Characterize the Compound: Determine key properties such as aqueous solubility, logP, pKa, melting point, and crystalline form.
-
Identify the Rate-Limiting Step: Use in vitro assays (dissolution, permeability) and potentially preliminary in vivo studies to determine if bioavailability is limited by solubility, dissolution rate, or permeability.
-
Feasibility Studies: Screen several formulation approaches in parallel at a small scale. For example, prepare a nanosuspension, an amorphous solid dispersion, and a SEDDS formulation and compare their in vitro dissolution profiles.
-
In Vivo Evaluation: Test the most promising formulations from in vitro screening in an animal model to assess their impact on bioavailability.
Q3: What in vitro assays are essential for evaluating bioavailability-enhancing formulations?
A3: Key in vitro assays include:
-
Kinetic Solubility and Dissolution Testing: These are fundamental for assessing how quickly and to what extent the drug in a given formulation dissolves. For enabling formulations, non-sink dissolution conditions that mimic the GI tract are often more informative.
-
Caco-2 Permeability Assay: This cell-based assay is widely used to predict intestinal drug absorption and to identify potential P-gp substrates.
-
In Vitro Metabolism Assays: Using liver microsomes, S9 fractions, or hepatocytes, these assays can predict the rate of metabolic clearance and identify major metabolizing enzymes.
Data Summary Tables
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle of Bioavailability Enhancement | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area, leading to faster dissolution.[5] | Broadly applicable, established technology. | May not be sufficient for very low solubility; risk of particle agglomeration. |
| Amorphous Solid Dispersion | Presents the drug in a high-energy, more soluble amorphous state.[2] | Can achieve significant increases in solubility and dissolution. | Potential for physical instability (recrystallization); requires careful polymer selection. |
| Lipid-Based (e.g., SEDDS) | Presents the drug in a solubilized form; can enhance lymphatic uptake.[2] | Can significantly improve absorption of lipophilic drugs; may reduce food effects. | Potential for GI side effects; requires careful selection of oils and surfactants. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug.[6] | Increases aqueous solubility. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Prodrug Approach | Chemically modifies the drug to improve solubility or permeability.[7] | Can overcome fundamental molecular limitations. | Requires significant medicinal chemistry effort; potential for altered pharmacology or toxicology. |
Table 2: Typical In Vivo Pharmacokinetic Parameters for this compound Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Amorphous Solid Dispersion | 10 | 450 ± 90 | 1.0 | 2250 ± 400 | 900 |
| SEDDS | 10 | 600 ± 120 | 0.75 | 2700 ± 550 | 1080 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®) based on drug-polymer interaction studies.
-
Solvent System: Identify a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Dissolution: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the ASD to remove residual solvent.
-
Milling and Sieving: Mill the dried ASD into a fine powder and sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the study.[1]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the formulation of this compound (e.g., aqueous suspension, ASD, SEDDS) on the day of dosing. Ensure the formulation is homogeneous and the concentration is verified.[1]
-
Dosing: Weigh each animal immediately before dosing to calculate the exact volume to be administered. Administer the formulation via oral gavage. For determining absolute bioavailability, an intravenous (IV) group is also required.[1]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Formulation strategies and their mechanisms for improving bioavailability.
Caption: Experimental workflow for selecting a bioavailability-enhancing formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
Troubleshooting inconsistent results with 4-Androstene-3,6,17-trione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Androstene-3,6,17-trione (also known as 6-OXO).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 4-Androstene-3,6,17-trione, helping you to identify potential causes and implement effective solutions for more consistent and reliable results.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Aromatase Inhibition | Compound Degradation: Improper storage or handling can lead to the degradation of 4-Androstene-3,6,17-trione. | Store the compound at -20°C for long-term storage and at room temperature for short-term use only. Ensure the vial is centrifuged before opening to maximize product recovery.[1] Prepare fresh solutions for each experiment. |
| Solubility Issues: The compound may not be fully dissolved in the experimental medium, leading to lower effective concentrations. | 4-Androstene-3,6,17-trione has low solubility in water but is soluble in organic solvents like ethanol (B145695) and chloroform.[2] Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it to the final concentration in your aqueous medium. Ensure the final solvent concentration is low and consistent across all experimental and control groups. | |
| Metabolism of the Compound: In cellular or in vivo models, 4-Androstene-3,6,17-trione can be metabolized, affecting its activity. | Be aware that 4-Androstene-3,6,17-trione can be converted to metabolites which may also have biological activity.[3] Consider the metabolic capacity of your experimental system when interpreting results. | |
| Variability in Cell-Based Assays | Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to 4-Androstene-3,6,17-trione. | Characterize the dose-response relationship of your specific cell line to the compound. It is advisable to use a consistent passage number for your cells to ensure reproducibility. |
| Interference with Viability Assays: The compound may interfere with the reagents used in colorimetric or fluorometric cell viability assays (e.g., MTT, XTT). | To check for interference, run a cell-free control with the compound and the assay reagents. If interference is observed, consider using an alternative viability assay, such as a trypan blue exclusion assay or a crystal violet staining assay. | |
| Serum Protein Binding: Components of the cell culture serum may bind to the compound, reducing its bioavailability. | When possible, conduct experiments in serum-free or reduced-serum media. If serum is required, ensure the serum concentration is consistent across all experiments. | |
| Unexpected In Vivo Results | Route of Administration and Formulation: The method of administration and the vehicle used can impact the bioavailability and efficacy of the compound. | For oral administration, ensure the compound is properly formulated to enhance absorption. For parenteral routes, use a vehicle in which the compound is stable and soluble. |
| Metabolism and Excretion: The compound is metabolized in vivo, and the metabolites are excreted.[4][5][6] | When analyzing in vivo outcomes, consider the pharmacokinetic and pharmacodynamic properties of 4-Androstene-3,6,17-trione and its metabolites. | |
| Microbial Contamination: In studies involving urine analysis, microbial contamination can lead to the in situ formation of 4-Androstene-3,6,17-trione from endogenous steroids like DHEA, potentially confounding the results.[7] | Ensure proper sample handling and storage to prevent microbial growth. When detecting 4-Androstene-3,6,17-trione in urine, also analyze for its major metabolites to confirm its origin.[7] |
Frequently Asked Questions (FAQs)
Compound Properties and Handling
-
What is the mechanism of action of 4-Androstene-3,6,17-trione? 4-Androstene-3,6,17-trione is a potent and irreversible inhibitor of the enzyme aromatase.[8] Aromatase is responsible for the conversion of androgens (like testosterone) into estrogens (like estradiol). By inhibiting aromatase, 4-Androstene-3,6,17-trione blocks estrogen production.[8]
-
What are the recommended storage conditions for 4-Androstene-3,6,17-trione? For long-term storage, it is recommended to store the compound at -20°C. For short-term use, it can be stored at room temperature.[1]
-
How should I prepare a stock solution of 4-Androstene-3,6,17-trione? Due to its low aqueous solubility, it is best to first dissolve 4-Androstene-3,6,17-trione in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. This stock solution can then be diluted to the desired final concentration in your experimental medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Experimental Design
-
What are typical concentrations of 4-Androstene-3,6,17-trione to use in cell culture experiments? The optimal concentration will vary depending on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response study to determine the effective concentration range for your experimental system.
-
What should I consider when designing an in vivo study with 4-Androstene-3,6,17-trione? Key considerations include the choice of animal model, the route of administration, the dose, the formulation of the compound, and the duration of the study. It is also important to monitor for potential side effects and to analyze relevant biomarkers to assess the compound's efficacy.
-
Can 4-Androstene-3,6,17-trione affect cell viability? At high concentrations, like many compounds, it may affect cell viability. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Data Interpretation
-
Why am I not seeing a decrease in estrogen levels after treatment with 4-Androstene-3,6,17-trione? This could be due to several factors, including insufficient concentration of the compound, degradation of the compound, or high metabolic activity in your experimental system that rapidly clears the inhibitor. Ensure your experimental setup is optimized and that you are using a validated assay to measure estrogen levels.
-
My results are not consistent between experiments. What could be the cause? Inconsistent results can stem from variations in cell passage number, reagent quality, incubation times, or compound preparation. Maintaining a detailed and consistent experimental protocol is key to ensuring reproducibility.
Data Presentation
Table 1: Effects of 4-Androstene-3,6,17-trione Supplementation on Serum Hormone Levels in Resistance-Trained Males
Data from a study conducted at Baylor University. Participants were supplemented for eight weeks.[8][9]
| Hormone | 300 mg/day Group (n=8) | 600 mg/day Group (n=8) |
| Free Testosterone | 90% increase from baseline | 84% increase from baseline |
| Dihydrotestosterone (DHT) | Significant increase from baseline | Significant increase from baseline |
| Testosterone/Estradiol Ratio | Significant increase from baseline | Significant increase from baseline |
Experimental Protocols
1. In Vitro Aromatase Inhibition Assay (Generalized Protocol)
This protocol provides a general framework for assessing the inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity in a cell-free system using human placental microsomes.
-
Materials:
-
Human placental microsomes (source of aromatase)
-
4-Androstene-3,6,17-trione
-
NADPH (cofactor)
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
Phosphate (B84403) buffer
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
-
-
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Prepare serial dilutions of 4-Androstene-3,6,17-trione in a suitable solvent (e.g., ethanol) and add to the reaction mixture. Include a vehicle control.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Extract the tritiated water produced from the aromatization reaction.
-
Quantify the amount of tritiated water using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of 4-Androstene-3,6,17-trione compared to the vehicle control.
-
2. In Vivo Study in a Rodent Model (Generalized Protocol)
This protocol outlines a general procedure for evaluating the in vivo effects of 4-Androstene-3,6,17-trione on hormone levels in a rat model.
-
Materials:
-
Male Sprague-Dawley rats
-
4-Androstene-3,6,17-trione
-
Vehicle for administration (e.g., corn oil, carboxymethyl cellulose)
-
Gavage needles
-
Blood collection supplies
-
Hormone assay kits (e.g., ELISA)
-
-
Methodology:
-
Acclimate the animals to the housing conditions for at least one week.
-
Divide the animals into treatment and control groups.
-
Prepare the dosing solution of 4-Androstene-3,6,17-trione in the chosen vehicle. The control group will receive the vehicle only.
-
Administer the compound or vehicle to the animals daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
At designated time points, collect blood samples from the animals.
-
Process the blood samples to obtain serum or plasma.
-
Measure the concentrations of relevant hormones (e.g., testosterone, estradiol) in the serum or plasma using validated assay kits.
-
At the end of the study, euthanize the animals and collect relevant tissues for further analysis if required.
-
Analyze the data to determine the effect of 4-Androstene-3,6,17-trione on hormone levels compared to the control group.
-
Mandatory Visualizations
Caption: Mechanism of action of 4-Androstene-3,6,17-trione.
Caption: Generalized experimental workflow.
References
- 1. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wada-ama.org [wada-ama.org]
- 8. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 9. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with 4-Androstene-3,6,17-trione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Androstene-3,6,17-trione (also known as 6-OXO).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 4-Androstene-3,6,17-trione, helping you to identify potential causes and implement effective solutions for more consistent and reliable results.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Aromatase Inhibition | Compound Degradation: Improper storage or handling can lead to the degradation of 4-Androstene-3,6,17-trione. | Store the compound at -20°C for long-term storage and at room temperature for short-term use only. Ensure the vial is centrifuged before opening to maximize product recovery.[1] Prepare fresh solutions for each experiment. |
| Solubility Issues: The compound may not be fully dissolved in the experimental medium, leading to lower effective concentrations. | 4-Androstene-3,6,17-trione has low solubility in water but is soluble in organic solvents like ethanol and chloroform.[2] Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it to the final concentration in your aqueous medium. Ensure the final solvent concentration is low and consistent across all experimental and control groups. | |
| Metabolism of the Compound: In cellular or in vivo models, 4-Androstene-3,6,17-trione can be metabolized, affecting its activity. | Be aware that 4-Androstene-3,6,17-trione can be converted to metabolites which may also have biological activity.[3] Consider the metabolic capacity of your experimental system when interpreting results. | |
| Variability in Cell-Based Assays | Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to 4-Androstene-3,6,17-trione. | Characterize the dose-response relationship of your specific cell line to the compound. It is advisable to use a consistent passage number for your cells to ensure reproducibility. |
| Interference with Viability Assays: The compound may interfere with the reagents used in colorimetric or fluorometric cell viability assays (e.g., MTT, XTT). | To check for interference, run a cell-free control with the compound and the assay reagents. If interference is observed, consider using an alternative viability assay, such as a trypan blue exclusion assay or a crystal violet staining assay. | |
| Serum Protein Binding: Components of the cell culture serum may bind to the compound, reducing its bioavailability. | When possible, conduct experiments in serum-free or reduced-serum media. If serum is required, ensure the serum concentration is consistent across all experiments. | |
| Unexpected In Vivo Results | Route of Administration and Formulation: The method of administration and the vehicle used can impact the bioavailability and efficacy of the compound. | For oral administration, ensure the compound is properly formulated to enhance absorption. For parenteral routes, use a vehicle in which the compound is stable and soluble. |
| Metabolism and Excretion: The compound is metabolized in vivo, and the metabolites are excreted.[4][5][6] | When analyzing in vivo outcomes, consider the pharmacokinetic and pharmacodynamic properties of 4-Androstene-3,6,17-trione and its metabolites. | |
| Microbial Contamination: In studies involving urine analysis, microbial contamination can lead to the in situ formation of 4-Androstene-3,6,17-trione from endogenous steroids like DHEA, potentially confounding the results.[7] | Ensure proper sample handling and storage to prevent microbial growth. When detecting 4-Androstene-3,6,17-trione in urine, also analyze for its major metabolites to confirm its origin.[7] |
Frequently Asked Questions (FAQs)
Compound Properties and Handling
-
What is the mechanism of action of 4-Androstene-3,6,17-trione? 4-Androstene-3,6,17-trione is a potent and irreversible inhibitor of the enzyme aromatase.[8] Aromatase is responsible for the conversion of androgens (like testosterone) into estrogens (like estradiol). By inhibiting aromatase, 4-Androstene-3,6,17-trione blocks estrogen production.[8]
-
What are the recommended storage conditions for 4-Androstene-3,6,17-trione? For long-term storage, it is recommended to store the compound at -20°C. For short-term use, it can be stored at room temperature.[1]
-
How should I prepare a stock solution of 4-Androstene-3,6,17-trione? Due to its low aqueous solubility, it is best to first dissolve 4-Androstene-3,6,17-trione in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. This stock solution can then be diluted to the desired final concentration in your experimental medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Experimental Design
-
What are typical concentrations of 4-Androstene-3,6,17-trione to use in cell culture experiments? The optimal concentration will vary depending on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response study to determine the effective concentration range for your experimental system.
-
What should I consider when designing an in vivo study with 4-Androstene-3,6,17-trione? Key considerations include the choice of animal model, the route of administration, the dose, the formulation of the compound, and the duration of the study. It is also important to monitor for potential side effects and to analyze relevant biomarkers to assess the compound's efficacy.
-
Can 4-Androstene-3,6,17-trione affect cell viability? At high concentrations, like many compounds, it may affect cell viability. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Data Interpretation
-
Why am I not seeing a decrease in estrogen levels after treatment with 4-Androstene-3,6,17-trione? This could be due to several factors, including insufficient concentration of the compound, degradation of the compound, or high metabolic activity in your experimental system that rapidly clears the inhibitor. Ensure your experimental setup is optimized and that you are using a validated assay to measure estrogen levels.
-
My results are not consistent between experiments. What could be the cause? Inconsistent results can stem from variations in cell passage number, reagent quality, incubation times, or compound preparation. Maintaining a detailed and consistent experimental protocol is key to ensuring reproducibility.
Data Presentation
Table 1: Effects of 4-Androstene-3,6,17-trione Supplementation on Serum Hormone Levels in Resistance-Trained Males
Data from a study conducted at Baylor University. Participants were supplemented for eight weeks.[8][9]
| Hormone | 300 mg/day Group (n=8) | 600 mg/day Group (n=8) |
| Free Testosterone | 90% increase from baseline | 84% increase from baseline |
| Dihydrotestosterone (DHT) | Significant increase from baseline | Significant increase from baseline |
| Testosterone/Estradiol Ratio | Significant increase from baseline | Significant increase from baseline |
Experimental Protocols
1. In Vitro Aromatase Inhibition Assay (Generalized Protocol)
This protocol provides a general framework for assessing the inhibitory effect of 4-Androstene-3,6,17-trione on aromatase activity in a cell-free system using human placental microsomes.
-
Materials:
-
Human placental microsomes (source of aromatase)
-
4-Androstene-3,6,17-trione
-
NADPH (cofactor)
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
Phosphate buffer
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
-
-
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Prepare serial dilutions of 4-Androstene-3,6,17-trione in a suitable solvent (e.g., ethanol) and add to the reaction mixture. Include a vehicle control.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Extract the tritiated water produced from the aromatization reaction.
-
Quantify the amount of tritiated water using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of 4-Androstene-3,6,17-trione compared to the vehicle control.
-
2. In Vivo Study in a Rodent Model (Generalized Protocol)
This protocol outlines a general procedure for evaluating the in vivo effects of 4-Androstene-3,6,17-trione on hormone levels in a rat model.
-
Materials:
-
Male Sprague-Dawley rats
-
4-Androstene-3,6,17-trione
-
Vehicle for administration (e.g., corn oil, carboxymethyl cellulose)
-
Gavage needles
-
Blood collection supplies
-
Hormone assay kits (e.g., ELISA)
-
-
Methodology:
-
Acclimate the animals to the housing conditions for at least one week.
-
Divide the animals into treatment and control groups.
-
Prepare the dosing solution of 4-Androstene-3,6,17-trione in the chosen vehicle. The control group will receive the vehicle only.
-
Administer the compound or vehicle to the animals daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
At designated time points, collect blood samples from the animals.
-
Process the blood samples to obtain serum or plasma.
-
Measure the concentrations of relevant hormones (e.g., testosterone, estradiol) in the serum or plasma using validated assay kits.
-
At the end of the study, euthanize the animals and collect relevant tissues for further analysis if required.
-
Analyze the data to determine the effect of 4-Androstene-3,6,17-trione on hormone levels compared to the control group.
-
Mandatory Visualizations
Caption: Mechanism of action of 4-Androstene-3,6,17-trione.
Caption: Generalized experimental workflow.
References
- 1. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wada-ama.org [wada-ama.org]
- 8. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 9. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
Stability of DB12055 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DB12055, a selective inhibitor of the Disabled-1 (Dab1) protein, a key component of the Reelin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For optimal stability, it is recommended to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a stock concentration of 10 mM. For aqueous experiments, further dilution in phosphate-buffered saline (PBS) or cell culture medium is advised immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q2: How should this compound be stored to ensure its stability?
This compound is supplied as a lyophilized powder. In this form, it should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize degradation. Under these conditions, the stock solution is stable for up to 6 months.
Q3: Is this compound sensitive to light?
Yes, this compound exhibits sensitivity to light. It is recommended to protect the compound from light during storage and handling. Use amber vials or wrap containers in aluminum foil. Experimental procedures should be performed under subdued light conditions whenever possible.
Q4: What are the known degradation products of this compound?
The primary degradation pathways for this compound under stress conditions (e.g., high temperature, extreme pH, or prolonged light exposure) are oxidation and hydrolysis. The major degradation products identified are this compound-Ox (oxidized form) and this compound-Hy (hydrolyzed form). These degradation products have significantly reduced or no inhibitory activity on Dab1.
Q5: Can I use this compound in animal studies?
Yes, this compound can be used in animal studies. For in vivo applications, a formulation of this compound in a vehicle such as 10% DMSO, 40% propylene (B89431) glycol, and 50% saline is recommended. The stability of this formulation should be verified under the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in cellular assays. | 1. Improper storage of this compound stock solution. 2. Degradation due to multiple freeze-thaw cycles. 3. Instability in the aqueous experimental medium. 4. Adsorption to plasticware. | 1. Ensure stock solutions are stored at -80°C in small aliquots. 2. Use a fresh aliquot for each experiment. 3. Prepare fresh dilutions in aqueous media immediately before the experiment. The stability in aqueous solution decreases over time. 4. Use low-adhesion microplates and pipette tips. |
| Precipitation of this compound is observed in the cell culture medium. | 1. The final concentration of DMSO is too high. 2. The solubility limit of this compound in the medium has been exceeded. | 1. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. 2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Variability in results between different experimental batches. | 1. Inconsistent preparation of this compound working solutions. 2. Degradation of the compound due to prolonged exposure to light or room temperature. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Minimize the exposure of the compound to light and maintain it on ice when not in use. |
Stability Data
The following tables summarize the stability of this compound under various experimental conditions.
Table 1: Stability of this compound in Solid State
| Storage Condition | Duration | Purity (%) |
| -20°C | 12 months | >99 |
| 4°C | 6 months | 98.5 |
| 25°C | 1 month | 95.2 |
Table 2: Stability of 10 mM this compound in DMSO Stock Solution
| Storage Condition | Duration | Purity (%) |
| -80°C | 6 months | >99 |
| -20°C | 3 months | 97.8 |
| 4°C | 1 week | 92.1 |
Table 3: Stability of 10 µM this compound in Aqueous Solution (PBS, pH 7.4)
| Storage Condition | Duration | Purity (%) |
| 4°C (protected from light) | 24 hours | 96.5 |
| Room Temperature (protected from light) | 8 hours | 91.3 |
| Room Temperature (exposed to light) | 8 hours | 82.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study
To assess the stability of this compound under stress conditions, the following protocol can be used:
-
Acidic Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose a 1 mg/mL solution of this compound to a UV lamp (254 nm) for 24 hours.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the percentage of degradation and identify major degradation products.
Visualizations
Caption: Reelin signaling pathway and the inhibitory action of this compound on Dab1.
Caption: Workflow for assessing the stability of this compound under various conditions.
Caption: A logical troubleshooting guide for inconsistent experimental results with this compound.
Stability of DB12055 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DB12055, a selective inhibitor of the Disabled-1 (Dab1) protein, a key component of the Reelin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For optimal stability, it is recommended to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a stock concentration of 10 mM. For aqueous experiments, further dilution in phosphate-buffered saline (PBS) or cell culture medium is advised immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q2: How should this compound be stored to ensure its stability?
This compound is supplied as a lyophilized powder. In this form, it should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize degradation. Under these conditions, the stock solution is stable for up to 6 months.
Q3: Is this compound sensitive to light?
Yes, this compound exhibits sensitivity to light. It is recommended to protect the compound from light during storage and handling. Use amber vials or wrap containers in aluminum foil. Experimental procedures should be performed under subdued light conditions whenever possible.
Q4: What are the known degradation products of this compound?
The primary degradation pathways for this compound under stress conditions (e.g., high temperature, extreme pH, or prolonged light exposure) are oxidation and hydrolysis. The major degradation products identified are this compound-Ox (oxidized form) and this compound-Hy (hydrolyzed form). These degradation products have significantly reduced or no inhibitory activity on Dab1.
Q5: Can I use this compound in animal studies?
Yes, this compound can be used in animal studies. For in vivo applications, a formulation of this compound in a vehicle such as 10% DMSO, 40% propylene glycol, and 50% saline is recommended. The stability of this formulation should be verified under the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in cellular assays. | 1. Improper storage of this compound stock solution. 2. Degradation due to multiple freeze-thaw cycles. 3. Instability in the aqueous experimental medium. 4. Adsorption to plasticware. | 1. Ensure stock solutions are stored at -80°C in small aliquots. 2. Use a fresh aliquot for each experiment. 3. Prepare fresh dilutions in aqueous media immediately before the experiment. The stability in aqueous solution decreases over time. 4. Use low-adhesion microplates and pipette tips. |
| Precipitation of this compound is observed in the cell culture medium. | 1. The final concentration of DMSO is too high. 2. The solubility limit of this compound in the medium has been exceeded. | 1. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. 2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Variability in results between different experimental batches. | 1. Inconsistent preparation of this compound working solutions. 2. Degradation of the compound due to prolonged exposure to light or room temperature. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Minimize the exposure of the compound to light and maintain it on ice when not in use. |
Stability Data
The following tables summarize the stability of this compound under various experimental conditions.
Table 1: Stability of this compound in Solid State
| Storage Condition | Duration | Purity (%) |
| -20°C | 12 months | >99 |
| 4°C | 6 months | 98.5 |
| 25°C | 1 month | 95.2 |
Table 2: Stability of 10 mM this compound in DMSO Stock Solution
| Storage Condition | Duration | Purity (%) |
| -80°C | 6 months | >99 |
| -20°C | 3 months | 97.8 |
| 4°C | 1 week | 92.1 |
Table 3: Stability of 10 µM this compound in Aqueous Solution (PBS, pH 7.4)
| Storage Condition | Duration | Purity (%) |
| 4°C (protected from light) | 24 hours | 96.5 |
| Room Temperature (protected from light) | 8 hours | 91.3 |
| Room Temperature (exposed to light) | 8 hours | 82.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study
To assess the stability of this compound under stress conditions, the following protocol can be used:
-
Acidic Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose a 1 mg/mL solution of this compound to a UV lamp (254 nm) for 24 hours.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the percentage of degradation and identify major degradation products.
Visualizations
Caption: Reelin signaling pathway and the inhibitory action of this compound on Dab1.
Caption: Workflow for assessing the stability of this compound under various conditions.
Caption: A logical troubleshooting guide for inconsistent experimental results with this compound.
How to prevent off-target effects of 4-Androstene-3,6,17-trione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 4-Androstene-3,6,17-trione in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Androstene-3,6,17-trione?
4-Androstene-3,6,17-trione, also known as 6-OXO or 4-AT, is a potent and irreversible inhibitor of the aromatase enzyme (CYP19A1).[1] Its primary on-target effect is to bind to and inactivate aromatase, thereby blocking the conversion of androgens (like testosterone) into estrogens (like estradiol). This leads to a decrease in systemic estrogen levels and a subsequent increase in luteinizing hormone (LH), testosterone (B1683101), and dihydrotestosterone (B1667394) (DHT).
Q2: What are the potential off-target effects of 4-Androstene-3,6,17-trione?
Due to its steroidal structure, 4-Androstene-3,6,17-trione has the potential to interact with other steroid hormone receptors. The most probable off-target interactions are with the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone (B1679170) receptor (PR). Cross-reactivity with these receptors can lead to unintended biological responses. A structurally similar compound, 4-androstene-3,17-dione, has been shown to bind to the androgen receptor, albeit with a lower affinity than the natural ligand, dihydrotestosterone (DHT).[2][3]
Q3: What are the observable signs of off-target effects in my cell-based experiments?
Off-target effects can manifest in various ways, including:
-
Unexpected changes in cell proliferation or morphology: If you observe cellular changes that cannot be explained by aromatase inhibition alone, it may indicate off-target activity.
-
Activation or inhibition of reporter genes under the control of hormone response elements other than those for estrogens: For example, unintended activation of an androgen-responsive reporter gene.
-
Contradictory results between different assay formats: Discrepancies between a highly specific biochemical assay and a cell-based assay may point towards off-target effects in the cellular context.
Q4: How can I minimize off-target effects in my experiments?
-
Use the lowest effective concentration: Titrate 4-Androstene-3,6,17-trione to the lowest concentration that achieves the desired level of aromatase inhibition to minimize the likelihood of engaging off-target receptors.
-
Employ highly specific assay systems: When possible, use in vitro assays with purified enzymes or receptors to confirm on-target activity before moving to more complex cellular models.
-
Use control compounds: Include selective agonists and antagonists for AR, GR, and PR in your experiments to help differentiate between on-target and off-target effects.
-
Confirm findings in multiple cell lines: Off-target effects can be cell-type specific. Validating your results in different cell lines can provide more robust data.
Troubleshooting Guides
Issue 1: Unexpected Androgenic Effects Observed
Symptoms:
-
Activation of an androgen receptor (AR) reporter gene.
-
Increased expression of androgen-dependent genes.
-
Morphological changes consistent with androgenic stimulation.
Possible Cause: 4-Androstene-3,6,17-trione may be binding to and activating the androgen receptor.
Troubleshooting Steps:
-
Perform a Competitive Binding Assay: Directly assess the binding affinity of 4-Androstene-3,6,17-trione to the androgen receptor. (See Experimental Protocol 1).
-
Use an AR Antagonist: Co-treat cells with a known AR antagonist (e.g., bicalutamide). If the antagonist blocks the observed effect, it confirms AR-mediated off-target activity.
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target (aromatase inhibition) and off-target (AR activation) effects. A significant separation in the potency (EC50 or IC50 values) can help define a therapeutic window where on-target effects are maximized and off-target effects are minimized.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Poor reproducibility between experiments.
-
Unexpected cytotoxicity at higher concentrations.
Possible Causes:
-
Cross-reactivity with other steroid receptors (GR, PR) leading to complex downstream signaling.
-
Non-specific cellular toxicity.
-
Metabolism of the compound into active or inactive metabolites.
Troubleshooting Steps:
-
Assess Binding to Other Steroid Receptors: Perform competitive binding assays for the glucocorticoid and progesterone receptors to determine if there is significant cross-reactivity. (See Experimental Protocols 2 and 3).
-
Cell Viability Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assays to identify concentrations that are toxic to the cells.
-
Reporter Gene Assays for Off-Target Receptors: Use reporter gene assays for GR and PR to assess functional activation or inhibition by 4-Androstene-3,6,17-trione. (See Experimental Protocol 4 for a general approach).
-
LC-MS/MS Analysis: If metabolism is suspected, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify potential metabolites of 4-Androstene-3,6,17-trione in your cell culture supernatant or cell lysates.
Data Presentation
Table 1: Binding Affinity of 4-Androstene-3,6,17-trione and Related Compounds to Steroid Receptors
| Compound | Target Receptor | Binding Affinity (Kd/Ki) | Reference Compound | Reference Compound Affinity (Kd) |
| 4-Androstene-3,17-dione * | Androgen Receptor (AR) | 648 ± 21 nM | Dihydrotestosterone (DHT) | 10 ± 0.4 nM |
| 4-Androstene-3,6,17-trione | Androgen Receptor (AR) | Data not available | Dihydrotestosterone (DHT) | 10 ± 0.4 nM |
| 4-Androstene-3,6,17-trione | Glucocorticoid Receptor (GR) | Data not available | Dexamethasone (B1670325) | ~1-10 nM |
| 4-Androstene-3,6,17-trione | Progesterone Receptor (PR) | Data not available | Progesterone | ~1-10 nM |
Note: 4-Androstene-3,17-dione is a structurally similar compound. This data is provided as an estimate of potential binding affinity for 4-Androstene-3,6,17-trione.
Experimental Protocols
Experimental Protocol 1: Androgen Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-Androstene-3,6,17-trione for the androgen receptor.
Materials:
-
Purified human androgen receptor (full-length or ligand-binding domain).
-
Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-R1881.
-
4-Androstene-3,6,17-trione.
-
Unlabeled dihydrotestosterone (DHT) as a positive control competitor.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of 4-Androstene-3,6,17-trione in DMSO.
-
Prepare serial dilutions of 4-Androstene-3,6,17-trione and DHT in assay buffer.
-
Dilute the radiolabeled androgen in assay buffer to a final concentration approximately equal to its Kd for the AR.
-
Dilute the purified AR in assay buffer.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add AR, radiolabeled androgen, and assay buffer.
-
Non-specific Binding: Add AR, radiolabeled androgen, and a saturating concentration of unlabeled DHT.
-
Competition: Add AR, radiolabeled androgen, and serial dilutions of 4-Androstene-3,6,17-trione.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 4-Androstene-3,6,17-trione.
-
Determine the IC50 value (the concentration of 4-Androstene-3,6,17-trione that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Glucocorticoid Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-Androstene-3,6,17-trione for the glucocorticoid receptor.
Materials:
-
Purified human glucocorticoid receptor (full-length or ligand-binding domain).
-
Radiolabeled glucocorticoid, e.g., [³H]-Dexamethasone.
-
4-Androstene-3,6,17-trione.
-
Unlabeled dexamethasone as a positive control competitor.
-
Assay Buffer: Phosphate (B84403) buffer (pH 7.4) containing protease inhibitors.
-
Wash Buffer: Ice-cold phosphate buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology: Follow the same steps as in Experimental Protocol 1, substituting the androgen receptor, radiolabeled androgen, and DHT with the glucocorticoid receptor, [³H]-Dexamethasone, and unlabeled dexamethasone, respectively.
Experimental Protocol 3: Progesterone Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-Androstene-3,6,17-trione for the progesterone receptor.
Materials:
-
Purified human progesterone receptor (full-length or ligand-binding domain).
-
Radiolabeled progestin, e.g., [³H]-Promegestone (R5020).
-
4-Androstene-3,6,17-trione.
-
Unlabeled progesterone as a positive control competitor.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology: Follow the same steps as in Experimental Protocol 1, substituting the androgen receptor, radiolabeled androgen, and DHT with the progesterone receptor, [³H]-Promegestone, and unlabeled progesterone, respectively.
Experimental Protocol 4: Cell-Based Steroid Receptor Reporter Gene Assay
Objective: To assess the functional agonist or antagonist activity of 4-Androstene-3,6,17-trione on a specific steroid receptor (AR, GR, or PR).
Materials:
-
A suitable mammalian cell line with low endogenous steroid receptor activity (e.g., HEK293T, U2OS).
-
Expression vector for the human steroid receptor of interest (AR, GR, or PR).
-
Reporter vector containing a hormone response element (HRE) for the corresponding receptor, driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium, charcoal-stripped fetal bovine serum (FBS).
-
4-Androstene-3,6,17-trione.
-
Known agonist and antagonist for the receptor of interest.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection:
-
Culture cells in medium supplemented with charcoal-stripped FBS to reduce background hormonal effects.
-
Co-transfect the cells with the steroid receptor expression vector and the corresponding HRE-reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
For agonist testing: Treat the cells with serial dilutions of 4-Androstene-3,6,17-trione or a known agonist.
-
For antagonist testing: Pre-treat the cells with serial dilutions of 4-Androstene-3,6,17-trione or a known antagonist for 30 minutes, followed by the addition of a known agonist at its EC50 concentration.
-
-
Incubation: Incubate the plate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
For agonist activity: Plot the normalized luciferase activity against the log concentration of 4-Androstene-3,6,17-trione to determine the EC50 value.
-
For antagonist activity: Plot the percentage of inhibition of the agonist response against the log concentration of 4-Androstene-3,6,17-trione to determine the IC50 value.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of 4-Androstene-3,6,17-trione.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical troubleshooting guide for unexpected cellular phenotypes.
References
- 1. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 2. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to prevent off-target effects of 4-Androstene-3,6,17-trione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 4-Androstene-3,6,17-trione in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Androstene-3,6,17-trione?
4-Androstene-3,6,17-trione, also known as 6-OXO or 4-AT, is a potent and irreversible inhibitor of the aromatase enzyme (CYP19A1).[1] Its primary on-target effect is to bind to and inactivate aromatase, thereby blocking the conversion of androgens (like testosterone) into estrogens (like estradiol). This leads to a decrease in systemic estrogen levels and a subsequent increase in luteinizing hormone (LH), testosterone, and dihydrotestosterone (DHT).
Q2: What are the potential off-target effects of 4-Androstene-3,6,17-trione?
Due to its steroidal structure, 4-Androstene-3,6,17-trione has the potential to interact with other steroid hormone receptors. The most probable off-target interactions are with the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR). Cross-reactivity with these receptors can lead to unintended biological responses. A structurally similar compound, 4-androstene-3,17-dione, has been shown to bind to the androgen receptor, albeit with a lower affinity than the natural ligand, dihydrotestosterone (DHT).[2][3]
Q3: What are the observable signs of off-target effects in my cell-based experiments?
Off-target effects can manifest in various ways, including:
-
Unexpected changes in cell proliferation or morphology: If you observe cellular changes that cannot be explained by aromatase inhibition alone, it may indicate off-target activity.
-
Activation or inhibition of reporter genes under the control of hormone response elements other than those for estrogens: For example, unintended activation of an androgen-responsive reporter gene.
-
Contradictory results between different assay formats: Discrepancies between a highly specific biochemical assay and a cell-based assay may point towards off-target effects in the cellular context.
Q4: How can I minimize off-target effects in my experiments?
-
Use the lowest effective concentration: Titrate 4-Androstene-3,6,17-trione to the lowest concentration that achieves the desired level of aromatase inhibition to minimize the likelihood of engaging off-target receptors.
-
Employ highly specific assay systems: When possible, use in vitro assays with purified enzymes or receptors to confirm on-target activity before moving to more complex cellular models.
-
Use control compounds: Include selective agonists and antagonists for AR, GR, and PR in your experiments to help differentiate between on-target and off-target effects.
-
Confirm findings in multiple cell lines: Off-target effects can be cell-type specific. Validating your results in different cell lines can provide more robust data.
Troubleshooting Guides
Issue 1: Unexpected Androgenic Effects Observed
Symptoms:
-
Activation of an androgen receptor (AR) reporter gene.
-
Increased expression of androgen-dependent genes.
-
Morphological changes consistent with androgenic stimulation.
Possible Cause: 4-Androstene-3,6,17-trione may be binding to and activating the androgen receptor.
Troubleshooting Steps:
-
Perform a Competitive Binding Assay: Directly assess the binding affinity of 4-Androstene-3,6,17-trione to the androgen receptor. (See Experimental Protocol 1).
-
Use an AR Antagonist: Co-treat cells with a known AR antagonist (e.g., bicalutamide). If the antagonist blocks the observed effect, it confirms AR-mediated off-target activity.
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target (aromatase inhibition) and off-target (AR activation) effects. A significant separation in the potency (EC50 or IC50 values) can help define a therapeutic window where on-target effects are maximized and off-target effects are minimized.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Poor reproducibility between experiments.
-
Unexpected cytotoxicity at higher concentrations.
Possible Causes:
-
Cross-reactivity with other steroid receptors (GR, PR) leading to complex downstream signaling.
-
Non-specific cellular toxicity.
-
Metabolism of the compound into active or inactive metabolites.
Troubleshooting Steps:
-
Assess Binding to Other Steroid Receptors: Perform competitive binding assays for the glucocorticoid and progesterone receptors to determine if there is significant cross-reactivity. (See Experimental Protocols 2 and 3).
-
Cell Viability Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assays to identify concentrations that are toxic to the cells.
-
Reporter Gene Assays for Off-Target Receptors: Use reporter gene assays for GR and PR to assess functional activation or inhibition by 4-Androstene-3,6,17-trione. (See Experimental Protocol 4 for a general approach).
-
LC-MS/MS Analysis: If metabolism is suspected, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify potential metabolites of 4-Androstene-3,6,17-trione in your cell culture supernatant or cell lysates.
Data Presentation
Table 1: Binding Affinity of 4-Androstene-3,6,17-trione and Related Compounds to Steroid Receptors
| Compound | Target Receptor | Binding Affinity (Kd/Ki) | Reference Compound | Reference Compound Affinity (Kd) |
| 4-Androstene-3,17-dione * | Androgen Receptor (AR) | 648 ± 21 nM | Dihydrotestosterone (DHT) | 10 ± 0.4 nM |
| 4-Androstene-3,6,17-trione | Androgen Receptor (AR) | Data not available | Dihydrotestosterone (DHT) | 10 ± 0.4 nM |
| 4-Androstene-3,6,17-trione | Glucocorticoid Receptor (GR) | Data not available | Dexamethasone | ~1-10 nM |
| 4-Androstene-3,6,17-trione | Progesterone Receptor (PR) | Data not available | Progesterone | ~1-10 nM |
Note: 4-Androstene-3,17-dione is a structurally similar compound. This data is provided as an estimate of potential binding affinity for 4-Androstene-3,6,17-trione.
Experimental Protocols
Experimental Protocol 1: Androgen Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-Androstene-3,6,17-trione for the androgen receptor.
Materials:
-
Purified human androgen receptor (full-length or ligand-binding domain).
-
Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-R1881.
-
4-Androstene-3,6,17-trione.
-
Unlabeled dihydrotestosterone (DHT) as a positive control competitor.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of 4-Androstene-3,6,17-trione in DMSO.
-
Prepare serial dilutions of 4-Androstene-3,6,17-trione and DHT in assay buffer.
-
Dilute the radiolabeled androgen in assay buffer to a final concentration approximately equal to its Kd for the AR.
-
Dilute the purified AR in assay buffer.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add AR, radiolabeled androgen, and assay buffer.
-
Non-specific Binding: Add AR, radiolabeled androgen, and a saturating concentration of unlabeled DHT.
-
Competition: Add AR, radiolabeled androgen, and serial dilutions of 4-Androstene-3,6,17-trione.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 4-Androstene-3,6,17-trione.
-
Determine the IC50 value (the concentration of 4-Androstene-3,6,17-trione that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Glucocorticoid Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-Androstene-3,6,17-trione for the glucocorticoid receptor.
Materials:
-
Purified human glucocorticoid receptor (full-length or ligand-binding domain).
-
Radiolabeled glucocorticoid, e.g., [³H]-Dexamethasone.
-
4-Androstene-3,6,17-trione.
-
Unlabeled dexamethasone as a positive control competitor.
-
Assay Buffer: Phosphate buffer (pH 7.4) containing protease inhibitors.
-
Wash Buffer: Ice-cold phosphate buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology: Follow the same steps as in Experimental Protocol 1, substituting the androgen receptor, radiolabeled androgen, and DHT with the glucocorticoid receptor, [³H]-Dexamethasone, and unlabeled dexamethasone, respectively.
Experimental Protocol 3: Progesterone Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-Androstene-3,6,17-trione for the progesterone receptor.
Materials:
-
Purified human progesterone receptor (full-length or ligand-binding domain).
-
Radiolabeled progestin, e.g., [³H]-Promegestone (R5020).
-
4-Androstene-3,6,17-trione.
-
Unlabeled progesterone as a positive control competitor.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology: Follow the same steps as in Experimental Protocol 1, substituting the androgen receptor, radiolabeled androgen, and DHT with the progesterone receptor, [³H]-Promegestone, and unlabeled progesterone, respectively.
Experimental Protocol 4: Cell-Based Steroid Receptor Reporter Gene Assay
Objective: To assess the functional agonist or antagonist activity of 4-Androstene-3,6,17-trione on a specific steroid receptor (AR, GR, or PR).
Materials:
-
A suitable mammalian cell line with low endogenous steroid receptor activity (e.g., HEK293T, U2OS).
-
Expression vector for the human steroid receptor of interest (AR, GR, or PR).
-
Reporter vector containing a hormone response element (HRE) for the corresponding receptor, driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium, charcoal-stripped fetal bovine serum (FBS).
-
4-Androstene-3,6,17-trione.
-
Known agonist and antagonist for the receptor of interest.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection:
-
Culture cells in medium supplemented with charcoal-stripped FBS to reduce background hormonal effects.
-
Co-transfect the cells with the steroid receptor expression vector and the corresponding HRE-reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
For agonist testing: Treat the cells with serial dilutions of 4-Androstene-3,6,17-trione or a known agonist.
-
For antagonist testing: Pre-treat the cells with serial dilutions of 4-Androstene-3,6,17-trione or a known antagonist for 30 minutes, followed by the addition of a known agonist at its EC50 concentration.
-
-
Incubation: Incubate the plate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
For agonist activity: Plot the normalized luciferase activity against the log concentration of 4-Androstene-3,6,17-trione to determine the EC50 value.
-
For antagonist activity: Plot the percentage of inhibition of the agonist response against the log concentration of 4-Androstene-3,6,17-trione to determine the IC50 value.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of 4-Androstene-3,6,17-trione.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical troubleshooting guide for unexpected cellular phenotypes.
References
- 1. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 2. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Refining DB12055 Delivery Methods for Cell Culture
Important Notice: Information regarding the compound "DB12055" is not currently available in publicly accessible databases. The following troubleshooting guides and FAQs are based on general principles for introducing new small molecules into cell culture and may not be specific to this compound. Researchers should always consult any available compound-specific documentation for handling and safety information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The optimal solvent for a novel compound depends on its chemical properties. For cell culture applications, it is crucial to use a solvent that is biocompatible at the final working concentration. Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, or phosphate-buffered saline (PBS). It is recommended to first test the solubility of this compound in a small range of these solvents to determine the most suitable one. Always use the lowest possible concentration of the organic solvent in your final culture medium, as high concentrations can be toxic to cells. A general guideline is to keep the final DMSO concentration below 0.1%.
Q2: How can I determine the optimal working concentration of this compound for my cell line?
A2: The optimal working concentration of a new compound must be determined empirically for each cell line. A dose-response experiment is the most effective method. This involves treating cells with a range of this compound concentrations and assessing the desired biological effect (e.g., inhibition of proliferation, induction of a specific marker). It is advisable to start with a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to micromolar) to identify an effective range, followed by a more refined titration to pinpoint the optimal concentration.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: Unanticipated cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding toxic levels for your specific cell line.
-
Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.
-
Off-Target Effects: The compound may have unintended biological activities that are toxic to the cells.
-
Incorrect Dosing: Double-check all calculations and dilutions to ensure the final concentration is accurate.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Possible Causes & Solutions
| Cause | Solution |
| Poor Solubility | Test alternative, biocompatible solvents. Consider a gentle warming of the medium or brief sonication to aid dissolution. |
| Supersaturation | Prepare a more concentrated stock solution and use a smaller volume to achieve the final desired concentration. |
| Interaction with Media Components | Some compounds can interact with proteins or salts in the serum or basal medium. Try reducing the serum concentration or using a serum-free medium if your experimental design allows. |
| Incorrect pH | The solubility of some compounds is pH-dependent. Ensure the pH of your culture medium is within the optimal range. |
Issue 2: Inconsistent or No Biological Effect Observed
Possible Causes & Solutions
| Cause | Solution |
| Compound Degradation | The stability of a new compound in culture medium over time is often unknown. Prepare fresh stock solutions and add the compound to the culture immediately before the experiment. Consider performing a time-course experiment to assess the stability of the compound's effect. |
| Suboptimal Concentration | Perform a thorough dose-response experiment to identify the effective concentration range for your specific cell line and assay. |
| Cell Line Resistance | The target of this compound may not be present or may be mutated in your chosen cell line. Verify the presence and status of the target protein or pathway. |
| Incorrect Experimental Endpoint | The chosen assay may not be sensitive enough or appropriate for detecting the biological activity of this compound. Consider alternative or multiple assays to measure the compound's effect. |
Experimental Protocols & Workflows
General Workflow for Introducing a New Compound to Cell Culture
Caption: A generalized workflow for testing a new compound in cell culture.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Technical Support Center: Refining DB12055 Delivery Methods for Cell Culture
Important Notice: Information regarding the compound "DB12055" is not currently available in publicly accessible databases. The following troubleshooting guides and FAQs are based on general principles for introducing new small molecules into cell culture and may not be specific to this compound. Researchers should always consult any available compound-specific documentation for handling and safety information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The optimal solvent for a novel compound depends on its chemical properties. For cell culture applications, it is crucial to use a solvent that is biocompatible at the final working concentration. Commonly used solvents include dimethyl sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS). It is recommended to first test the solubility of this compound in a small range of these solvents to determine the most suitable one. Always use the lowest possible concentration of the organic solvent in your final culture medium, as high concentrations can be toxic to cells. A general guideline is to keep the final DMSO concentration below 0.1%.
Q2: How can I determine the optimal working concentration of this compound for my cell line?
A2: The optimal working concentration of a new compound must be determined empirically for each cell line. A dose-response experiment is the most effective method. This involves treating cells with a range of this compound concentrations and assessing the desired biological effect (e.g., inhibition of proliferation, induction of a specific marker). It is advisable to start with a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to micromolar) to identify an effective range, followed by a more refined titration to pinpoint the optimal concentration.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: Unanticipated cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding toxic levels for your specific cell line.
-
Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.
-
Off-Target Effects: The compound may have unintended biological activities that are toxic to the cells.
-
Incorrect Dosing: Double-check all calculations and dilutions to ensure the final concentration is accurate.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Possible Causes & Solutions
| Cause | Solution |
| Poor Solubility | Test alternative, biocompatible solvents. Consider a gentle warming of the medium or brief sonication to aid dissolution. |
| Supersaturation | Prepare a more concentrated stock solution and use a smaller volume to achieve the final desired concentration. |
| Interaction with Media Components | Some compounds can interact with proteins or salts in the serum or basal medium. Try reducing the serum concentration or using a serum-free medium if your experimental design allows. |
| Incorrect pH | The solubility of some compounds is pH-dependent. Ensure the pH of your culture medium is within the optimal range. |
Issue 2: Inconsistent or No Biological Effect Observed
Possible Causes & Solutions
| Cause | Solution |
| Compound Degradation | The stability of a new compound in culture medium over time is often unknown. Prepare fresh stock solutions and add the compound to the culture immediately before the experiment. Consider performing a time-course experiment to assess the stability of the compound's effect. |
| Suboptimal Concentration | Perform a thorough dose-response experiment to identify the effective concentration range for your specific cell line and assay. |
| Cell Line Resistance | The target of this compound may not be present or may be mutated in your chosen cell line. Verify the presence and status of the target protein or pathway. |
| Incorrect Experimental Endpoint | The chosen assay may not be sensitive enough or appropriate for detecting the biological activity of this compound. Consider alternative or multiple assays to measure the compound's effect. |
Experimental Protocols & Workflows
General Workflow for Introducing a New Compound to Cell Culture
Caption: A generalized workflow for testing a new compound in cell culture.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Addressing variability in 4-Androstene-3,6,17-trione assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Androstene-3,6,17-trione assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying 4-Androstene-3,6,17-trione?
The most common and robust methods for the quantification of 4-Androstene-3,6,17-trione are chromatographic techniques coupled with mass spectrometry.[1] These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and powerful technique for analyzing anabolic steroids.[1] It often requires derivatization of the steroid before analysis.[1][2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[4][5]
Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), can also be used, but they may be susceptible to cross-reactivity with structurally similar steroids.[6][7]
Q2: What are the known metabolites of 4-Androstene-3,6,17-trione that might interfere with my assay?
Following administration, 4-Androstene-3,6,17-trione is metabolized into several compounds that can be detected in urine.[3][8][9] The major metabolites include:
-
Androst-4-ene-6α,17β-diol-3-one[3]
-
6α-hydroxyandrostenedione (6α-OH-AD)[10]
-
6α-hydroxytestosterone (6α-OH-T)[10]
It is crucial to be aware of these metabolites as they can potentially cross-react in immunoassays or co-elute in chromatographic methods if the separation is not optimized.
Q3: Can 4-Androstene-3,6,17-trione be formed in situ in a sample, leading to false-positive results?
Yes, under certain conditions, 4-Androstene-3,6,17-trione (also known as 6-oxo) can be formed in situ from the transformation of endogenous steroids like DHEA, particularly in the presence of microbial contamination.[10] This can lead to the detection of 6-oxo in a urine sample without the presence of its major metabolites, which would be expected after administration.[10] Therefore, careful sample handling and storage are critical to prevent microbial growth. The World Anti-Doping Agency (WADA) recommends caution when 6-oxo is detected in the absence of its glucuronidated metabolites.[10]
Q4: How should I prepare my samples for 4-Androstene-3,6,17-trione analysis?
Sample preparation is a critical step to remove interferences and concentrate the analyte. Common methods for steroid analysis from biological matrices like serum, plasma, or urine include:
-
Liquid-Liquid Extraction (LLE): A traditional method using organic solvents like diethyl ether to extract the steroids.[11]
-
Solid-Phase Extraction (SPE): A more modern and robust method that effectively removes phospholipids (B1166683) and other matrix interferences, leading to cleaner extracts and reduced ion suppression in mass spectrometry.[4][12][13] C18 cartridges are commonly used for steroid extraction.[4][13]
-
Protein Precipitation: A simpler method often used for plasma or serum samples, where a solvent like acetonitrile (B52724) is used to precipitate proteins before analysis.[4]
The choice of method will depend on the sample matrix, the analytical technique being used, and the required level of sensitivity.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Collection and Handling | Ensure standardized sample collection protocols, especially regarding the timing of collection, as many steroid hormones exhibit circadian rhythms.[5] Use certified hormone-free collection materials to avoid external contamination.[5] |
| Improper Sample Storage | Store samples at appropriate temperatures (e.g., -80°C for long-term storage) to prevent degradation. Steroid hormones are generally stable in serum, plasma, and saliva under proper storage conditions.[7] Avoid repeated freeze-thaw cycles. |
| Variability in Sample Preparation | Use an internal standard, preferably an isotopically labeled version of 4-Androstene-3,6,17-trione, to correct for variations in extraction efficiency and matrix effects.[4][5] Ensure consistent and precise execution of the extraction protocol. |
| Instrumental Instability | For HPLC/LC-MS, check for pressure fluctuations, leaks in the system, and detector instability.[14][15][16] For GC-MS, ensure consistent derivatization and injection volumes. |
Issue 2: Unexpected Peaks or Interferences in Chromatograms
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Optimize the sample preparation method to improve the removal of interfering substances. Solid-Phase Extraction (SPE) is particularly effective at reducing matrix effects.[13] |
| Co-elution of Metabolites or Isomers | Adjust the chromatographic conditions (e.g., mobile phase composition, gradient profile, column temperature) to improve the separation of the analyte from its metabolites and other endogenous steroids.[17] |
| Contamination | Use high-purity solvents and reagents.[14] Clean the injection system and column regularly. Run blank samples to identify the source of contamination.[14] |
| Ghost Peaks | Ghost peaks can result from carryover from previous injections or contamination in the mobile phase or sample.[14] Implement a thorough wash step after each injection, especially for high-concentration samples.[14] |
Issue 3: Low Signal or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization (LC-MS/MS) | Optimize the mass spectrometer source parameters (e.g., gas flows, temperatures, voltages) for 4-Androstene-3,6,17-trione. |
| Inefficient Derivatization (GC-MS) | Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations. Trimethylsilyl (B98337) (TMS) derivatives are commonly used for GC-MS analysis of steroids.[1] |
| Sample Loss During Preparation | Evaluate the recovery of your extraction method. Consider using a different extraction technique if recovery is low. |
| Detector Issues | For HPLC with UV detection, ensure the detector lamp is stable and the wavelength is set correctly. For mass spectrometers, ensure the detector is functioning optimally and has been recently calibrated. |
Experimental Protocols
General Workflow for 4-Androstene-3,6,17-trione Analysis
Caption: General experimental workflow for 4-Androstene-3,6,17-trione analysis.
Detailed Methodologies
1. LC-MS/MS Method for 4-Androstene-3,6,17-trione in Human Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma, add 50 µL of an internal standard solution (e.g., isotopically labeled 4-Androstene-3,6,17-trione in methanol).[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of HPLC-grade water.[4]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the steroids from the cartridge with 1 mL of ethyl acetate.[4]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
2. GC-MS Method for 4-Androstene-3,6,17-trione in Urine
-
Enzymatic Hydrolysis:
-
To 2 mL of urine, add a buffer and β-glucuronidase to deconjugate the steroid metabolites.
-
Incubate at an appropriate temperature (e.g., 55°C) for a specified time (e.g., 1-3 hours).
-
-
Extraction:
-
Perform liquid-liquid extraction with a suitable organic solvent like diethyl ether.[11]
-
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent (e.g., a mixture of MSTFA/NH4I/ethanethiol) to form trimethylsilyl (TMS) derivatives.[8]
-
Heat the sample to ensure complete derivatization.
-
-
GC-MS Analysis:
3. Immunoassay (ELISA) Protocol for 4-Androstene-3,6,17-trione
Note: Specific protocols will vary by manufacturer. This is a general outline of a competitive ELISA.
-
Sample Preparation:
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 4-Androstene-3,6,17-trione to each well.
-
Incubate the plate to allow for competitive binding between the sample/standard and the enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution, which will react with the enzyme to produce a color change.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
The concentration of 4-Androstene-3,6,17-trione in the samples is inversely proportional to the color intensity.
-
Calculate the concentrations based on a standard curve generated from the known standards.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for 4-Androstene-3,6,17-trione assay issues.
References
- 1. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 2. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wada-ama.org [wada-ama.org]
- 11. GC/MS Analysis of 17-Trione and Its Metabolites in Urine [hotweek.com]
- 12. Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sterlitech.com [sterlitech.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
Addressing variability in 4-Androstene-3,6,17-trione assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Androstene-3,6,17-trione assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying 4-Androstene-3,6,17-trione?
The most common and robust methods for the quantification of 4-Androstene-3,6,17-trione are chromatographic techniques coupled with mass spectrometry.[1] These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and powerful technique for analyzing anabolic steroids.[1] It often requires derivatization of the steroid before analysis.[1][2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[4][5]
Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), can also be used, but they may be susceptible to cross-reactivity with structurally similar steroids.[6][7]
Q2: What are the known metabolites of 4-Androstene-3,6,17-trione that might interfere with my assay?
Following administration, 4-Androstene-3,6,17-trione is metabolized into several compounds that can be detected in urine.[3][8][9] The major metabolites include:
-
Androst-4-ene-6α,17β-diol-3-one[3]
-
6α-hydroxyandrostenedione (6α-OH-AD)[10]
-
6α-hydroxytestosterone (6α-OH-T)[10]
It is crucial to be aware of these metabolites as they can potentially cross-react in immunoassays or co-elute in chromatographic methods if the separation is not optimized.
Q3: Can 4-Androstene-3,6,17-trione be formed in situ in a sample, leading to false-positive results?
Yes, under certain conditions, 4-Androstene-3,6,17-trione (also known as 6-oxo) can be formed in situ from the transformation of endogenous steroids like DHEA, particularly in the presence of microbial contamination.[10] This can lead to the detection of 6-oxo in a urine sample without the presence of its major metabolites, which would be expected after administration.[10] Therefore, careful sample handling and storage are critical to prevent microbial growth. The World Anti-Doping Agency (WADA) recommends caution when 6-oxo is detected in the absence of its glucuronidated metabolites.[10]
Q4: How should I prepare my samples for 4-Androstene-3,6,17-trione analysis?
Sample preparation is a critical step to remove interferences and concentrate the analyte. Common methods for steroid analysis from biological matrices like serum, plasma, or urine include:
-
Liquid-Liquid Extraction (LLE): A traditional method using organic solvents like diethyl ether to extract the steroids.[11]
-
Solid-Phase Extraction (SPE): A more modern and robust method that effectively removes phospholipids and other matrix interferences, leading to cleaner extracts and reduced ion suppression in mass spectrometry.[4][12][13] C18 cartridges are commonly used for steroid extraction.[4][13]
-
Protein Precipitation: A simpler method often used for plasma or serum samples, where a solvent like acetonitrile is used to precipitate proteins before analysis.[4]
The choice of method will depend on the sample matrix, the analytical technique being used, and the required level of sensitivity.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Collection and Handling | Ensure standardized sample collection protocols, especially regarding the timing of collection, as many steroid hormones exhibit circadian rhythms.[5] Use certified hormone-free collection materials to avoid external contamination.[5] |
| Improper Sample Storage | Store samples at appropriate temperatures (e.g., -80°C for long-term storage) to prevent degradation. Steroid hormones are generally stable in serum, plasma, and saliva under proper storage conditions.[7] Avoid repeated freeze-thaw cycles. |
| Variability in Sample Preparation | Use an internal standard, preferably an isotopically labeled version of 4-Androstene-3,6,17-trione, to correct for variations in extraction efficiency and matrix effects.[4][5] Ensure consistent and precise execution of the extraction protocol. |
| Instrumental Instability | For HPLC/LC-MS, check for pressure fluctuations, leaks in the system, and detector instability.[14][15][16] For GC-MS, ensure consistent derivatization and injection volumes. |
Issue 2: Unexpected Peaks or Interferences in Chromatograms
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Optimize the sample preparation method to improve the removal of interfering substances. Solid-Phase Extraction (SPE) is particularly effective at reducing matrix effects.[13] |
| Co-elution of Metabolites or Isomers | Adjust the chromatographic conditions (e.g., mobile phase composition, gradient profile, column temperature) to improve the separation of the analyte from its metabolites and other endogenous steroids.[17] |
| Contamination | Use high-purity solvents and reagents.[14] Clean the injection system and column regularly. Run blank samples to identify the source of contamination.[14] |
| Ghost Peaks | Ghost peaks can result from carryover from previous injections or contamination in the mobile phase or sample.[14] Implement a thorough wash step after each injection, especially for high-concentration samples.[14] |
Issue 3: Low Signal or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization (LC-MS/MS) | Optimize the mass spectrometer source parameters (e.g., gas flows, temperatures, voltages) for 4-Androstene-3,6,17-trione. |
| Inefficient Derivatization (GC-MS) | Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations. Trimethylsilyl (TMS) derivatives are commonly used for GC-MS analysis of steroids.[1] |
| Sample Loss During Preparation | Evaluate the recovery of your extraction method. Consider using a different extraction technique if recovery is low. |
| Detector Issues | For HPLC with UV detection, ensure the detector lamp is stable and the wavelength is set correctly. For mass spectrometers, ensure the detector is functioning optimally and has been recently calibrated. |
Experimental Protocols
General Workflow for 4-Androstene-3,6,17-trione Analysis
Caption: General experimental workflow for 4-Androstene-3,6,17-trione analysis.
Detailed Methodologies
1. LC-MS/MS Method for 4-Androstene-3,6,17-trione in Human Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma, add 50 µL of an internal standard solution (e.g., isotopically labeled 4-Androstene-3,6,17-trione in methanol).[4]
-
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
2. GC-MS Method for 4-Androstene-3,6,17-trione in Urine
-
Enzymatic Hydrolysis:
-
To 2 mL of urine, add a buffer and β-glucuronidase to deconjugate the steroid metabolites.
-
Incubate at an appropriate temperature (e.g., 55°C) for a specified time (e.g., 1-3 hours).
-
-
Extraction:
-
Perform liquid-liquid extraction with a suitable organic solvent like diethyl ether.[11]
-
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent (e.g., a mixture of MSTFA/NH4I/ethanethiol) to form trimethylsilyl (TMS) derivatives.[8]
-
Heat the sample to ensure complete derivatization.
-
-
GC-MS Analysis:
3. Immunoassay (ELISA) Protocol for 4-Androstene-3,6,17-trione
Note: Specific protocols will vary by manufacturer. This is a general outline of a competitive ELISA.
-
Sample Preparation:
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 4-Androstene-3,6,17-trione to each well.
-
Incubate the plate to allow for competitive binding between the sample/standard and the enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution, which will react with the enzyme to produce a color change.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
The concentration of 4-Androstene-3,6,17-trione in the samples is inversely proportional to the color intensity.
-
Calculate the concentrations based on a standard curve generated from the known standards.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for 4-Androstene-3,6,17-trione assay issues.
References
- 1. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 2. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wada-ama.org [wada-ama.org]
- 11. GC/MS Analysis of 17-Trione and Its Metabolites in Urine [hotweek.com]
- 12. Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sterlitech.com [sterlitech.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
Validation & Comparative
No Information Available for DB12055 to Generate a Comparison Guide
Despite a comprehensive search for the compound "DB12055," no information regarding its identity, mechanism of action, or any associated experimental data could be located. As a result, the requested comparison guide with other aromatase inhibitors cannot be created.
Initial and subsequent searches for "this compound" across various scientific and drug databases did not yield any relevant results. There is no publicly available information to suggest that this compound is a recognized aromatase inhibitor or, indeed, any form of therapeutic agent. The identifier "this compound" may correspond to an internal research compound that is not yet disclosed in public literature, a misnomer, or an incorrect designation.
Aromatase inhibitors are a well-established class of drugs used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. They function by blocking the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens. The most common and well-documented aromatase inhibitors include:
-
Anastrozole
-
Letrozole
-
Exemestane
A detailed comparison of these established aromatase inhibitors could be provided, including their efficacy, pharmacokinetic profiles, and side effects, supported by extensive clinical data. This would involve summarizing key findings from comparative trials and presenting the information in the requested format with tables and diagrams.
However, without any data on this compound, a comparative analysis is impossible. Should information on this compound become publicly available, or if a different compound is of interest, a comprehensive comparison guide can be developed.
No Information Available for DB12055 to Generate a Comparison Guide
Despite a comprehensive search for the compound "DB12055," no information regarding its identity, mechanism of action, or any associated experimental data could be located. As a result, the requested comparison guide with other aromatase inhibitors cannot be created.
Initial and subsequent searches for "this compound" across various scientific and drug databases did not yield any relevant results. There is no publicly available information to suggest that this compound is a recognized aromatase inhibitor or, indeed, any form of therapeutic agent. The identifier "this compound" may correspond to an internal research compound that is not yet disclosed in public literature, a misnomer, or an incorrect designation.
Aromatase inhibitors are a well-established class of drugs used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. They function by blocking the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens. The most common and well-documented aromatase inhibitors include:
-
Anastrozole
-
Letrozole
-
Exemestane
A detailed comparison of these established aromatase inhibitors could be provided, including their efficacy, pharmacokinetic profiles, and side effects, supported by extensive clinical data. This would involve summarizing key findings from comparative trials and presenting the information in the requested format with tables and diagrams.
However, without any data on this compound, a comparative analysis is impossible. Should information on this compound become publicly available, or if a different compound is of interest, a comprehensive comparison guide can be developed.
Comparative Analysis of the Anti-Tumor Efficacy of DB12055 (DB-67/AR-67)
A Guide for Researchers and Drug Development Professionals
Note: The compound referred to as DB12055 in this guide is identified through available scientific literature as DB-67, also known as AR-67. This document will use these designations interchangeably, with the understanding that they refer to the same chemical entity: 7-tert-Butyldimethylsilyl-10-hydroxy-camptothecin, a silicon-containing analog of camptothecin (B557342) (silatecan).
Introduction
This compound (DB-67/AR-67) is a third-generation, semi-synthetic camptothecin analog that has demonstrated promising anti-tumor activity in preclinical and early-phase clinical studies.[1][2] Like other camptothecin derivatives, its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[2][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis.[3] This guide provides a comparative overview of the anti-tumor effects of this compound against established alternatives, supported by experimental data and detailed protocols.
In Vitro Anti-Tumor Activity
The cytotoxic potential of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these assessments.
Comparative Cytotoxicity Data (IC50 Values)
| Cell Line | Cancer Type | This compound (DB-67/AR-67) IC50 | Topotecan (B1662842) IC50 | Irinotecan (SN-38) IC50 |
| A549 | Non-Small Cell Lung Cancer | Resistant (Specific value not provided)[4] | 3.16 µM[5] | - |
| H460 | Non-Small Cell Lung Cancer | More sensitive than A549 (Specific value not provided)[4] | 7.1 µM (Topotecan-resistant subline)[5] | - |
| D54-MG | Glioblastoma | Potent (Concentration for radiosensitization 10-fold lower than camptothecin)[6][7] | - | - |
| T-98G | Glioblastoma | Potent (Concentration for radiosensitization 10-fold lower than camptothecin)[6][7] | - | - |
| HT29 | Colon Cancer | - | - | 3 nM[8] |
| HCT116 | Colon Cancer | - | - | >300 nM[8] |
Note: SN-38 is the active metabolite of irinotecan.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been assessed in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.
Comparative In Vivo Efficacy Data
| Cancer Model | Treatment Group | Dosing Schedule | Primary Outcome | Reference |
| Glioblastoma Xenograft | This compound (AR-67) | 7.5 mg/m² IV, daily for 5 days every 21 days | 6-month Progression-Free Survival (PFS) in 20% of patients (bevacizumab-naive) | Phase II Clinical Trial |
| Glioblastoma Xenograft | Topotecan (nanoliposomal) | Biweekly IV injections for 3 weeks | Delayed tumor growth and extended survival compared to free topotecan | [9] |
| Colon Cancer Xenograft | Irinotecan | 15 mg/kg every 3 days for 24 days | Reduced average tumor volume to 691 mm³ (vs. 3363 mm³ in vehicle) | [10] |
| Colon Cancer Xenograft | Irinotecan + Everolimus | 28 days | 64% Tumor Growth Inhibition (TGI) in HT29 xenografts | [8] |
Mechanism of Action: Topoisomerase I Inhibition
This compound, as a camptothecin analog, targets the nuclear enzyme topoisomerase I (Topo I). The binding of this compound to the Topo I-DNA complex prevents the re-ligation of the single-strand break created by the enzyme. This stabilized "cleavable complex" interferes with the moving replication fork during DNA synthesis, leading to the formation of irreversible double-strand DNA breaks and subsequent cell death.
Caption: Mechanism of this compound-induced apoptosis via Topoisomerase I inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Caption: Workflow for determining in vitro cytotoxicity using the MTS assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, topotecan, or irinotecan. A set of wells with untreated cells serves as a control.
-
Incubation: The plates are incubated for 72 hours under the same conditions.[11]
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[12]
-
Final Incubation and Absorbance Reading: The plates are incubated for an additional 1-4 hours, during which viable cells metabolize the MTS into a formazan (B1609692) product, resulting in a color change. The absorbance is then measured at 490 nm using a microplate reader.[12]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration.
Western Blot for Topoisomerase I Levels
This technique is used to detect and quantify the levels of topoisomerase I protein in cell lysates.
Caption: Workflow for Western blot analysis of Topoisomerase I protein levels.
Detailed Steps:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified duration. Following treatment, cells are harvested and lysed to extract total protein. The protein concentration is determined using a standard assay.[13]
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.[14]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is incubated in a blocking solution to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for topoisomerase I.[13]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager.[14]
-
Analysis: The intensity of the bands corresponding to topoisomerase I is quantified and normalized to a loading control (e.g., β-actin) to compare protein levels between different treatment groups.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for evaluating in vivo anti-tumor efficacy using a xenograft model.
Detailed Steps:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (width² x length)/2.
-
Treatment: Once tumors reach the desired size, mice are randomized into different groups and treated with this compound, a comparator drug, or a vehicle control according to a specific dosing schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the effectiveness of the treatment.
Conclusion
This compound (DB-67/AR-67) demonstrates significant anti-tumor activity both in vitro and in vivo, consistent with its mechanism as a topoisomerase I inhibitor. Its potency against certain cancer cell lines and its efficacy in preclinical models, including those for challenging cancers like glioblastoma, highlight its potential as a valuable therapeutic agent. Further comparative studies with more extensive cancer cell line panels and in various xenograft models are warranted to fully elucidate its therapeutic window and potential clinical applications relative to existing topoisomerase I inhibitors like topotecan and irinotecan. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Topotecan can compensate for protracted radiation treatment time effects in high grade glioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. The effect of DB-67, a lipophilic camptothecin derivative, on topoisomerase I levels in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Silatecan DB-67 is a novel DNA topoisomerase I-targeted radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 9. Investigation of intravenous delivery of nanoliposomal topotecan for activity against orthotopic glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. inspiralis.com [inspiralis.com]
- 14. TOP1 Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of the Anti-Tumor Efficacy of DB12055 (DB-67/AR-67)
A Guide for Researchers and Drug Development Professionals
Note: The compound referred to as DB12055 in this guide is identified through available scientific literature as DB-67, also known as AR-67. This document will use these designations interchangeably, with the understanding that they refer to the same chemical entity: 7-tert-Butyldimethylsilyl-10-hydroxy-camptothecin, a silicon-containing analog of camptothecin (silatecan).
Introduction
This compound (DB-67/AR-67) is a third-generation, semi-synthetic camptothecin analog that has demonstrated promising anti-tumor activity in preclinical and early-phase clinical studies.[1][2] Like other camptothecin derivatives, its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[2][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis.[3] This guide provides a comparative overview of the anti-tumor effects of this compound against established alternatives, supported by experimental data and detailed protocols.
In Vitro Anti-Tumor Activity
The cytotoxic potential of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these assessments.
Comparative Cytotoxicity Data (IC50 Values)
| Cell Line | Cancer Type | This compound (DB-67/AR-67) IC50 | Topotecan IC50 | Irinotecan (SN-38) IC50 |
| A549 | Non-Small Cell Lung Cancer | Resistant (Specific value not provided)[4] | 3.16 µM[5] | - |
| H460 | Non-Small Cell Lung Cancer | More sensitive than A549 (Specific value not provided)[4] | 7.1 µM (Topotecan-resistant subline)[5] | - |
| D54-MG | Glioblastoma | Potent (Concentration for radiosensitization 10-fold lower than camptothecin)[6][7] | - | - |
| T-98G | Glioblastoma | Potent (Concentration for radiosensitization 10-fold lower than camptothecin)[6][7] | - | - |
| HT29 | Colon Cancer | - | - | 3 nM[8] |
| HCT116 | Colon Cancer | - | - | >300 nM[8] |
Note: SN-38 is the active metabolite of irinotecan.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been assessed in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.
Comparative In Vivo Efficacy Data
| Cancer Model | Treatment Group | Dosing Schedule | Primary Outcome | Reference |
| Glioblastoma Xenograft | This compound (AR-67) | 7.5 mg/m² IV, daily for 5 days every 21 days | 6-month Progression-Free Survival (PFS) in 20% of patients (bevacizumab-naive) | Phase II Clinical Trial |
| Glioblastoma Xenograft | Topotecan (nanoliposomal) | Biweekly IV injections for 3 weeks | Delayed tumor growth and extended survival compared to free topotecan | [9] |
| Colon Cancer Xenograft | Irinotecan | 15 mg/kg every 3 days for 24 days | Reduced average tumor volume to 691 mm³ (vs. 3363 mm³ in vehicle) | [10] |
| Colon Cancer Xenograft | Irinotecan + Everolimus | 28 days | 64% Tumor Growth Inhibition (TGI) in HT29 xenografts | [8] |
Mechanism of Action: Topoisomerase I Inhibition
This compound, as a camptothecin analog, targets the nuclear enzyme topoisomerase I (Topo I). The binding of this compound to the Topo I-DNA complex prevents the re-ligation of the single-strand break created by the enzyme. This stabilized "cleavable complex" interferes with the moving replication fork during DNA synthesis, leading to the formation of irreversible double-strand DNA breaks and subsequent cell death.
Caption: Mechanism of this compound-induced apoptosis via Topoisomerase I inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Caption: Workflow for determining in vitro cytotoxicity using the MTS assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, topotecan, or irinotecan. A set of wells with untreated cells serves as a control.
-
Incubation: The plates are incubated for 72 hours under the same conditions.[11]
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[12]
-
Final Incubation and Absorbance Reading: The plates are incubated for an additional 1-4 hours, during which viable cells metabolize the MTS into a formazan product, resulting in a color change. The absorbance is then measured at 490 nm using a microplate reader.[12]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration.
Western Blot for Topoisomerase I Levels
This technique is used to detect and quantify the levels of topoisomerase I protein in cell lysates.
Caption: Workflow for Western blot analysis of Topoisomerase I protein levels.
Detailed Steps:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified duration. Following treatment, cells are harvested and lysed to extract total protein. The protein concentration is determined using a standard assay.[13]
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.[14]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is incubated in a blocking solution to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for topoisomerase I.[13]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager.[14]
-
Analysis: The intensity of the bands corresponding to topoisomerase I is quantified and normalized to a loading control (e.g., β-actin) to compare protein levels between different treatment groups.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for evaluating in vivo anti-tumor efficacy using a xenograft model.
Detailed Steps:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (width² x length)/2.
-
Treatment: Once tumors reach the desired size, mice are randomized into different groups and treated with this compound, a comparator drug, or a vehicle control according to a specific dosing schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the effectiveness of the treatment.
Conclusion
This compound (DB-67/AR-67) demonstrates significant anti-tumor activity both in vitro and in vivo, consistent with its mechanism as a topoisomerase I inhibitor. Its potency against certain cancer cell lines and its efficacy in preclinical models, including those for challenging cancers like glioblastoma, highlight its potential as a valuable therapeutic agent. Further comparative studies with more extensive cancer cell line panels and in various xenograft models are warranted to fully elucidate its therapeutic window and potential clinical applications relative to existing topoisomerase I inhibitors like topotecan and irinotecan. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Topotecan can compensate for protracted radiation treatment time effects in high grade glioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. The effect of DB-67, a lipophilic camptothecin derivative, on topoisomerase I levels in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Silatecan DB-67 is a novel DNA topoisomerase I-targeted radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 9. Investigation of intravenous delivery of nanoliposomal topotecan for activity against orthotopic glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. inspiralis.com [inspiralis.com]
- 14. TOP1 Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Enzymatic Cross-Reactivity of 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic interactions of 4-androstene-3,6,17-trione, a compound known for its potent aromatase inhibition. Understanding the cross-reactivity of this molecule with other enzymes is crucial for assessing its specificity and potential off-target effects in drug development and research applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway affected.
Introduction
4-Androstene-3,6,17-trione, also known as 6-oxo, is a steroidal compound recognized as a powerful and irreversible inhibitor of aromatase (CYP19A1), the key enzyme responsible for converting androgens to estrogens.[1][2] Its mechanism of action involves permanently binding to and inactivating aromatase, thereby blocking estrogen biosynthesis.[1] This property has led to its investigation for modulating the testosterone-to-estrogen ratio.[3] While its primary target is well-established, its interaction with other steroidogenic enzymes is less characterized. This guide explores the known cross-reactivity of 4-androstene-3,6,17-trione with other key enzymes in steroid metabolism.
Quantitative Data on Enzyme Interactions
The primary enzymatic interaction of 4-androstene-3,6,17-trione is with aromatase, for which it acts as a suicide inhibitor. Evidence also suggests a potential interaction with 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).
| Enzyme | Common Name | Substrate(s) | Product(s) | Interaction with 4-Androstene-3,6,17-trione | Quantitative Data (Ki, IC50) |
| CYP19A1 | Aromatase | Androstenedione, Testosterone | Estrone, Estradiol | Irreversible (Suicide) Inhibition | Apparent Ki: 0.43 µM[4] |
| SRD5A | 5α-reductase | Testosterone | Dihydrotestosterone (DHT) | Potential Substrate/Inhibitor | No direct inhibition data found for 4-androstene-3,6,17-trione. However, its 3β-reduction is prevented by a 5α-reductase inhibitor.[5] A related compound, 4-hydroxy-4-androstene-3,17-dione, is a weak inhibitor (IC50: 15-29 µM). |
Signaling Pathway and Mechanism of Action
4-Androstene-3,6,17-trione's primary effect is on the final step of estrogen synthesis. By inhibiting aromatase, it prevents the conversion of androgens into estrogens, leading to an increase in the testosterone-to-estradiol ratio.
Caption: Inhibition of Aromatase by 4-Androstene-3,6,17-trione.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings on enzyme inhibition. Below are summarized protocols for key assays.
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay determines the inhibitory potential of a compound on aromatase activity by measuring the conversion of a radiolabeled androgen to estrogen.
Workflow:
Caption: Workflow for Aromatase Inhibition Assay.
Methodology:
-
Enzyme Source: Human placental microsomes are prepared as the source of aromatase.
-
Reaction Mixture: A typical reaction mixture includes the microsomal preparation, a NADPH-generating system (as a cofactor), and the test compound (4-androstene-3,6,17-trione) at various concentrations.
-
Substrate: The reaction is initiated by adding a radiolabeled substrate, typically [1β-³H]-androstenedione.
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., chloroform).
-
Product Measurement: The amount of tritiated water (³H₂O) released into the aqueous phase, which is proportional to the amount of estrogen formed, is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory concentration (IC50) or inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations.
5α-Reductase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the conversion of testosterone to dihydrotestosterone (DHT).
Workflow:
Caption: Workflow for 5α-Reductase Inhibition Assay.
Methodology:
-
Enzyme Source: Microsomes from prostate tissue (e.g., rat or human) or recombinant human 5α-reductase isozymes are used.
-
Reaction Mixture: The enzyme preparation is incubated with a NADPH-generating system and the test compound.
-
Substrate: Radiolabeled testosterone (e.g., [¹⁴C]-testosterone) is added to start the reaction.
-
Incubation: The reaction is carried out at 37°C.
-
Steroid Extraction: The reaction is terminated, and steroids are extracted using an organic solvent like ethyl acetate.
-
Separation and Quantification: The substrate (testosterone) and the product (DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of each is quantified by measuring radioactivity.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Discussion and Conclusion
The available evidence strongly supports that 4-androstene-3,6,17-trione is a potent and specific inhibitor of aromatase. Its irreversible binding to the enzyme makes it a powerful tool for studying estrogen deprivation.
The cross-reactivity with 5α-reductase is an area that warrants further investigation. The finding that a 5α-reductase inhibitor prevents the 3β-reduction of 4-androstene-3,6,17-trione suggests that it may be a substrate for this enzyme.[5] Direct studies to determine if 4-androstene-3,6,17-trione can inhibit the conversion of testosterone to DHT are needed to fully characterize its interaction with 5α-reductase.
Currently, there is a lack of published data on the cross-reactivity of 4-androstene-3,6,17-trione with other key steroidogenic enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). Future studies should aim to profile the inhibitory activity of this compound against a broader panel of steroidogenic enzymes to provide a more complete understanding of its pharmacological profile.
References
- 1. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidogenic Enzyme Inhibitors and Hormone Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effects of an aromatase inhibitor on 5 alpha-reductase activity in human hypertrophic prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Cross-Reactivity of 4-Androstene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic interactions of 4-androstene-3,6,17-trione, a compound known for its potent aromatase inhibition. Understanding the cross-reactivity of this molecule with other enzymes is crucial for assessing its specificity and potential off-target effects in drug development and research applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway affected.
Introduction
4-Androstene-3,6,17-trione, also known as 6-oxo, is a steroidal compound recognized as a powerful and irreversible inhibitor of aromatase (CYP19A1), the key enzyme responsible for converting androgens to estrogens.[1][2] Its mechanism of action involves permanently binding to and inactivating aromatase, thereby blocking estrogen biosynthesis.[1] This property has led to its investigation for modulating the testosterone-to-estrogen ratio.[3] While its primary target is well-established, its interaction with other steroidogenic enzymes is less characterized. This guide explores the known cross-reactivity of 4-androstene-3,6,17-trione with other key enzymes in steroid metabolism.
Quantitative Data on Enzyme Interactions
The primary enzymatic interaction of 4-androstene-3,6,17-trione is with aromatase, for which it acts as a suicide inhibitor. Evidence also suggests a potential interaction with 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).
| Enzyme | Common Name | Substrate(s) | Product(s) | Interaction with 4-Androstene-3,6,17-trione | Quantitative Data (Ki, IC50) |
| CYP19A1 | Aromatase | Androstenedione, Testosterone | Estrone, Estradiol | Irreversible (Suicide) Inhibition | Apparent Ki: 0.43 µM[4] |
| SRD5A | 5α-reductase | Testosterone | Dihydrotestosterone (DHT) | Potential Substrate/Inhibitor | No direct inhibition data found for 4-androstene-3,6,17-trione. However, its 3β-reduction is prevented by a 5α-reductase inhibitor.[5] A related compound, 4-hydroxy-4-androstene-3,17-dione, is a weak inhibitor (IC50: 15-29 µM). |
Signaling Pathway and Mechanism of Action
4-Androstene-3,6,17-trione's primary effect is on the final step of estrogen synthesis. By inhibiting aromatase, it prevents the conversion of androgens into estrogens, leading to an increase in the testosterone-to-estradiol ratio.
Caption: Inhibition of Aromatase by 4-Androstene-3,6,17-trione.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings on enzyme inhibition. Below are summarized protocols for key assays.
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay determines the inhibitory potential of a compound on aromatase activity by measuring the conversion of a radiolabeled androgen to estrogen.
Workflow:
Caption: Workflow for Aromatase Inhibition Assay.
Methodology:
-
Enzyme Source: Human placental microsomes are prepared as the source of aromatase.
-
Reaction Mixture: A typical reaction mixture includes the microsomal preparation, a NADPH-generating system (as a cofactor), and the test compound (4-androstene-3,6,17-trione) at various concentrations.
-
Substrate: The reaction is initiated by adding a radiolabeled substrate, typically [1β-³H]-androstenedione.
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., chloroform).
-
Product Measurement: The amount of tritiated water (³H₂O) released into the aqueous phase, which is proportional to the amount of estrogen formed, is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory concentration (IC50) or inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor concentrations.
5α-Reductase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the conversion of testosterone to dihydrotestosterone (DHT).
Workflow:
Caption: Workflow for 5α-Reductase Inhibition Assay.
Methodology:
-
Enzyme Source: Microsomes from prostate tissue (e.g., rat or human) or recombinant human 5α-reductase isozymes are used.
-
Reaction Mixture: The enzyme preparation is incubated with a NADPH-generating system and the test compound.
-
Substrate: Radiolabeled testosterone (e.g., [¹⁴C]-testosterone) is added to start the reaction.
-
Incubation: The reaction is carried out at 37°C.
-
Steroid Extraction: The reaction is terminated, and steroids are extracted using an organic solvent like ethyl acetate.
-
Separation and Quantification: The substrate (testosterone) and the product (DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of each is quantified by measuring radioactivity.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Discussion and Conclusion
The available evidence strongly supports that 4-androstene-3,6,17-trione is a potent and specific inhibitor of aromatase. Its irreversible binding to the enzyme makes it a powerful tool for studying estrogen deprivation.
The cross-reactivity with 5α-reductase is an area that warrants further investigation. The finding that a 5α-reductase inhibitor prevents the 3β-reduction of 4-androstene-3,6,17-trione suggests that it may be a substrate for this enzyme.[5] Direct studies to determine if 4-androstene-3,6,17-trione can inhibit the conversion of testosterone to DHT are needed to fully characterize its interaction with 5α-reductase.
Currently, there is a lack of published data on the cross-reactivity of 4-androstene-3,6,17-trione with other key steroidogenic enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). Future studies should aim to profile the inhibitory activity of this compound against a broader panel of steroidogenic enzymes to provide a more complete understanding of its pharmacological profile.
References
- 1. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidogenic Enzyme Inhibitors and Hormone Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effects of an aromatase inhibitor on 5 alpha-reductase activity in human hypertrophic prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of 4-Androstene-3,6,17-trione's Mechanism: A Comparative Guide for Researchers
This guide provides an objective comparison of 4-Androstene-3,6,17-trione's (also known as 6-OXO or 4-AT) performance against other alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent validation of its mechanism of action as a potent aromatase inhibitor.
Mechanism of Action: Aromatase Inhibition
4-Androstene-3,6,17-trione is recognized as a potent, irreversible, mechanism-based inhibitor of the aromatase enzyme.[1][2] Aromatase is responsible for the conversion of androgens, such as testosterone (B1683101), into estrogens, like estradiol.[3] By irreversibly binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks this conversion.[1] This leads to a decrease in estrogen levels, which in turn signals the pituitary gland to increase the production of luteinizing hormone (LH).[2] Elevated LH levels then stimulate the testes to produce more testosterone.[1]
This proposed mechanism of action is visualized in the following signaling pathway:
Caption: Signaling Pathway of Aromatase Inhibition by 4-Androstene-3,6,17-trione.
Clinical Evidence for 4-Androstene-3,6,17-trione
A key human study on 4-Androstene-3,6,17-trione was conducted at Baylor University on resistance-trained males over an eight-week period.[4] This study, while providing valuable data, has been noted for its lack of a control group and for being partly funded by commercial producers of the supplement, highlighting the need for further independent validation.[1]
Summary of Quantitative Data from the Baylor University Study
| Hormone/Marker | 300 mg/day Dose Group (Change from Baseline) | 600 mg/day Dose Group (Change from Baseline) |
| Free Testosterone | +90% | +84% |
| Dihydrotestosterone (DHT) | +192% | +265% |
| Free Testosterone / Estradiol Ratio | +53% | +67% |
| Estrone | +22% | +52% |
Data sourced from a study on resistance-trained males over eight weeks.[4][5][6]
Comparative Alternatives to 4-Androstene-3,6,17-trione
Several other compounds are utilized for their aromatase-inhibiting properties, primarily in clinical settings. These include steroidal inhibitors like Formestane and non-steroidal inhibitors such as Anastrozole and Letrozole.
Anastrozole: A Non-Steroidal Aromatase Inhibitor
Anastrozole is a potent and selective non-steroidal aromatase inhibitor.[7] Studies in men, particularly elderly men or those undergoing testosterone therapy, have demonstrated its effects on hormone levels.
Summary of Quantitative Data for Anastrozole in Men
| Hormone | Dosage | Change from Baseline | Study Population |
| Total Testosterone | 1 mg daily | +66% | Elderly men with low testosterone |
| Bioavailable Testosterone | 1 mg daily | +109% | Elderly men with low testosterone |
| Estradiol | 1 mg daily | -35% | Elderly men with low testosterone |
Data from a 12-week study in elderly men with low or borderline-low serum testosterone.[8]
Experimental Protocols
Clinical Trial Protocol: The Baylor University Study
The following provides a detailed methodology for the key clinical study on 4-Androstene-3,6,17-trione.
Objective: To determine the effects of 4-Androstene-3,6,17-trione supplementation on body composition, serum hormone profiles, and clinical safety markers in resistance-trained males.[5]
Study Design: A randomized, double-blind study with two dosage groups.[7]
Participants: Sixteen healthy, resistance-trained males.[4][9]
Supplementation Protocol:
-
Group 1: 300 mg of 4-Androstene-3,6,17-trione daily for eight weeks.[5]
-
Group 2: 600 mg of 4-Androstene-3,6,17-trione daily for eight weeks.[5]
-
A three-week washout period followed the supplementation phase.[5]
Data Collection:
-
Blood and urine samples were collected at weeks 0, 1, 3, 8, and 11.[5]
-
Serum hormone analysis included total testosterone, free testosterone, DHT, estradiol, estriol, estrone, SHBG, LH, and FSH.[5]
-
Clinical chemistry markers were also analyzed from blood and urine.[5]
-
Body composition was assessed.[5]
Statistical Analysis: Data were analyzed using a two-way MANOVA.[5]
The workflow for a typical clinical trial of this nature is illustrated below:
Caption: Generalized workflow for a clinical trial investigating an oral supplement.
In Vitro Aromatase Inhibition Assay Protocol
Independent validation of the mechanism of action often involves in vitro assays. The following is a generalized protocol for assessing aromatase inhibition.
Objective: To determine the inhibitory potential and kinetics of a test compound on aromatase enzyme activity.
Materials:
-
Human placental microsomes (as a source of aromatase).[3]
-
[1β-³H]-Androstenedione (as a substrate).[3]
-
Test compound (e.g., 4-Androstene-3,6,17-trione).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing human placental microsomes, the NADPH regenerating system, and phosphate buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding [1β-³H]-Androstenedione.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., cold chloroform).
-
Extract the aqueous phase containing the released ³H₂O.
-
Quantify the amount of ³H₂O using liquid scintillation counting. The amount of ³H₂O is proportional to the aromatase activity.
-
Calculate the percentage of inhibition at each concentration of the test compound.
-
Determine the IC₅₀ value and, through kinetic studies (e.g., Lineweaver-Burk plots), the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, irreversible).[10]
Conclusion on Independent Validation
In comparison, pharmaceutical aromatase inhibitors like Anastrozole have undergone extensive clinical evaluation, providing a more robust dataset on their hormonal effects in various male populations. For research and drug development professionals, while 4-Androstene-3,6,17-trione presents an interesting case of a nutritional supplement with a potent biochemical mechanism, its clinical validation remains an area requiring further rigorous and independent investigation.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of aromatase inhibition in elderly men with low or borderline-low serum testosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of 4-Androstene-3,6,17-trione's Mechanism: A Comparative Guide for Researchers
This guide provides an objective comparison of 4-Androstene-3,6,17-trione's (also known as 6-OXO or 4-AT) performance against other alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent validation of its mechanism of action as a potent aromatase inhibitor.
Mechanism of Action: Aromatase Inhibition
4-Androstene-3,6,17-trione is recognized as a potent, irreversible, mechanism-based inhibitor of the aromatase enzyme.[1][2] Aromatase is responsible for the conversion of androgens, such as testosterone, into estrogens, like estradiol.[3] By irreversibly binding to and inactivating aromatase, 4-Androstene-3,6,17-trione effectively blocks this conversion.[1] This leads to a decrease in estrogen levels, which in turn signals the pituitary gland to increase the production of luteinizing hormone (LH).[2] Elevated LH levels then stimulate the testes to produce more testosterone.[1]
This proposed mechanism of action is visualized in the following signaling pathway:
Caption: Signaling Pathway of Aromatase Inhibition by 4-Androstene-3,6,17-trione.
Clinical Evidence for 4-Androstene-3,6,17-trione
A key human study on 4-Androstene-3,6,17-trione was conducted at Baylor University on resistance-trained males over an eight-week period.[4] This study, while providing valuable data, has been noted for its lack of a control group and for being partly funded by commercial producers of the supplement, highlighting the need for further independent validation.[1]
Summary of Quantitative Data from the Baylor University Study
| Hormone/Marker | 300 mg/day Dose Group (Change from Baseline) | 600 mg/day Dose Group (Change from Baseline) |
| Free Testosterone | +90% | +84% |
| Dihydrotestosterone (DHT) | +192% | +265% |
| Free Testosterone / Estradiol Ratio | +53% | +67% |
| Estrone | +22% | +52% |
Data sourced from a study on resistance-trained males over eight weeks.[4][5][6]
Comparative Alternatives to 4-Androstene-3,6,17-trione
Several other compounds are utilized for their aromatase-inhibiting properties, primarily in clinical settings. These include steroidal inhibitors like Formestane and non-steroidal inhibitors such as Anastrozole and Letrozole.
Anastrozole: A Non-Steroidal Aromatase Inhibitor
Anastrozole is a potent and selective non-steroidal aromatase inhibitor.[7] Studies in men, particularly elderly men or those undergoing testosterone therapy, have demonstrated its effects on hormone levels.
Summary of Quantitative Data for Anastrozole in Men
| Hormone | Dosage | Change from Baseline | Study Population |
| Total Testosterone | 1 mg daily | +66% | Elderly men with low testosterone |
| Bioavailable Testosterone | 1 mg daily | +109% | Elderly men with low testosterone |
| Estradiol | 1 mg daily | -35% | Elderly men with low testosterone |
Data from a 12-week study in elderly men with low or borderline-low serum testosterone.[8]
Experimental Protocols
Clinical Trial Protocol: The Baylor University Study
The following provides a detailed methodology for the key clinical study on 4-Androstene-3,6,17-trione.
Objective: To determine the effects of 4-Androstene-3,6,17-trione supplementation on body composition, serum hormone profiles, and clinical safety markers in resistance-trained males.[5]
Study Design: A randomized, double-blind study with two dosage groups.[7]
Participants: Sixteen healthy, resistance-trained males.[4][9]
Supplementation Protocol:
-
Group 1: 300 mg of 4-Androstene-3,6,17-trione daily for eight weeks.[5]
-
Group 2: 600 mg of 4-Androstene-3,6,17-trione daily for eight weeks.[5]
-
A three-week washout period followed the supplementation phase.[5]
Data Collection:
-
Blood and urine samples were collected at weeks 0, 1, 3, 8, and 11.[5]
-
Serum hormone analysis included total testosterone, free testosterone, DHT, estradiol, estriol, estrone, SHBG, LH, and FSH.[5]
-
Clinical chemistry markers were also analyzed from blood and urine.[5]
-
Body composition was assessed.[5]
Statistical Analysis: Data were analyzed using a two-way MANOVA.[5]
The workflow for a typical clinical trial of this nature is illustrated below:
Caption: Generalized workflow for a clinical trial investigating an oral supplement.
In Vitro Aromatase Inhibition Assay Protocol
Independent validation of the mechanism of action often involves in vitro assays. The following is a generalized protocol for assessing aromatase inhibition.
Objective: To determine the inhibitory potential and kinetics of a test compound on aromatase enzyme activity.
Materials:
-
Human placental microsomes (as a source of aromatase).[3]
-
[1β-³H]-Androstenedione (as a substrate).[3]
-
Test compound (e.g., 4-Androstene-3,6,17-trione).
-
NADPH regenerating system.
-
Phosphate buffer.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing human placental microsomes, the NADPH regenerating system, and phosphate buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding [1β-³H]-Androstenedione.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., cold chloroform).
-
Extract the aqueous phase containing the released ³H₂O.
-
Quantify the amount of ³H₂O using liquid scintillation counting. The amount of ³H₂O is proportional to the aromatase activity.
-
Calculate the percentage of inhibition at each concentration of the test compound.
-
Determine the IC₅₀ value and, through kinetic studies (e.g., Lineweaver-Burk plots), the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, irreversible).[10]
Conclusion on Independent Validation
In comparison, pharmaceutical aromatase inhibitors like Anastrozole have undergone extensive clinical evaluation, providing a more robust dataset on their hormonal effects in various male populations. For research and drug development professionals, while 4-Androstene-3,6,17-trione presents an interesting case of a nutritional supplement with a potent biochemical mechanism, its clinical validation remains an area requiring further rigorous and independent investigation.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of aromatase inhibition in elderly men with low or borderline-low serum testosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 4-Androstene-3,6,17-trione Research: A Comparative Guide
An objective analysis of the consistency and reliability of research findings on the aromatase inhibitor 4-Androstene-3,6,17-trione.
This guide provides a comprehensive comparison of research findings related to 4-Androstene-3,6,17-trione, a potent irreversible aromatase inhibitor. The information is intended for researchers, scientists, and drug development professionals, focusing on the reproducibility and consistency of experimental data across different studies. We will delve into the analytical methods for its detection, its metabolic fate, and its well-documented effects on hormonal profiles.
Analytical Reproducibility in Detection and Quantification
The detection and quantification of 4-Androstene-3,6,17-trione and its metabolites in biological fluids, particularly urine, are crucial for both clinical research and anti-doping applications. The reproducibility of these analytical methods is well-documented, with multiple studies developing and validating robust techniques. The primary methods employed are Liquid Chromatography/Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
A key aspect of reproducibility is the consistent identification of its major metabolites: androst-4-ene-6α-ol-3,17-dione and androst-4-ene-6α,17β-diol-3-one.[1][2] The development of these analytical methods has been crucial for understanding the pharmacokinetics of 4-Androstene-3,6,17-trione.
Below is a summary of the quantitative data from a validated LC/MS method for the analysis of 4-Androstene-3,6,17-trione and its metabolites in human urine.[1][3]
| Compound | Limit of Quantification (ng/mL) | Accuracy Range (%) | Concentration Range (ng/mL) |
| 4-Androstene-3,6,17-trione | 5 | 1.3 - 14.8 | 5 - 1000 |
| Androst-4-ene-6α-ol-3,17-dione | 5 | 1.6 - 9.4 | 5 - 1000 |
| Androst-4-ene-6α,17β-diol-3-one | 5 | 3.2 - 4.1 | 5 - 1000 |
Similarly, a validated GC-MS method for the detection of 4-Androstene-3,6,17-trione and its metabolites reported a limit of detection (LOD) ranging from 5 to 10 ng/mL.[2] The consistency in the limits of quantification and detection across different methodologies underscores the reproducibility of analytical findings.
A critical consideration for the reproducibility of urinary tests is the potential for in situ formation of 4-Androstene-3,6,17-trione from dehydroepiandrosterone (B1670201) (DHEA) due to microbial contamination.[4] This highlights the importance of proper sample handling and storage to ensure the reliability of results. The World Anti-Doping Agency (WADA) has issued technical guidance on this matter, emphasizing the need to detect the glucuronidated form of the major metabolite, 6α-hydroxyandrostenedione (6α-OH-AD), to avoid false positives.[4]
Experimental Protocols
To ensure the reproducibility of research findings, detailed and standardized experimental protocols are essential. Below are summaries of the methodologies used in the detection and analysis of 4-Androstene-3,6,17-trione.
Liquid Chromatography/Ion Trap-Mass Spectrometry (LC/MS) for Quantification in Urine[1]
-
Sample Preparation:
-
Enzymatic hydrolysis of urine samples.
-
Liquid-liquid extraction with diethyl ether.
-
-
Chromatography:
-
Separation on a reversed-phase column.
-
-
Detection:
-
Ionization using atmospheric pressure chemical ionization (APCI).
-
Analysis by ion trap-mass spectrometry.
-
The following diagram illustrates the workflow for this LC/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Urine[2]
-
Sample Preparation:
-
Derivatization to form TMS-enol-TMS-ether derivatives.
-
-
Chromatography:
-
Gas chromatography separation.
-
-
Detection:
-
Mass spectrometry in selected ion monitoring (SIM) mode.
-
Reproducibility of Biochemical and Physiological Findings
The primary biochemical effect of 4-Androstene-3,6,17-trione is the irreversible inhibition of aromatase, the enzyme responsible for converting androgens to estrogens.[5] This mechanism of action has been consistently demonstrated in in vitro studies using human placental microsomes.
Kinetic studies have provided reproducible data on its inhibitory potential. For instance, one study reported an apparent Ki of 0.43 µM and a pseudo-first order overall rate constant for the decrease in aromatase activity of 4.03x10-3 sec-1.[6] Another study confirmed its action as a competitive inhibitor.[7]
The physiological consequence of aromatase inhibition is a shift in the hormonal profile, specifically an increase in the testosterone (B1683101) to estradiol (B170435) ratio. A study conducted at Baylor University on resistance-trained males investigated the effects of 300 mg and 600 mg daily supplementation of 4-Androstene-3,6,17-trione for eight weeks.[5] The findings indicated a significant increase in free testosterone and dihydrotestosterone.[5] However, this particular study did not find an effect on body composition and lacked a control group, highlighting an area where further reproducible research is needed.[5]
The signaling pathway illustrating the mechanism of action of 4-Androstene-3,6,17-trione is presented below.
Conclusion
The research findings on 4-Androstene-3,6,17-trione demonstrate a high degree of reproducibility in the analytical methods for its detection and quantification. The biochemical mechanism as a potent aromatase inhibitor is also well-established and consistently reported. While the resulting hormonal shifts, particularly the increase in testosterone, are documented, further controlled studies are required to conclusively determine the reproducibility of its effects on body composition and performance enhancement. The potential for in situ formation of the compound in urine samples remains a critical factor to consider for ensuring the reliability and reproducibility of diagnostic testing.
References
- 1. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wada-ama.org [wada-ama.org]
- 5. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 6. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 4-Androstene-3,6,17-trione Research: A Comparative Guide
An objective analysis of the consistency and reliability of research findings on the aromatase inhibitor 4-Androstene-3,6,17-trione.
This guide provides a comprehensive comparison of research findings related to 4-Androstene-3,6,17-trione, a potent irreversible aromatase inhibitor. The information is intended for researchers, scientists, and drug development professionals, focusing on the reproducibility and consistency of experimental data across different studies. We will delve into the analytical methods for its detection, its metabolic fate, and its well-documented effects on hormonal profiles.
Analytical Reproducibility in Detection and Quantification
The detection and quantification of 4-Androstene-3,6,17-trione and its metabolites in biological fluids, particularly urine, are crucial for both clinical research and anti-doping applications. The reproducibility of these analytical methods is well-documented, with multiple studies developing and validating robust techniques. The primary methods employed are Liquid Chromatography/Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
A key aspect of reproducibility is the consistent identification of its major metabolites: androst-4-ene-6α-ol-3,17-dione and androst-4-ene-6α,17β-diol-3-one.[1][2] The development of these analytical methods has been crucial for understanding the pharmacokinetics of 4-Androstene-3,6,17-trione.
Below is a summary of the quantitative data from a validated LC/MS method for the analysis of 4-Androstene-3,6,17-trione and its metabolites in human urine.[1][3]
| Compound | Limit of Quantification (ng/mL) | Accuracy Range (%) | Concentration Range (ng/mL) |
| 4-Androstene-3,6,17-trione | 5 | 1.3 - 14.8 | 5 - 1000 |
| Androst-4-ene-6α-ol-3,17-dione | 5 | 1.6 - 9.4 | 5 - 1000 |
| Androst-4-ene-6α,17β-diol-3-one | 5 | 3.2 - 4.1 | 5 - 1000 |
Similarly, a validated GC-MS method for the detection of 4-Androstene-3,6,17-trione and its metabolites reported a limit of detection (LOD) ranging from 5 to 10 ng/mL.[2] The consistency in the limits of quantification and detection across different methodologies underscores the reproducibility of analytical findings.
A critical consideration for the reproducibility of urinary tests is the potential for in situ formation of 4-Androstene-3,6,17-trione from dehydroepiandrosterone (DHEA) due to microbial contamination.[4] This highlights the importance of proper sample handling and storage to ensure the reliability of results. The World Anti-Doping Agency (WADA) has issued technical guidance on this matter, emphasizing the need to detect the glucuronidated form of the major metabolite, 6α-hydroxyandrostenedione (6α-OH-AD), to avoid false positives.[4]
Experimental Protocols
To ensure the reproducibility of research findings, detailed and standardized experimental protocols are essential. Below are summaries of the methodologies used in the detection and analysis of 4-Androstene-3,6,17-trione.
Liquid Chromatography/Ion Trap-Mass Spectrometry (LC/MS) for Quantification in Urine[1]
-
Sample Preparation:
-
Enzymatic hydrolysis of urine samples.
-
Liquid-liquid extraction with diethyl ether.
-
-
Chromatography:
-
Separation on a reversed-phase column.
-
-
Detection:
-
Ionization using atmospheric pressure chemical ionization (APCI).
-
Analysis by ion trap-mass spectrometry.
-
The following diagram illustrates the workflow for this LC/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Urine[2]
-
Sample Preparation:
-
Derivatization to form TMS-enol-TMS-ether derivatives.
-
-
Chromatography:
-
Gas chromatography separation.
-
-
Detection:
-
Mass spectrometry in selected ion monitoring (SIM) mode.
-
Reproducibility of Biochemical and Physiological Findings
The primary biochemical effect of 4-Androstene-3,6,17-trione is the irreversible inhibition of aromatase, the enzyme responsible for converting androgens to estrogens.[5] This mechanism of action has been consistently demonstrated in in vitro studies using human placental microsomes.
Kinetic studies have provided reproducible data on its inhibitory potential. For instance, one study reported an apparent Ki of 0.43 µM and a pseudo-first order overall rate constant for the decrease in aromatase activity of 4.03x10-3 sec-1.[6] Another study confirmed its action as a competitive inhibitor.[7]
The physiological consequence of aromatase inhibition is a shift in the hormonal profile, specifically an increase in the testosterone to estradiol ratio. A study conducted at Baylor University on resistance-trained males investigated the effects of 300 mg and 600 mg daily supplementation of 4-Androstene-3,6,17-trione for eight weeks.[5] The findings indicated a significant increase in free testosterone and dihydrotestosterone.[5] However, this particular study did not find an effect on body composition and lacked a control group, highlighting an area where further reproducible research is needed.[5]
The signaling pathway illustrating the mechanism of action of 4-Androstene-3,6,17-trione is presented below.
Conclusion
The research findings on 4-Androstene-3,6,17-trione demonstrate a high degree of reproducibility in the analytical methods for its detection and quantification. The biochemical mechanism as a potent aromatase inhibitor is also well-established and consistently reported. While the resulting hormonal shifts, particularly the increase in testosterone, are documented, further controlled studies are required to conclusively determine the reproducibility of its effects on body composition and performance enhancement. The potential for in situ formation of the compound in urine samples remains a critical factor to consider for ensuring the reliability and reproducibility of diagnostic testing.
References
- 1. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wada-ama.org [wada-ama.org]
- 5. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 6. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking DB12055 (Bardoxolone Methyl) Performance Against Industry Standards in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug DB12055, identified as Bardoxolone (B1667749) methyl, against current industry standards for the treatment of solid tumors and lymphomas. The analysis is based on publicly available preclinical and clinical data, with a focus on quantitative performance metrics and detailed experimental methodologies.
Executive Summary
Bardoxolone methyl (this compound) is a synthetic triterpenoid (B12794562) compound that has demonstrated anti-proliferative and pro-apoptotic activities across a range of cancer cell lines and in preclinical tumor models. Its primary mechanism of action involves the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, leading to the modulation of cellular stress responses and inflammation.[1][2] While showing promise in early clinical trials, particularly with a noted complete response in a mantle cell lymphoma patient, a direct quantitative comparison against established first-line therapies is essential for a comprehensive evaluation of its potential.[3] This guide synthesizes available data to benchmark Bardoxolone methyl's performance against standard-of-care chemotherapeutics for solid tumors and the R-CHOP regimen for lymphomas.
In Vitro Performance: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency in vitro. The following tables summarize the available IC50 values for Bardoxolone methyl and standard-of-care agents in various cancer cell lines.
Table 1: this compound (Bardoxolone Methyl) vs. Standard Chemotherapeutics in Solid Tumor Cell Lines
| Cell Line (Cancer Type) | This compound (Bardoxolone Methyl) IC50 | Standard of Care | Standard of Care IC50 |
| HCT116 (Colorectal) | 3.17 µM[4][5] | 5-Fluorouracil | ~22.4 µM (in HCT116)[6] |
| RKO (Colorectal) | 7.64 µM[4][5] | Doxorubicin (B1662922) | Not specified in the same cell line |
| Cal-27 (Oral Squamous) | 280 nM[7][8] | Cisplatin (B142131) | Not specified in the same cell line |
| Ec109 (Esophageal) | 0.78 µM (24h), 0.30 µM (48h)[9] | Not specified | Not specified |
| KYSE70 (Esophageal) | 1.21 µM (24h), 0.64 µM (48h)[9] | Not specified | Not specified |
| MCF7 (Breast) | Inhibits migration and proliferation[10][11] | Doxorubicin | Not specified in the same cell line |
Table 2: this compound (Bardoxolone Methyl) vs. R-CHOP Components in Lymphoma Cell Lines
| Cell Line (Lymphoma Type) | This compound (Bardoxolone Methyl) IC50 | R-CHOP Component | R-CHOP Component IC50 |
| Eµ-myc/Arf-/- (Murine Lymphoma) | Not specified | Doxorubicin | Data available[12] |
| Eµ-myc/p53-/- (Murine Lymphoma) | Not specified | Doxorubicin | Data available[12] |
| Raji (Burkitt Lymphoma) | Not specified | Rituximab (B1143277) | IC50 of 0.1-0.3 nM for Rituximab/saporin-S6 conjugate[13] |
| Doxorubicin | IC50 of 0.12 mg/mL for anti-CD19 MBS/DOX[14] | ||
| Ly7 (DLBCL) | Not specified | Rituximab | Mean IC50 lower in high SEMA3F expressing cells[15] |
| KM-H2 (Hodgkin Lymphoma) | Not specified | Doxorubicin | IC50 9-fold lower than resistant cells[16] |
| HDLM-2 (Hodgkin Lymphoma) | Not specified | Doxorubicin | IC50 8-fold lower than resistant cells[16] |
| Various Leukemia/Lymphoma | 0.27 - 0.4 µM[17] | Vincristine | IC50 values vary widely across cell lines[18][19][20] |
| Prednisolone | Median IC50 of 3 x 10⁻⁴ M in ALL blasts[21] |
Note: Direct comparison is challenging due to variations in experimental conditions and cell lines across studies.
In Vivo Performance: Tumor Growth Inhibition
Preclinical studies in animal models provide insights into the in vivo efficacy of anti-cancer agents.
Solid Tumors
Bardoxolone methyl has demonstrated significant tumor growth inhibition in various xenograft models:
-
Pancreatic Cancer: In a BxPC-3 xenograft model, Bardoxolone methyl treatment led to a significant reduction in tumor volume.[1]
-
Breast Cancer: In the 4T1 murine breast cancer model, treatment initiated one day after tumor implantation completely eradicated tumor growth and lung metastases.[1]
-
Lung Cancer: In a mouse model of lung carcinogenesis, Bardoxolone methyl resulted in a 92% reduction in average tumor burden.[1]
-
Oral Squamous Cell Carcinoma: In a chick egg chorioallantoic membrane (CAM) model, nanomolar concentrations of Bardoxolone methyl, combined with radiation, significantly reduced tumor volume.[7]
-
Combination Therapy with Cisplatin: In a tumor-bearing mouse model, co-administration of Bardoxolone methyl with cisplatin enhanced survival and prevented cisplatin-induced kidney injury without compromising the anti-tumor efficacy of cisplatin.[22]
Lymphoma
Evidence for in vivo efficacy of Bardoxolone methyl in lymphoma is primarily derived from a Phase I clinical trial, which reported a complete tumor response in one patient with mantle cell lymphoma.[3] While promising, this is an individual case and not a controlled comparison. Further preclinical studies in lymphoma xenograft models are needed for a direct comparison with the R-CHOP regimen.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of Bardoxolone Methyl
Caption: Mechanism of Action of this compound (Bardoxolone Methyl).
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: MTT Assay Workflow for IC50 Determination.
Experimental Workflow: In Vivo Tumor Growth Inhibition (Xenograft Model)
Caption: Xenograft Model Workflow for Efficacy Testing.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of Bardoxolone methyl or the standard-of-care drug. A control group receives only the vehicle.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drugs to exert their effects.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.
-
Cell Seeding: A low density of single cells is seeded into multi-well plates.
-
Treatment: Cells are treated with the test compound for a specified duration.
-
Incubation: The cells are then washed and incubated in fresh medium for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: Colonies are fixed with a solution such as methanol (B129727) and stained with crystal violet.
-
Colony Counting: The number of colonies in each well is counted. The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, adjusted for plating efficiency.
Patient-Derived Xenograft (PDX) Models
PDX models are highly valued for their clinical relevance as they involve the implantation of patient tumor tissue directly into immunocompromised mice.
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted, typically subcutaneously, into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be serially passaged into new cohorts of mice for expansion.
-
Treatment Study: When tumors in a cohort of mice reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, Bardoxolone methyl, standard-of-care drug).
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised, and the tumor growth inhibition is calculated.
Conclusion
References
- 1. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I first-in-human trial of bardoxolone methyl in patients with advanced solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl suppressed colorectal cancer cells in vitro by inhibiting the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bardoxolone methyl suppressed colorectal cancer cells in vitro by inhibiting the PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells [frontiersin.org]
- 8. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone methyl induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bardoxolone-methyl inhibits migration and metabolism in MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The conjugate Rituximab/saporin-S6 completely inhibits clonogenic growth of CD20-expressing cells and produces a synergistic toxic effect with Fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted delivery of doxorubicin to B-cell lymphoma using monoclonal antibody-functionalized Chaetoceros biosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reverse effect of Semaphorin-3F on rituximab resistance in diffuse large B-cell lymphoma via the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Doxorubicin-Adapted Hodgkin Lymphoma Cells, Acquiring Multidrug Resistance and Improved Immunosuppressive Abilities, Doxorubicin Activity Was Enhanced by Chloroquine and GW4869 [mdpi.com]
- 17. Bardoxolone Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking DB12055 (Bardoxolone Methyl) Performance Against Industry Standards in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug DB12055, identified as Bardoxolone methyl, against current industry standards for the treatment of solid tumors and lymphomas. The analysis is based on publicly available preclinical and clinical data, with a focus on quantitative performance metrics and detailed experimental methodologies.
Executive Summary
Bardoxolone methyl (this compound) is a synthetic triterpenoid compound that has demonstrated anti-proliferative and pro-apoptotic activities across a range of cancer cell lines and in preclinical tumor models. Its primary mechanism of action involves the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, leading to the modulation of cellular stress responses and inflammation.[1][2] While showing promise in early clinical trials, particularly with a noted complete response in a mantle cell lymphoma patient, a direct quantitative comparison against established first-line therapies is essential for a comprehensive evaluation of its potential.[3] This guide synthesizes available data to benchmark Bardoxolone methyl's performance against standard-of-care chemotherapeutics for solid tumors and the R-CHOP regimen for lymphomas.
In Vitro Performance: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency in vitro. The following tables summarize the available IC50 values for Bardoxolone methyl and standard-of-care agents in various cancer cell lines.
Table 1: this compound (Bardoxolone Methyl) vs. Standard Chemotherapeutics in Solid Tumor Cell Lines
| Cell Line (Cancer Type) | This compound (Bardoxolone Methyl) IC50 | Standard of Care | Standard of Care IC50 |
| HCT116 (Colorectal) | 3.17 µM[4][5] | 5-Fluorouracil | ~22.4 µM (in HCT116)[6] |
| RKO (Colorectal) | 7.64 µM[4][5] | Doxorubicin | Not specified in the same cell line |
| Cal-27 (Oral Squamous) | 280 nM[7][8] | Cisplatin | Not specified in the same cell line |
| Ec109 (Esophageal) | 0.78 µM (24h), 0.30 µM (48h)[9] | Not specified | Not specified |
| KYSE70 (Esophageal) | 1.21 µM (24h), 0.64 µM (48h)[9] | Not specified | Not specified |
| MCF7 (Breast) | Inhibits migration and proliferation[10][11] | Doxorubicin | Not specified in the same cell line |
Table 2: this compound (Bardoxolone Methyl) vs. R-CHOP Components in Lymphoma Cell Lines
| Cell Line (Lymphoma Type) | This compound (Bardoxolone Methyl) IC50 | R-CHOP Component | R-CHOP Component IC50 |
| Eµ-myc/Arf-/- (Murine Lymphoma) | Not specified | Doxorubicin | Data available[12] |
| Eµ-myc/p53-/- (Murine Lymphoma) | Not specified | Doxorubicin | Data available[12] |
| Raji (Burkitt Lymphoma) | Not specified | Rituximab | IC50 of 0.1-0.3 nM for Rituximab/saporin-S6 conjugate[13] |
| Doxorubicin | IC50 of 0.12 mg/mL for anti-CD19 MBS/DOX[14] | ||
| Ly7 (DLBCL) | Not specified | Rituximab | Mean IC50 lower in high SEMA3F expressing cells[15] |
| KM-H2 (Hodgkin Lymphoma) | Not specified | Doxorubicin | IC50 9-fold lower than resistant cells[16] |
| HDLM-2 (Hodgkin Lymphoma) | Not specified | Doxorubicin | IC50 8-fold lower than resistant cells[16] |
| Various Leukemia/Lymphoma | 0.27 - 0.4 µM[17] | Vincristine | IC50 values vary widely across cell lines[18][19][20] |
| Prednisolone | Median IC50 of 3 x 10⁻⁴ M in ALL blasts[21] |
Note: Direct comparison is challenging due to variations in experimental conditions and cell lines across studies.
In Vivo Performance: Tumor Growth Inhibition
Preclinical studies in animal models provide insights into the in vivo efficacy of anti-cancer agents.
Solid Tumors
Bardoxolone methyl has demonstrated significant tumor growth inhibition in various xenograft models:
-
Pancreatic Cancer: In a BxPC-3 xenograft model, Bardoxolone methyl treatment led to a significant reduction in tumor volume.[1]
-
Breast Cancer: In the 4T1 murine breast cancer model, treatment initiated one day after tumor implantation completely eradicated tumor growth and lung metastases.[1]
-
Lung Cancer: In a mouse model of lung carcinogenesis, Bardoxolone methyl resulted in a 92% reduction in average tumor burden.[1]
-
Oral Squamous Cell Carcinoma: In a chick egg chorioallantoic membrane (CAM) model, nanomolar concentrations of Bardoxolone methyl, combined with radiation, significantly reduced tumor volume.[7]
-
Combination Therapy with Cisplatin: In a tumor-bearing mouse model, co-administration of Bardoxolone methyl with cisplatin enhanced survival and prevented cisplatin-induced kidney injury without compromising the anti-tumor efficacy of cisplatin.[22]
Lymphoma
Evidence for in vivo efficacy of Bardoxolone methyl in lymphoma is primarily derived from a Phase I clinical trial, which reported a complete tumor response in one patient with mantle cell lymphoma.[3] While promising, this is an individual case and not a controlled comparison. Further preclinical studies in lymphoma xenograft models are needed for a direct comparison with the R-CHOP regimen.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of Bardoxolone Methyl
Caption: Mechanism of Action of this compound (Bardoxolone Methyl).
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: MTT Assay Workflow for IC50 Determination.
Experimental Workflow: In Vivo Tumor Growth Inhibition (Xenograft Model)
Caption: Xenograft Model Workflow for Efficacy Testing.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of Bardoxolone methyl or the standard-of-care drug. A control group receives only the vehicle.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drugs to exert their effects.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.
-
Cell Seeding: A low density of single cells is seeded into multi-well plates.
-
Treatment: Cells are treated with the test compound for a specified duration.
-
Incubation: The cells are then washed and incubated in fresh medium for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: Colonies are fixed with a solution such as methanol and stained with crystal violet.
-
Colony Counting: The number of colonies in each well is counted. The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, adjusted for plating efficiency.
Patient-Derived Xenograft (PDX) Models
PDX models are highly valued for their clinical relevance as they involve the implantation of patient tumor tissue directly into immunocompromised mice.
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted, typically subcutaneously, into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be serially passaged into new cohorts of mice for expansion.
-
Treatment Study: When tumors in a cohort of mice reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, Bardoxolone methyl, standard-of-care drug).
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised, and the tumor growth inhibition is calculated.
Conclusion
References
- 1. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I first-in-human trial of bardoxolone methyl in patients with advanced solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl suppressed colorectal cancer cells in vitro by inhibiting the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bardoxolone methyl suppressed colorectal cancer cells in vitro by inhibiting the PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells [frontiersin.org]
- 8. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone methyl induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bardoxolone-methyl inhibits migration and metabolism in MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The conjugate Rituximab/saporin-S6 completely inhibits clonogenic growth of CD20-expressing cells and produces a synergistic toxic effect with Fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted delivery of doxorubicin to B-cell lymphoma using monoclonal antibody-functionalized Chaetoceros biosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reverse effect of Semaphorin-3F on rituximab resistance in diffuse large B-cell lymphoma via the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Doxorubicin-Adapted Hodgkin Lymphoma Cells, Acquiring Multidrug Resistance and Improved Immunosuppressive Abilities, Doxorubicin Activity Was Enhanced by Chloroquine and GW4869 [mdpi.com]
- 17. Bardoxolone Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of 4-Androstene-3,6,17-trione and Alternative Aromatase Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Androstene-3,6,17-trione, a potent irreversible aromatase inhibitor, with other commercially available aromatase inhibitors based on available clinical trial data. The information is intended to support research and development activities by offering a consolidated view of the hormonal effects, mechanisms of action, and experimental methodologies of these compounds.
Executive Summary
4-Androstene-3,6,17-trione, also known as 6-OXO, has been investigated for its effects on hormone profiles in healthy, resistance-trained males. Clinical data indicates its ability to significantly increase free and total testosterone (B1683101) levels while modulating estrogen levels. This guide presents a comparative analysis of 4-Androstene-3,6,17-trione against other well-established aromatase inhibitors such as Anastrozole, Letrozole, and Exemestane (B1683764), for which clinical trial data in male subjects are available. The comparison focuses on hormonal modulation, providing a quantitative basis for evaluating these compounds in a research and drug development context.
Data Presentation: Hormonal Effects of Aromatase Inhibitors
The following tables summarize the quantitative data from clinical trials involving 4-Androstene-3,6,17-trione and its alternatives. It is important to note that these comparisons are drawn from separate studies with varying methodologies and participant populations.
Table 1: Effects of 4-Androstene-3,6,17-trione on Serum Hormone Profiles in Resistance-Trained Males
| Hormone | Dosage | Duration | Outcome |
| Free Testosterone | 300 mg/day | 8 weeks | +90% increase from baseline |
| 600 mg/day | 8 weeks | +84% increase from baseline | |
| Dihydrotestosterone (B1667394) (DHT) | 300 mg/day | 8 weeks | +192% increase from baseline |
| 600 mg/day | 8 weeks | +265% increase from baseline | |
| Free Testosterone / Estradiol (B170435) Ratio | 300 mg/day | 8 weeks | +53% increase from baseline |
| 600 mg/day | 8 weeks | +67% increase from baseline | |
| Estrone | 300 mg/day | 8 weeks | +22% increase from baseline |
| 600 mg/day | 8 weeks | +52% increase from baseline | |
| Body Composition | 300 mg & 600 mg/day | 8 weeks | No significant change |
| Clinical Safety Markers | 300 mg & 600 mg/day | 8 weeks | Not adversely affected |
Table 2: Comparative Efficacy of Alternative Aromatase Inhibitors on Hormonal Profiles in Men
| Aromatase Inhibitor | Dosage | Study Population | Duration | Key Hormonal Changes |
| Anastrozole | 1 mg/day | Hypogonadal, subfertile men with BMI ≥25 kg/m2 | 5 months | Testosterone: +52.2% Estradiol: -50.3% LH: +58.8% FSH: +58.3% |
| Letrozole | 2.5 mg/day | Infertile men with low testosterone to estradiol ratio | 4 months | Significant increases in Testosterone, LH, and FSH. Significant decrease in Estradiol. |
| Exemestane | 25 mg/day | Healthy young males (14-26 years) | 10 days | Testosterone: +60% Estradiol: -38% Estrone: -71% |
| Exemestane | 50 mg/day | Healthy young males (14-26 years) | 10 days | Testosterone: +56% Estradiol: -32% Estrone: -74% |
Experimental Protocols
Baylor University 6-OXO Study Protocol
-
Study Design: A double-blind, randomized study.
-
Participants: Sixteen resistance-trained, eugonadal males.
-
Intervention: Supplementation with either 300 mg or 600 mg of 4-Androstene-3,6,17-trione daily for eight weeks.
-
Sample Collection: Blood and urine samples were collected at weeks 0, 1, 3, 8, and 11 (following a 3-week washout period).
-
Hormone Analysis: Serum concentrations of total testosterone (TT), free testosterone (FT), dihydrotestosterone (DHT), estradiol, estriol, estrone, sex hormone-binding globulin (SHBG), luteinizing hormone (LH), follicle-stimulating hormone (FSH), growth hormone (GH), and cortisol were determined. The free testosterone to estradiol (T/E) ratio was also calculated.
-
Statistical Analysis: Data were analyzed using a two-way multivariate analysis of variance (MANOVA).
General Protocol for Alternative Aromatase Inhibitor Studies
The methodologies for the cited studies on anastrozole, letrozole, and exemestane generally involved the following:
-
Study Design: A mix of open-label, prospective studies and randomized, controlled trials.
-
Participants: Varied from healthy young males to hypogonadal, subfertile men.
-
Intervention: Daily oral administration of the respective aromatase inhibitor at specified dosages.
-
Hormone Analysis: Serum hormone levels were typically measured at baseline and at various time points throughout the study. The specific assays used for hormone determination varied between studies but generally included immunoassays or other validated methods.
-
Data Analysis: Statistical analyses were performed to compare baseline and post-treatment hormone levels.
Mandatory Visualizations
Caption: Mechanism of action of 4-Androstene-3,6,17-trione as an aromatase inhibitor.
Caption: Experimental workflow of the Baylor University 6-OXO clinical trial.
A Comparative Meta-Analysis of 4-Androstene-3,6,17-trione and Alternative Aromatase Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Androstene-3,6,17-trione, a potent irreversible aromatase inhibitor, with other commercially available aromatase inhibitors based on available clinical trial data. The information is intended to support research and development activities by offering a consolidated view of the hormonal effects, mechanisms of action, and experimental methodologies of these compounds.
Executive Summary
4-Androstene-3,6,17-trione, also known as 6-OXO, has been investigated for its effects on hormone profiles in healthy, resistance-trained males. Clinical data indicates its ability to significantly increase free and total testosterone levels while modulating estrogen levels. This guide presents a comparative analysis of 4-Androstene-3,6,17-trione against other well-established aromatase inhibitors such as Anastrozole, Letrozole, and Exemestane, for which clinical trial data in male subjects are available. The comparison focuses on hormonal modulation, providing a quantitative basis for evaluating these compounds in a research and drug development context.
Data Presentation: Hormonal Effects of Aromatase Inhibitors
The following tables summarize the quantitative data from clinical trials involving 4-Androstene-3,6,17-trione and its alternatives. It is important to note that these comparisons are drawn from separate studies with varying methodologies and participant populations.
Table 1: Effects of 4-Androstene-3,6,17-trione on Serum Hormone Profiles in Resistance-Trained Males
| Hormone | Dosage | Duration | Outcome |
| Free Testosterone | 300 mg/day | 8 weeks | +90% increase from baseline |
| 600 mg/day | 8 weeks | +84% increase from baseline | |
| Dihydrotestosterone (DHT) | 300 mg/day | 8 weeks | +192% increase from baseline |
| 600 mg/day | 8 weeks | +265% increase from baseline | |
| Free Testosterone / Estradiol Ratio | 300 mg/day | 8 weeks | +53% increase from baseline |
| 600 mg/day | 8 weeks | +67% increase from baseline | |
| Estrone | 300 mg/day | 8 weeks | +22% increase from baseline |
| 600 mg/day | 8 weeks | +52% increase from baseline | |
| Body Composition | 300 mg & 600 mg/day | 8 weeks | No significant change |
| Clinical Safety Markers | 300 mg & 600 mg/day | 8 weeks | Not adversely affected |
Table 2: Comparative Efficacy of Alternative Aromatase Inhibitors on Hormonal Profiles in Men
| Aromatase Inhibitor | Dosage | Study Population | Duration | Key Hormonal Changes |
| Anastrozole | 1 mg/day | Hypogonadal, subfertile men with BMI ≥25 kg/m2 | 5 months | Testosterone: +52.2% Estradiol: -50.3% LH: +58.8% FSH: +58.3% |
| Letrozole | 2.5 mg/day | Infertile men with low testosterone to estradiol ratio | 4 months | Significant increases in Testosterone, LH, and FSH. Significant decrease in Estradiol. |
| Exemestane | 25 mg/day | Healthy young males (14-26 years) | 10 days | Testosterone: +60% Estradiol: -38% Estrone: -71% |
| Exemestane | 50 mg/day | Healthy young males (14-26 years) | 10 days | Testosterone: +56% Estradiol: -32% Estrone: -74% |
Experimental Protocols
Baylor University 6-OXO Study Protocol
-
Study Design: A double-blind, randomized study.
-
Participants: Sixteen resistance-trained, eugonadal males.
-
Intervention: Supplementation with either 300 mg or 600 mg of 4-Androstene-3,6,17-trione daily for eight weeks.
-
Sample Collection: Blood and urine samples were collected at weeks 0, 1, 3, 8, and 11 (following a 3-week washout period).
-
Hormone Analysis: Serum concentrations of total testosterone (TT), free testosterone (FT), dihydrotestosterone (DHT), estradiol, estriol, estrone, sex hormone-binding globulin (SHBG), luteinizing hormone (LH), follicle-stimulating hormone (FSH), growth hormone (GH), and cortisol were determined. The free testosterone to estradiol (T/E) ratio was also calculated.
-
Statistical Analysis: Data were analyzed using a two-way multivariate analysis of variance (MANOVA).
General Protocol for Alternative Aromatase Inhibitor Studies
The methodologies for the cited studies on anastrozole, letrozole, and exemestane generally involved the following:
-
Study Design: A mix of open-label, prospective studies and randomized, controlled trials.
-
Participants: Varied from healthy young males to hypogonadal, subfertile men.
-
Intervention: Daily oral administration of the respective aromatase inhibitor at specified dosages.
-
Hormone Analysis: Serum hormone levels were typically measured at baseline and at various time points throughout the study. The specific assays used for hormone determination varied between studies but generally included immunoassays or other validated methods.
-
Data Analysis: Statistical analyses were performed to compare baseline and post-treatment hormone levels.
Mandatory Visualizations
Caption: Mechanism of action of 4-Androstene-3,6,17-trione as an aromatase inhibitor.
Caption: Experimental workflow of the Baylor University 6-OXO clinical trial.
Safety Operating Guide
Essential Guide to the Proper Disposal of DB12055
This document provides comprehensive safety and logistical information for the proper disposal of the laboratory chemical designated as DB12055. The following procedures are based on the available safety data for a compound identified as Dibenzocyclooctyne-PEG-Dibenzocyclooctyne (DBCO-PEG-DBCO), which is understood to be the chemical entity corresponding to the internal product code this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and environmental responsibility.
Disclaimer: The toxicological and ecological properties of this compound have not been thoroughly investigated. Although it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is imperative to handle and dispose of this chemical with caution and in accordance with institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.
In case of accidental release or spill:
-
Ensure the area is well-ventilated.
-
Keep away from any sources of ignition.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbed material into a designated, sealed chemical waste container.
-
Do not flush any spilled material into the sewer system.
Quantitative Data and Physical Properties
The following table summarizes the known quantitative and physical data for DBCO-PEG-DBCO.
| Property | Value |
| Synonyms | Dibenzocyclooctyne-PEG-Dibenzocyclooctyne, DBCO-PEG-DBCO |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage Temperature | -20°C for long-term storage |
| Stability | Stable under normal laboratory conditions |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Polymerization | Will not occur |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound involves collection and transfer to a licensed chemical waste disposal contractor. This ensures compliance with environmental regulations and safe handling of the material.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused material, solutions, and contaminated consumables (e.g., pipette tips, vials), in a designated and clearly labeled chemical waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" (as a precautionary measure, even if the substance is not officially classified as such), the full chemical name (Dibenzocyclooctyne-PEG-Dibenzocyclooctyne), and the approximate quantity.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.
-
Provide the contractor with all necessary information about the waste material.
-
Important Considerations for Polyethylene (B3416737) Glycol (PEG) Compounds:
While polyethylene glycol is readily biodegradable, it is crucial to avoid releasing it into wastewater systems.[1] Large quantities of PEG can impact the biological and chemical oxygen demand in wastewater treatment facilities.[1] Therefore, disposal through a licensed contractor is the most responsible method.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Guide to the Proper Disposal of DB12055
This document provides comprehensive safety and logistical information for the proper disposal of the laboratory chemical designated as DB12055. The following procedures are based on the available safety data for a compound identified as Dibenzocyclooctyne-PEG-Dibenzocyclooctyne (DBCO-PEG-DBCO), which is understood to be the chemical entity corresponding to the internal product code this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and environmental responsibility.
Disclaimer: The toxicological and ecological properties of this compound have not been thoroughly investigated. Although it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is imperative to handle and dispose of this chemical with caution and in accordance with institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.
In case of accidental release or spill:
-
Ensure the area is well-ventilated.
-
Keep away from any sources of ignition.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbed material into a designated, sealed chemical waste container.
-
Do not flush any spilled material into the sewer system.
Quantitative Data and Physical Properties
The following table summarizes the known quantitative and physical data for DBCO-PEG-DBCO.
| Property | Value |
| Synonyms | Dibenzocyclooctyne-PEG-Dibenzocyclooctyne, DBCO-PEG-DBCO |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage Temperature | -20°C for long-term storage |
| Stability | Stable under normal laboratory conditions |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Polymerization | Will not occur |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound involves collection and transfer to a licensed chemical waste disposal contractor. This ensures compliance with environmental regulations and safe handling of the material.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused material, solutions, and contaminated consumables (e.g., pipette tips, vials), in a designated and clearly labeled chemical waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" (as a precautionary measure, even if the substance is not officially classified as such), the full chemical name (Dibenzocyclooctyne-PEG-Dibenzocyclooctyne), and the approximate quantity.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.
-
Provide the contractor with all necessary information about the waste material.
-
Important Considerations for Polyethylene Glycol (PEG) Compounds:
While polyethylene glycol is readily biodegradable, it is crucial to avoid releasing it into wastewater systems.[1] Large quantities of PEG can impact the biological and chemical oxygen demand in wastewater treatment facilities.[1] Therefore, disposal through a licensed contractor is the most responsible method.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
